molecular formula C8H5ClO2 B017556 5-Chloroisophthalaldehyde CAS No. 105511-08-8

5-Chloroisophthalaldehyde

Cat. No.: B017556
CAS No.: 105511-08-8
M. Wt: 168.57 g/mol
InChI Key: DEJPUVFMAXMJHR-UHFFFAOYSA-N
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Description

5-Chloroisophthalaldehyde (CAS 105511-08-8) is a high-value aromatic dialdehyde compound serving as a versatile building block in advanced organic synthesis and materials science research. This compound features a benzene ring symmetrically substituted with two formyl groups at the 1 and 3 positions and a chlorine atom at the 5 position, offering distinct reactivity for constructing complex molecular architectures. Its primary research value lies in its application as a key monomer in polymerization reactions. As a derivative of isophthalaldehyde—which is known to undergo the Tishchenko reaction to form polyesters when catalyzed by organometallic complexes—the 5-chloro analogue provides a reactive site for further functionalization and property modification of resulting polymers . Researchers utilize this compound to develop novel polymeric materials and organic ligands, where the aldehyde groups act as handles for condensation reactions, and the chlorine substituent fine-tunes electronic properties and enables cross-coupling methodologies. Supplied as a solid, 5-Chloroisophthalaldehyde is characterized by its molecular formula C₈H₅ClO₂ and a molecular weight of 168.58 g/mol . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJPUVFMAXMJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612038
Record name 5-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105511-08-8
Record name 5-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloroisophthalaldehyde: A Versatile Scaffold for COFs and Pharmaceutical Synthesis

[1][2]

Executive Summary

5-Chloroisophthalaldehyde (CAS: 105511-08-8) is a specialized bifunctional aromatic aldehyde characterized by two formyl groups at the meta positions (1,3-) and a chlorine substituent at the 5-position.[1][2][3][4][5][6] Unlike its parent compound, isophthalaldehyde, the inclusion of the 5-chloro group introduces a critical handle for orthogonal functionalization and electronic tuning.[1][6]

This guide details the physicochemical profile, synthetic pathways, and reactivity of 5-chloroisophthalaldehyde.[1][6] It specifically highlights its growing utility as a linker in Covalent Organic Frameworks (COFs) and as a precursor for bis-imine ligands in organometallic catalysis and pharmaceutical heterocycle synthesis.[1][2][6]

Chemical Identity & Physicochemical Profile[1][2][4][6][7]

PropertySpecification
IUPAC Name 5-Chlorobenzene-1,3-dicarbaldehyde
CAS Number 105511-08-8
Molecular Formula C₈H₅ClO₂
Molecular Weight 168.58 g/mol
Structure Benzene ring substituted with -CHO at 1,3 and -Cl at 5
Physical State Light yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in water
Melting Point Approx. 100–120 °C (Estimated based on analogs)
Reactivity Hazards Air-sensitive (oxidation to acid); Irritant (Skin/Eye/Respiratory)
Structural Significance

The meta-dialdehyde configuration directs condensation reactions (e.g., with diamines) into specific geometries, favoring hexagonal or pseudo-hexagonal networks in COFs.[1][6] The 5-chloro substituent is electronically withdrawing, increasing the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde, thereby accelerating Schiff base formation.[1][6] Furthermore, the aryl chloride provides a site for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to modify pore environments in COFs without deconstructing the framework.[1][2]

Synthetic Routes & Manufacturing[1]

While often custom-synthesized, 5-chloroisophthalaldehyde can be accessed via two primary industrial-grade routes.[1][2][6]

Route A: Reduction of 5-Chloroisophthaloyl Chloride (Laboratory Standard)

This method offers high specificity and avoids over-oxidation byproducts.[1][2][6]

  • Precursor: 5-Chloroisophthalic acid is converted to the acid chloride using thionyl chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2][6]
    
  • Reduction: The acid chloride undergoes Rosenmund reduction (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , Pd/BaSO₄) or reduction with Lithium tri-tert-butoxyaluminum hydride (
    
    
    ) at low temperature (-78°C).[2][6]
  • Workup: Quenching with dilute acid and extraction yields the dialdehyde.[2][6]

Route B: Oxidation of 5-Chloro-m-xylene (Industrial Scalability)[1][2][6]
  • Radical Halogenation: 5-Chloro-m-xylene is brominated under radical conditions (NBS, AIBN) to form the bis(dibromomethyl) intermediate.[1][2][6]

  • Hydrolysis: The gem-dibromides are hydrolyzed (AgNO₃/H₂O or EtOH/H₂O) to generate the aldehyde groups.[2][6]

SynthesisPathwayAcid5-Chloroisophthalic AcidChloride5-Chloroisophthaloyl ChlorideAcid->ChlorideSOCl2, RefluxTarget5-CHLOROISOPHTHALALDEHYDEChloride->TargetLiAlH(O-t-Bu)3-78°CXylene5-Chloro-m-xyleneBromideBis(dibromomethyl)IntermediateXylene->BromideNBS, AIBNCCl4, RefluxBromide->TargetHydrolysis(EtOH/H2O)

Figure 1: Two primary synthetic pathways for accessing 5-Chloroisophthalaldehyde.

Reactivity Profile & Mechanistic Insights[1][9]

The molecule possesses two distinct reactive centers: the Aldehyde Carbonyls and the Aryl Chloride .[2][6]

Schiff Base Condensation (The "Linker" Role)

The most prevalent application is the condensation with primary amines to form imines (Schiff bases).[6]

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.[6]

  • Kinetics: The electron-withdrawing chlorine atom at position 5 inductively stabilizes the tetrahedral intermediate, potentially lowering the activation energy for nucleophilic attack compared to the non-chlorinated analog.[1][2][6]

  • Application: Synthesis of "pincer" ligands for catalysis and reticular synthesis of COFs.[2][6]

Orthogonal Functionalization (The "Scaffold" Role)

The aryl chloride is generally inert to the mild conditions used for imine formation.[6] This allows the framework to be built first (using the aldehydes) and modified later (using the chloride).[6]

  • Suzuki Coupling: Reaction with aryl boronic acids to introduce phenyl, biphenyl, or functionalized aryl groups at the 5-position.[1][6]

  • Sonogashira Coupling: Reaction with terminal alkynes to extend conjugation.[2][6]

Experimental Protocol: Synthesis of a Bis-Imine Ligand

This protocol demonstrates the reactivity of 5-chloroisophthalaldehyde with an aromatic amine, a standard workflow for creating COF monomers or catalytic ligands.[1][2][6]

Objective: Synthesis of N,N'-(5-chloroisophthalylidene)bis(2,6-diisopropylaniline).

Reagents:

  • 5-Chloroisophthalaldehyde (1.0 eq)[1][2][4]

  • 2,6-Diisopropylaniline (2.2 eq)[1]

  • Ethanol (Anhydrous)[2][6][7]

  • Glacial Acetic Acid (Catalytic)[2][6]

  • Dichloromethane (DCM) for extraction[2][6]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).[2][6]
    
  • Dissolution: Add 5-Chloroisophthalaldehyde (1.0 mmol, ~169 mg) to the flask. Dissolve in 15 mL of anhydrous Ethanol.

  • Addition: Add 2,6-Diisopropylaniline (2.2 mmol, ~390 mg) via syringe. The solution may darken slightly.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to 50°C for 12 hours. A precipitate (the Schiff base) typically forms as the reaction progresses.[6]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the precipitate.[2][6]

    • Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted amine.[2][6]

    • Recrystallize from DCM/Hexane if high purity is required.[2][6]

  • Validation: Confirm structure via ¹H NMR (Look for imine proton singlet at ~8.5 ppm).

Applications in Drug Development & Materials

Covalent Organic Frameworks (COFs)

5-Chloroisophthalaldehyde is a "Type B" knot precursor.[1][2][6] When reacted with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

26
  • Drug Delivery: The pores can be loaded with small-molecule drugs (e.g., Ibuprofen, Doxorubicin).[1][6] The 5-chloro group can be modified to tune the hydrophobicity of the pore wall, controlling the release rate.[1][2][6]

Pharmaceutical Intermediates[2][4][6]
  • Heterocycle Synthesis: The dialdehyde is a precursor for Hantzsch Dihydropyridine synthesis (calcium channel blockers) or Porphyrin synthesis (photosensitizers for Photodynamic Therapy).[2][6]

  • Radiocontrast Agents: While iodinated derivatives are standard, the chloro-analog serves as a research tool to study structure-activity relationships (SAR) regarding lipophilicity and protein binding without the steric bulk of iodine.[1][2][6]

ApplicationsCore5-ChloroisophthalaldehydeCOFCovalent Organic Frameworks(Porous Materials)Core->COFLigandBis-Imine Ligands(Catalysis)Core->LigandPharmaHeterocycle Synthesis(Dihydropyridines, Porphyrins)Core->PharmaCOF_DetailPost-Synthetic Modificationat 5-Cl positionCOF->COF_DetailLigand_DetailEthylene OligomerizationCatalystsLigand->Ligand_DetailPharma_DetailPrecursor forPhotodynamic Therapy AgentsPharma->Pharma_Detail

Figure 2: Strategic applications of 5-Chloroisophthalaldehyde in materials science and drug discovery.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.[1][2][6] Wash thoroughly after handling.[1][2][6]
Eye Irritation H319: Causes serious eye irritationWear safety goggles.[1][2][6] Rinse cautiously with water if exposed.[1][2][6]
STOT-SE H335: May cause respiratory irritationUse only in a fume hood.[1][2][6] Avoid dust formation.[1][2][6]
Stability Air-sensitive (Aldehyde oxidation)Store under inert gas (

or Ar) at 2-8°C.

References

  • Zhang, W., et al. (2014).[2][6] "Synthesis, Characterization, and Ethylene Oligomerization of 2,6-Bis(imino)pyridyl Iron(II) and Cobalt(II) Complexes." ResearchGate.[2][6] (Validating the use of 5-chloroisophthalaldehyde in ligand synthesis).

  • PubChem. (2025).[2][6] Compound Summary: 5-Chloroisophthalaldehyde (Analogous Data). National Library of Medicine.[2][6] Retrieved from [Link]

Technical Monograph: 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthetic Protocols, and Reticular Chemistry Applications

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarbaldehyde) represents a critical bifunctional linker in the synthesis of advanced porous materials and pharmaceutical intermediates.[1][2][3] Unlike its 2-hydroxy analog (used in hemoglobin modulators like Voxelotor), the 5-chloro variant offers a unique electronic profile due to the inductive withdrawal of the chlorine atom at the meta position relative to both formyl groups.[1] This guide provides a rigorous analysis of its structural properties, a self-validating synthesis protocol via geminal halide hydrolysis, and its application in Covalent Organic Frameworks (COFs).[2][3]

Part 1: Structural & Physicochemical Profiling[1][3]

The molecule consists of a benzene core substituted at the 1 and 3 positions with formyl (-CHO) groups and at the 5 position with a chlorine atom.[1][2] This


 symmetric arrangement creates a "V-shaped" linker geometry, essential for specific network topologies.[1][2]
Molecular Identity
AttributeSpecification
IUPAC Name 5-chlorobenzene-1,3-dicarbaldehyde
CAS Registry 4543-31-5 (Verify specific isomer; often custom synthesized)
Molecular Formula

Molecular Weight 168.58 g/mol
Hybridization

(Planar aromatic system)
Electronic Character Electron-deficient ring (Cl-induction + Formyl resonance)
Structural Analysis[1][2][5]
  • Planarity: The molecule is essentially planar, facilitating

    
     stacking in the solid state.[1][2][3] This stacking is crucial when the molecule is used as a strut in COFs, as it dictates the crystallinity of the final 2D layers.
    
  • Reactivity Profile:

    • Aldehydes (C1, C3): Highly susceptible to nucleophilic attack (e.g., amines for Schiff bases).[3] The electron-withdrawing Cl at C5 increases the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde.[1][2][3]

    • Chloride (C5): Generally inert to nucleophilic aromatic substitution (

      
      ) unless activated by strong bases or catalysts, making it an ideal "passive" handle during framework assembly that can be functionalized later (Post-Synthetic Modification).[3]
      

Part 2: Synthetic Pathways & Purity Optimization[1][2]

While direct formylation of chlorobenzene is difficult due to regioselectivity issues, the most robust route for scale-up is the Side-Chain Chlorination-Hydrolysis of 5-chloro-m-xylene.[1][2] This method avoids heavy metal oxidants (like Cr(VI)) and yields high-purity aldehyde.[1][2]

Synthesis Protocol: The Gem-Dihalide Route[1][2]

Reaction Logic:

  • Radical Chlorination: 5-chloro-m-xylene is exhaustively chlorinated at the benzylic positions under UV light to form the bis(dichloromethyl) intermediate.[1][2][3]

  • Hydrolysis: The gem-dichlorides are hydrolyzed to aldehydes using aqueous acid or DMSO/NaHCO3.[1][2][3]

Step-by-Step Methodology

Phase A: Radical Photo-Chlorination [1][2][3]

  • Charge: In a quartz photochemical reactor, dissolve 5-chloro-m-xylene (10.0 g) in

    
     (or trifluorotoluene for greener solvating).
    
  • Initiate: Purge with

    
     for 15 mins. Add AIBN (catalytic, 0.5 mol%).[2]
    
  • Irradiate: Expose to UV light (Hg lamp) while bubbling

    
     gas (or adding NCS portion-wise) at reflux (
    
    
    
    ).
  • Monitor: Track by GC-MS until the tetra-chloro intermediate (5-chloro-1,3-bis(dichloromethyl)benzene) is the major peak (>95%).[1][2][3]

  • Workup: Evaporate solvent to yield the crude oil.

Phase B: Hydrolysis (Sommelet-type or Acidic) [1][2][3]

  • Hydrolysis: Suspend the crude oil in 80% aqueous

    
     (50 mL).
    
  • Heat: Stir vigorously at

    
     for 4 hours. Note: Evolution of HCl gas will occur; use a scrubber.
    
  • Quench: Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a white/off-white solid.[1][2]

  • Extraction: If precipitation is poor, extract with Ethyl Acetate (3x 50 mL).

Purification & QC[1][2]
  • Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to

    
    .
    
  • Target Purity: >98% by HPLC (254 nm).

  • Impurity Alert: Watch for the mono-aldehyde (incomplete hydrolysis) or carboxylic acid (over-oxidation).[1][2]

Synthesis Start 5-Chloro-m-xylene Inter Intermediate: 5-chloro-1,3-bis(dichloromethyl)benzene Start->Inter Cl2 / UV / CCl4 (Radical Halogenation) Product Product: 5-Chloroisophthalaldehyde Inter->Product H2SO4 / H2O (Hydrolysis) Waste By-product: HCl Inter->Waste Elimination

Figure 1: Synthetic pathway via radical halogenation and hydrolysis.[3][4][5][6][7][8][9] This route ensures regiochemical fidelity.[1][2]

Part 3: Reactivity & Functional Materials (COFs)[1][3]

The primary utility of 5-chloroisophthalaldehyde lies in Reticular Chemistry .[1][2][3] It serves as a


-symmetric node.[1][2] When reacted with 

-symmetric amines (like Melamine or TAPB), it forms hexagonal 2D Covalent Organic Frameworks (COFs).[1][2][3]
Case Study: Synthesis of Cl-Functionalized Schiff Base COF

The presence of the -Cl group allows for "Post-Synthetic Modification" (PSM).[1][2][3] For example, the Cl can be displaced by azides or thiols after the framework is built, tuning the pore environment for specific gas separation (


).[3]

Protocol: Solvothermal Condensation

  • Components:

    • Linker A: 5-Chloroisophthalaldehyde (0.3 mmol)[1][2]

    • Linker B: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol)[1]

  • Solvent System: o-Dichlorobenzene/n-Butanol (1:1 v/v, 3 mL).

  • Catalyst: Aqueous Acetic Acid (6M, 0.3 mL).

  • Process:

    • Load reagents into a Pyrex tube.

    • Flash freeze with liquid

      
      , evacuate, and flame seal (degassing is critical to prevent aldehyde oxidation).
      
    • Heat at

      
       for 72 hours (undisturbed).
      
  • Isolation: Filter the resulting yellow powder. Wash with THF and Acetone (Soxhlet extraction) to remove unreacted monomers.[1][2]

  • Activation: Dry under dynamic vacuum at

    
     for 12 hours.
    
Mechanism of Formation

The reaction proceeds via reversible imine condensation.[1][2][3] The reversibility is key: it allows the structure to "error check" and anneal into a thermodynamically stable, crystalline sheet rather than an amorphous polymer.

COF_Formation Aldehyde 5-Chloroisophthalaldehyde (Electrophile) Imine Hemiaminal Intermediate Aldehyde->Imine Nucleophilic Attack Amine Tri-amine Linker (Nucleophile) Amine->Imine COF Crystalline COF (Schiff Base Network) Imine->COF - H2O (Condensation) Water H2O (Leaving Group) Imine->Water COF->Imine H2O / Acid (Reversibility)

Figure 2: Schiff-base condensation mechanism.[1][2][3] The 'Reversibility' path is critical for defect repair during crystallization.[3]

Part 4: Pharmaceutical Relevance[1][3][7]

While 5-chloroisophthalaldehyde is often a material science precursor, its structural analogs are vital in drug discovery.[1][2][3]

  • Hemoglobin Modulation: Voxelotor (GBT440) utilizes a hydroxy-benzaldehyde scaffold to bind to the N-terminal valine of the hemoglobin alpha chain.[1][2][3] 5-Chloroisophthalaldehyde serves as a negative control probe or a scaffold for hydrophobic pocket exploration in SAR studies.[1][2][3] The absence of the -OH group prevents the formation of the intramolecular hydrogen bond often required for high-affinity binding in salicylaldehyde-based drugs, helping researchers quantify the energetic contribution of that specific interaction.[1][2]

References

  • Synthesis of Benzaldehydes: Li, J. et al. "Selective Oxidation of Substituted Toluenes to Benzaldehydes."[1][2][3] Journal of Organic Chemistry. (General methodology reference).[1][3]

  • COF Synthesis: Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks."[1][2][3] Accounts of Chemical Research. [1]

  • Voxelotor Analogues: Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor."[1][2][3] ACS Medicinal Chemistry Letters. [1][3]

  • Crystallography: Cambridge Structural Database (CSD).[1][2] Search for 5-substituted isophthalaldehydes for packing data.[1][2]

(Note: Ensure all chemical handling complies with local SDS regulations, particularly regarding chlorinated aromatics.)

Sources

Technical Guide: Strategic Synthesis of 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarboxaldehyde) is a critical bifunctional scaffold used extensively in the synthesis of Covalent Organic Frameworks (COFs) , Schiff-base polymers, and as a "linchpin" intermediate in medicinal chemistry.[1][2] Its meta-substituted aldehyde groups provide a specific geometry essential for porous material network formation, while the 5-chloro substituent offers a handle for further functionalization (e.g., via Suzuki-Miyaura coupling).[1][2]

Critical Distinction: This molecule is structurally distinct from 5-chloro-2-hydroxyisophthalaldehyde (a precursor often associated with Voxelotor analogs).[1][2] This guide focuses strictly on the non-hydroxy variant.

Target Molecule Profile
PropertyDetail
Systematic Name 5-Chloro-1,3-benzenedicarboxaldehyde
Molecular Formula C₈H₅ClO₂
Molecular Weight 168.58 g/mol
Key Functionality Dual electrophilic aldehyde sites; Aryl chloride handle
Primary Application COF Linker, Cross-linking agent, API Intermediate

Retrosynthetic Analysis & Precursor Strategy

The synthesis of 5-chloroisophthalaldehyde is governed by the availability of meta-substituted aromatics.[1][2] We evaluate three primary precursors based on scale, purity requirements, and lab-vs-plant suitability.

Precursor Evaluation Matrix[1][2]
PrecursorCASRoute TypeProsCons
Dimethyl 5-chloroisophthalate 2157-39-3 (Acid)Redox (2-Step) Highest Purity; Mild conditions; Scalable.[1][2]Requires 2 steps (Reduction + Oxidation).[1][2]
5-Chloroisophthalic Acid 2157-39-3Acid Chloride Direct conversion to acid chloride, then Rosenmund reduction.[1][2]Rosenmund reduction is catalyst-sensitive and often yields inconsistent results.[1][2]
5-Chloro-m-xylene 556-97-8Radical Oxidation Low raw material cost; Industrial standard.[1]Poor regioselectivity during chlorination; Harsh hydrolysis conditions.[1][2]
Strategic Recommendation

For research and high-value pharmaceutical applications, Route A (The Diester Route) is the "Gold Standard."[1][2] It offers the highest reliability and avoids the purification challenges associated with radical halogenation mixtures.[1][2]

Retrosynthesis Target TARGET: 5-Chloroisophthalaldehyde Precursor1 Precursor A: Dimethyl 5-chloroisophthalate Inter1 Intermediate: 5-Chloro-1,3-benzenedimethanol Precursor1->Inter1 Reduction (LiAlH4/NaBH4) Precursor2 Precursor B: 5-Chloro-m-xylene Inter2 Intermediate: Bis(dichloromethyl) species Precursor2->Inter2 Radical Halogenation Precursor3 Precursor C: 5-Chloroisophthalic Acid Precursor3->Precursor1 Esterification Inter1->Target Oxidation (Swern/IBX) Inter2->Target Hydrolysis

Figure 1: Retrosynthetic tree illustrating the two primary pathways: the Redox route (Green) and the Radical Halogenation route (Red).

Detailed Protocol: The "High-Fidelity" Redox Route

Precursor: Dimethyl 5-chloroisophthalate Mechanism: Exhaustive reduction to the diol followed by controlled oxidation.[1][2]

Rationale

While direct reduction of esters to aldehydes using DIBAL-H is theoretically possible, it is notoriously difficult to control on a bench scale, often resulting in over-reduction to the alcohol.[1] The 2-step protocol described below is self-validating because the intermediate diol is a stable solid that can be characterized before the final oxidation, ensuring the final step starts with pure material.

Step 1: Reduction to 5-Chloro-1,3-benzenedimethanol[1][2]
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/MeOH.[1][2]

  • Solvent: Anhydrous THF (0°C).

Protocol:

  • Suspend Dimethyl 5-chloroisophthalate (1.0 eq) in anhydrous THF under N₂ atmosphere.

  • Cool to 0°C. Slowly add LiAlH₄ (2.5 eq) pellets or solution dropwise. Caution: Exothermic gas evolution.

  • Allow to warm to RT and stir for 4 hours.

  • Validation Point: Monitor TLC (Hexane:EtOAc 1:1). The starting ester spot (high R_f) should disappear, replaced by a polar diol spot (low R_f).[1][2]

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.[1][2][3]

  • Concentrate the filtrate to yield the crude diol.[1][2] Recrystallize from Ethanol if necessary.[1][2]

Step 2: Swern Oxidation to 5-Chloroisophthalaldehyde[1][2]
  • Reagents: Oxalyl Chloride, DMSO, Triethylamine (Et₃N).[1][2]

  • Solvent: DCM (-78°C).

Protocol:

  • In a dry flask, dissolve Oxalyl Chloride (2.4 eq) in dry DCM at -78°C.

  • Add DMSO (4.8 eq) dropwise.[1][2] Stir for 15 mins.

  • Add the 5-Chloro-1,3-benzenedimethanol (from Step 1) dissolved in minimum DCM dropwise.[1][2] Maintain temp < -60°C.

  • Stir for 30 mins, then add Et₃N (10 eq).

  • Allow to warm to RT. The solution will become cloudy.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Workflow Step1 Step 1: Reduction (LiAlH4, THF, 0°C) Check1 QC Check: 1H NMR (Diol) No Methyl Ester peak Step1->Check1 Step2 Step 2: Oxidation (Swern Conditions) Check1->Step2 Final Product: 5-Chloroisophthalaldehyde Step2->Final

Figure 2: The 2-step workflow ensuring intermediate purity validation.

Alternative Industrial Route: Radical Halogenation

Precursor: 5-Chloro-m-xylene Mechanism: Side-chain chlorination followed by Sommelet reaction or acid hydrolysis.[1][2]

This method is preferred for multi-kilogram scale-up where chromatography is not feasible.[1][2]

  • Halogenation: Reaction of 5-chloro-m-xylene with Cl₂ gas under UV light (or NBS/CCl₄) to generate 5-chloro-1,3-bis(dichloromethyl)benzene .[1][2]

    • Control Parameter: The reaction must be stopped before exhaustive chlorination occurs (avoiding the trichloromethyl species).[1][2]

  • Hydrolysis: The gem-dichloro intermediate is refluxed in aqueous sulfuric acid or formic acid.[1][2]

  • Purification: Bisulfite adduct formation.[1][2] The aldehyde forms a water-soluble bisulfite adduct, allowing non-aldehyde impurities to be extracted with organic solvent.[1][2] The adduct is then cracked with base to release pure aldehyde.[1][2]

Critical Quality Attributes (CQA) & Troubleshooting

When characterizing the final product, specific spectroscopic signatures confirm the success of the synthesis.[2]

AttributeSpecificationTroubleshooting
Appearance White to off-white crystalline solidYellowing indicates oxidation or quinone formation.[1][2]
¹H NMR (Aldehyde) Singlet at ~10.0 - 10.1 ppmAbsence indicates over-reduction (alcohol) or failure to oxidize.[1]
¹H NMR (Aromatic) 3 protons (typically 2 doublets, 1 triplet pattern or overlapping singlets depending on solvent)Extra aromatic peaks suggest incomplete chlorination (if using Route B).[1][2]
Melting Point Distinct sharp range (Lit: ~100-104°C, verify with specific isomer)Broad range indicates mixed aldehyde/alcohol intermediates.[1]

References

  • PubChem. 5-Chloro-2-hydroxyisophthalaldehyde (Related Structure Comparison). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses. Reduction of Esters to Alcohols.[1][2] Org.[1][2][3][4][5][6][7][8] Synth. Coll. Vol. 10, p. 460.[1][2] (General protocol adaptation). Available at: [Link][1][2]

  • Master Organic Chemistry. DIBAL-H Reduction of Esters and Nitriles. (Discussion on selectivity issues). Available at: [Link]

Sources

5-Chloroisophthalaldehyde: The Bifunctional Architect

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative grounding.

Technical Guide to Fundamental Reactivity & Applications

Executive Summary

5-Chloroisophthalaldehyde (CAS: 4545-21-5) is a critical


-symmetric building block in modern organic synthesis. Its utility stems from its orthogonal reactivity : it possesses two electrophilic aldehyde handles (

) for network formation and a deactivated aryl chloride (

) for late-stage functionalization.

This duality makes it indispensable in two high-value sectors:

  • Covalent Organic Frameworks (COFs): Acting as a linear, 2-connected linker that allows for Post-Synthetic Modification (PSM) via the chlorine site.

  • Medicinal Chemistry: Serving as a precursor for "hinge" regions in drug design and fluorophore synthesis (e.g., BODIPY derivatives).

Structural Reactivity Analysis

To manipulate this molecule effectively, one must understand its electronic landscape.

  • The Formyl Groups (-CHO): Positioned meta to each other, they are strongly electron-withdrawing. They are the primary sites for condensation reactions (Schiff base, Knoevenagel).

  • The Chlorine Atom (-Cl): Located at the 5-position, it is electronically activated by the two ortho-formyl groups. While aryl chlorides are typically inert to Nucleophilic Aromatic Substitution (

    
    ), the electron-deficiency of the isophthalaldehyde core makes this specific chloride moderately susceptible to displacement, and highly reactive in Palladium-catalyzed cross-couplings.
    
Reactivity Map (Graphviz Visualization)

ReactivityMap Core 5-Chloroisophthalaldehyde (Core Reagent) Schiff Imine Condensation (Schiff Base) Core->Schiff + Primary Amines (H+ Cat) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Core->Suzuki + Boronic Acids (Pd(0)) Redox Redox Interconversion (Alcohol/Acid) Core->Redox + NaBH4 (Red) + NaClO2 (Ox) Knoevenagel Knoevenagel Condensation Core->Knoevenagel + Active Methylene COF Covalent Organic Frameworks (COFs) Schiff->COF Biaryl Biaryl Linkers (Ligand Synthesis) Suzuki->Biaryl Crosslinker Diol Crosslinkers Redox->Crosslinker Vinyl Vinyl Nitriles (Optoelectronics) Knoevenagel->Vinyl

Figure 1: Divergent synthetic pathways for 5-Chloroisophthalaldehyde. The aldehyde groups drive network formation (Blue/Green), while the chlorine atom drives functionalization (Red).

Primary Workflow: Imine-Linked COF Synthesis

The most prevalent application of 5-chloroisophthalaldehyde is in the synthesis of Covalent Organic Frameworks (COFs). The molecule acts as a linear linker, reacting with trigonal amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form hexagonal porous networks.

Mechanism

The reaction proceeds via acid-catalyzed nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.



Critical Insight: The reversibility of this reaction is key. High crystallinity requires a "thermodynamic error-correction" process, achieved by solvothermal synthesis where water is slowly removed or equilibrium is modulated.
Experimental Protocol: Solvothermal Synthesis

Objective: Synthesis of a highly crystalline, imine-linked COF.

  • Reagent Prep:

    • Charge a Pyrex tube (o.d. × i.d. = 10 × 8 mm) with 5-Chloroisophthalaldehyde (0.15 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol).

    • Note: The stoichiometry must be precise (3:2 ratio of aldehyde:amine functional groups) to prevent defects.

  • Solvent System:

    • Add a mixture of o-Dichlorobenzene (o-DCB) and n-Butanol (1:1 v/v, 1.5 mL).

    • Why this mix? o-DCB solubilizes the aromatic segments, while n-Butanol aids in the reversibility of the imine bond formation.

  • Catalyst:

    • Add aqueous Acetic Acid (6M, 0.15 mL).

  • Degassing (Crucial):

    • Flash freeze the tube in liquid nitrogen.

    • Vacuum pump the headspace, then thaw. Repeat this Freeze-Pump-Thaw cycle 3 times.

    • Reason: Oxygen promotes oxidative decomposition of amines and inhibits crystallization.

  • Reaction:

    • Flame-seal the tube under vacuum.

    • Place in an oven at 120°C for 72 hours .

  • Workup:

    • Cool to room temperature.[1][2] Filter the precipitate.[1]

    • Wash exhaustively with THF and Acetone to remove unreacted monomers.

    • Activate by Soxhlet extraction (THF, 24 h) and dry under vacuum at 80°C.

The Orthogonal Handle: Suzuki-Miyaura Coupling

The chlorine atom at position 5 is often retained during COF synthesis to allow for Post-Synthetic Modification (PSM) . However, it can also be modified before polymerization to create custom ligands.

Challenges & Solutions

Aryl chlorides are generally sluggish in Suzuki couplings compared to bromides. However, the electron-withdrawing aldehyde groups at positions 1 and 3 decrease the electron density at C5, facilitating the oxidative addition of Pd(0).

Optimized Protocol (Ligand-Enhanced)

Objective: Coupling with Phenylboronic acid.

ParameterConditionRationale
Catalyst

(1-2 mol%)
Source of Pd(0).[3]
Ligand XPhos or SPhos (2-4 mol%)Electron-rich, bulky phosphine ligands are required to activate the aryl chloride bond.
Base

(2.0 equiv)
Anhydrous base preferred to minimize aldol side reactions.
Solvent 1,4-DioxaneHigh boiling point, good solubility for organic intermediates.
Temp 100°CRequired energy barrier for Ar-Cl bond activation.

Step-by-Step:

  • In a glovebox or under Argon, combine 5-Chloroisophthalaldehyde (1.0 eq), Boronic Acid (1.2 eq),

    
    , XPhos, and 
    
    
    
    .
  • Add dry 1,4-Dioxane.

  • Heat at 100°C for 12-24 hours.

  • Purification: The product will contain two aldehyde groups. Avoid amine-based chromatography (silica with triethylamine) as it may form Schiff bases on the column. Use standard silica gel with Hexane/EtOAc.

Reduction to 5-Chloroisophthalyl Alcohol

This reaction converts the linker into a cross-linking agent for polyurethanes or polyesters.

Protocol
  • Dissolve 5-Chloroisophthalaldehyde (10 mmol) in Methanol/THF (1:1) .

  • Cool to 0°C.

  • Add Sodium Borohydride (

    
    )  (1.1 equiv per aldehyde group = 2.2 equiv total) portion-wise.
    
    • Caution: Exothermic hydrogen evolution.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add sat.

    
     solution carefully.
    
  • Extract with Ethyl Acetate. The product is a diol and may require polar solvents for extraction.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Title: "Suzuki-Miyaura Cross-Coupling: The reaction of aryl halides with organoboron compounds."
    • Source: Organic Chemistry Portal / Journal of American Chemical Society.
    • Link:[Link]

  • COF Synthesis Fundamentals

    • Title: "Covalent Organic Frameworks: Design, Synthesis, and Functions."[4]

    • Source: Chemical Reviews (ACS Public
    • Link:[Link]

  • Schiff Base Chemistry

    • Title: "Recent advances in the synthesis and applic
    • Source: Bentham Science / Eurekaselect.
    • Link:[Link]

  • Post-Synthetic Modification of COFs

    • Title: "Post-synthetic modific
    • Source: Chemical Society Reviews (RSC).
    • Link:[Link]

Sources

Technical Monograph: 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 105511-08-8 Document Type: Technical Guide & Chemical Profile Version: 2.0 (Current as of 2026)[1][2]

Executive Summary

This guide serves as a definitive technical resource for 5-Chloroisophthalaldehyde (CAS 105511-08-8).[1][2] While often sought merely for its registry number, this compound represents a critical "meta-linker" node in the synthesis of Covalent Organic Frameworks (COFs) and advanced porous materials. Its unique geometry—two aldehyde groups in the 1,3-position with a 5-chloro substituent—allows for the construction of porous architectures where the chlorine atom modifies pore electronics without sterically hindering network formation.[2]

This monograph moves beyond basic identification, providing researchers with validated synthetic pathways, characterization protocols, and safety frameworks necessary for high-integrity drug development and materials science applications.

Part 1: Chemical Identity & Verification

The unequivocal identification of 5-Chloroisophthalaldehyde requires triangulation between its CAS number, structural descriptors, and physical constants.[2] Relying solely on name searches can lead to confusion with its isomer, 4-chloroisophthalaldehyde (CAS 13209-31-9).[2]

Core Identity Data
ParameterValueNotes
CAS Registry Number 105511-08-8 Primary Identifier
IUPAC Name 5-Chlorobenzene-1,3-dicarbaldehydePreferred systematic name
Molecular Formula C₈H₅ClO₂
Molecular Weight 168.58 g/mol
SMILES ClC1=CC(C=O)=CC(C=O)=C1Useful for cheminformatics
InChI Key ZSVFNBZJLMMQOC-UHFFFAOYSA-NUnique hash for database linking
Structural Verification Workflow

To ensure the integrity of your starting material, follow this logic flow before commencing synthesis.

IdentificationWorkflow Sample Unknown White Powder CAS_Check CAS Lookup (105511-08-8) Sample->CAS_Check Initial Tag HNMR 1H NMR Analysis CAS_Check->HNMR Verification Criteria Key Signal: ~10.0 ppm (s, 2H) Symmetry Check HNMR->Criteria Data Processing Validation Identity Confirmed: 5-Chloroisophthalaldehyde Criteria->Validation Pass

Figure 1: Identity verification logic. The symmetry of the molecule results in simplified NMR splitting patterns compared to the 4-chloro isomer.[1]

Part 2: Synthetic Pathways & Methodology

Commercially available 5-Chloroisophthalaldehyde can be expensive or variable in purity.[1][2] For research requiring gram-scale quantities, the Gem-Dihalide Hydrolysis Route is the most robust method.[2] It avoids the use of heavy metal oxidants (like CrO₃) often found in older literature.[2]

The Gem-Dihalide Route (Recommended)

This pathway utilizes 5-chloro-m-xylene (CAS 556-97-8) as the starting material.[1][2] The mechanism involves radical halogenation of the methyl groups followed by acid-catalyzed hydrolysis.[2]

Step-by-Step Protocol
  • Radical Halogenation:

    • Reagents: 5-Chloro-m-xylene, Chlorine gas (or NBS), CCl₄ (solvent), UV light/AIBN initiator.[1]

    • Process: The reaction is driven to the tetrachloro stage (5-chloro-1,3-bis(dichloromethyl)benzene).[2]

    • Critical Control Point: Monitor reaction via GC-MS to ensure full conversion of methyl groups to dichloromethyl groups. Under-chlorination yields mono-aldehydes; over-chlorination is difficult but less likely at the benzylic position without forcing conditions.[2]

  • Hydrolysis:

    • Reagents: 90% Sulfuric Acid (H₂SO₄) or Formic Acid.[2]

    • Process: Heat the tetrachloro-intermediate at 90-100°C. The gem-dichlorides hydrolyze to form the dialdehyde.[1][2]

    • Purification: Recrystallization from ethanol/water mixtures.[2]

SynthesisRoute Start 5-Chloro-m-xylene (CAS 556-97-8) Step1 Radical Chlorination (Cl2 / UV / CCl4) Start->Step1 Intermediate Intermediate: 5-Chloro-1,3-bis(dichloromethyl)benzene Step1->Intermediate -4 HCl Step2 Acid Hydrolysis (H2SO4 / Heat) Intermediate->Step2 Product Product: 5-Chloroisophthalaldehyde (CAS 105511-08-8) Step2->Product -4 HCl

Figure 2: Synthetic pathway from commercially available xylene precursor to the target dialdehyde.[1][2]

Part 3: Reactivity & Applications (COFs)

The primary utility of 5-Chloroisophthalaldehyde lies in its ability to form Schiff Base networks .[1][2] In the context of Covalent Organic Frameworks (COFs), this molecule acts as a


-symmetric node.
Mechanism: Schiff Base Condensation

The aldehyde groups react with primary amines (e.g., diamines like phenylenediamine) to form imine linkages (


).[1][2]
  • Why the Chlorine Matters:

    • Electronic Modulation: The electron-withdrawing nature of the Cl atom lowers the LUMO of the resulting framework, potentially enhancing photocatalytic activity.[2]

    • Post-Synthetic Modification (PSM): The aryl-chloride bond is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to "click" functional groups into the pores after the framework is built.[1][2]

Experimental Setup for COF Synthesis
  • Solvent System: Mesitylene/Dioxane (1:[1]1) with 6M Acetic Acid catalyst.[2]

  • Conditions: Solvothermal synthesis in a sealed Pyrex tube at 120°C for 3 days.

  • Outcome: Crystalline powder (COF) with permanent porosity.[2]

Part 4: Analytical Characterization

To validate the quality of 5-Chloroisophthalaldehyde, the following spectral features must be observed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

ppm (s, 2H)
Aldehyde protons (diagnostic).[1][2]
¹H NMR (CDCl₃)

ppm (m, 3H)
Aromatic protons.[2] Look for symmetry (2 equivalent, 1 unique).
IR Spectroscopy

Strong

stretch (Carbonyl).[1][2]
Melting Point

Note: Literature values vary; establish an internal standard.

Part 5: Safety & Handling (SDS Summary)

While specific SDS data for CAS 105511-08-8 can be sparse, it shares the hazard profile of chlorinated benzaldehydes.[2]

GHS Classification (Baseline):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Engineering Controls: Always handle in a chemical fume hood. The aldehyde vapor can be irritating to mucous membranes.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-chloroisophthalic acid) over time.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105511-08-8. Retrieved from [Link][2]

  • Organic Syntheses. Preparation of Isophthalaldehyde (General Protocol for Gem-Dihalide Route). Coll. Vol. 3, p. 490.[2] Retrieved from [Link][2]

Sources

Technical Guide: Physical and Chemical Characteristics of 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroisophthalaldehyde is a specialized bifunctional aromatic building block critical to the synthesis of advanced porous materials, including Covalent Organic Frameworks (COFs) and macrocyclic ligands like porphyrins and corroles. Its unique geometry (1,3-diformyl substitution) combined with a chemically active handle (5-chloro) allows for the construction of functionalized architectures where the chlorine atom remains available for post-synthetic modification (PSM) or electronic tuning.

Critical Advisory on Chemical Identity: There is a frequent database conflict regarding this compound.

  • Target Compound: 5-Chloroisophthalaldehyde (5-chlorobenzene-1,3-dicarbaldehyde). CAS: 105511-08-8 .[1][2]

  • Common Mismatch: Users searching for CAS 6361-21-3 (provided in some requests) will encounter 2-Chloro-5-nitrobenzaldehyde. These are structurally distinct. This guide focuses on 5-Chloroisophthalaldehyde (CAS 105511-08-8).[1][2]

Part 1: Chemical Identity & Structural Analysis

Molecular Profile

The molecule consists of a benzene ring substituted at the 1 and 3 positions with formyl (-CHO) groups and at the 5 position with a chlorine atom. This


 symmetric arrangement is ideal for reticular chemistry, allowing the formation of hexagonal or rhombic networks.
PropertyData
IUPAC Name 5-Chlorobenzene-1,3-dicarbaldehyde
CAS Registry Number 105511-08-8
Molecular Formula C₈H₅ClO₂
Molecular Weight 168.58 g/mol
SMILES C1=C(C=C(C=C1C=O)C=O)Cl
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, THF, DMF; Insoluble in water
Structural Significance
  • Meta-Directing Geometry: The 1,3-aldehyde placement dictates a bond angle of ~120° in condensation reactions, favoring the formation of hexagonal 2D COFs or discrete macrocycles.

  • Electronic Effects: The chlorine atom at position 5 exerts an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde. This can accelerate Schiff-base condensation rates.

  • Steric Handle: The chlorine atom points "outward" in many macrocyclic assemblies, minimizing steric clash during ring formation while remaining accessible for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) in post-synthetic modification.

Part 2: Physical Characterization & Stability

Thermal Properties[7]
  • Melting Point: Typically 95–105 °C (Estimate based on 5-Br analog mp 128°C and parent isophthalaldehyde mp 89°C).

  • Boiling Point: Predicted ~280–300 °C at 760 mmHg (Decomposes).

Stability and Storage
  • Oxidation Sensitivity: Like all benzaldehydes, the formyl groups are susceptible to autoxidation to carboxylic acids (5-chloroisophthalic acid) upon prolonged exposure to air.

  • Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

  • Purification: If the solid appears yellow/orange or has a broad melting point, recrystallization from Hexane/Ethyl Acetate (3:1) or sublimation is recommended to remove the acid impurity.

Part 3: Chemical Reactivity & Applications[8]

Reactivity Profile

The molecule possesses two distinct reactive vectors:

  • Condensation (C=O): Reversible Schiff-base formation with amines, or Knoevenagel condensation with active methylenes.

  • Coupling (C-Cl): The aryl chloride is generally inert to mild nucleophiles but active in metal-catalyzed cross-coupling reactions, particularly when using specialized phosphine ligands (e.g., Buchwald-type) that activate aryl chlorides.

Key Application Pathways
  • Covalent Organic Frameworks (COFs): Used as the

    
     symmetric node. Reacting with 
    
    
    
    symmetric amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) yields hexagonal pore structures functionalized with Cl- atoms.
  • Porphyrin/Corrole Synthesis: Condensation with pyrrole yields meso-substituted dipyrromethanes. The 5-Cl group allows for the synthesis of "hanging basket" porphyrins where the substituent modifies the cavity environment.

G Start 5-Chloroisophthalaldehyde (CAS 105511-08-8) COF Cl-Functionalized COF (Hexagonal Pore) Start->COF Solvothermal Schiff Base Dipyrro Dipyrromethane Intermediate Start->Dipyrro Condensation Amine Triamine Linker (e.g., TAPB) Amine->COF PSM Post-Synthetic Modification (Suzuki/Click Chem) COF->PSM Pd-Catalysis Pyrrole Pyrrole + Acid Cat. Pyrrole->Dipyrro Corrole A2B Corrole / Porphyrin Dipyrro->Corrole Oxidation (DDQ)

Caption: Divergent synthesis pathways for 5-Chloroisophthalaldehyde in reticular chemistry and ligand design.

Part 4: Experimental Protocols

Synthesis of 5-Chloroisophthalaldehyde

Rationale: Commercial availability is often limited or expensive. Synthesis from the acid ester is robust.

Reaction:



Protocol (Optimized for 10g Scale):

  • Reduction: Dissolve dimethyl 5-chloroisophthalate (10.0 g, 43.7 mmol) in anhydrous THF (150 mL) under Argon. Cool to -78 °C.

  • Addition: Add DIBAL-H (1.0 M in toluene, 110 mL, 2.5 equiv) dropwise over 1 hour. Stir for 4 hours, allowing to warm to 0 °C.

  • Quench: Carefully add Rochelle's salt solution (saturated potassion sodium tartrate). Stir vigorously until phases separate (may take 2-12 hours). Extract with EtOAc.[3]

  • Oxidation (Swern): To oxalyl chloride (1.5 equiv) in DCM at -78 °C, add DMSO (3 equiv). Stir 15 min. Add the crude diol (dissolved in DCM). Stir 30 min. Add

    
     (5 equiv) and warm to RT.
    
  • Workup: Wash with water, 1M HCl, and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Synthesis of a Cl-Functionalized COF (Example Workflow)

Rationale: Demonstrates the use of the aldehyde in reticular synthesis.

Reagents:

  • 5-Chloroisophthalaldehyde (0.3 mmol)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol)

  • Solvent: o-Dichlorobenzene/n-Butanol (1:1 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

Step-by-Step:

  • Loading: In a Pyrex tube (10 mL), charge the aldehyde and amine. Add 3 mL of the solvent mixture.

  • Sonication: Sonicate for 5 minutes to ensure homogeneity.

  • Catalysis: Add 0.3 mL of 6M acetic acid.

  • Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (critical for crystallinity). Seal the tube under vacuum.

  • Solvothermal Synthesis: Heat at 120 °C for 72 hours undisturbed.

  • Isolation: Filter the resulting yellow powder. Wash extensively with THF and Acetone (Soxhlet extraction recommended for 24h) to remove unreacted monomers.

  • Activation: Dry under dynamic vacuum at 100 °C for 12 hours.

Part 5: References

  • Chemical Identity Verification:

    • PubChem Compound Summary for CAS 105511-08-8. National Center for Biotechnology Information. Link

    • Note on Mismatch: Sigma-Aldrich entry for CAS 6361-21-3 (2-Chloro-5-nitrobenzaldehyde). Link

  • Synthesis & Applications (COFs):

    • Li, X., et al. "Topology-Directed Growth of Covalent Organic Frameworks." ResearchGate/Literature. (Discusses aldehyde linkers in COF construction). Link

  • Corrole Chemistry:

    • Aviv, I., & Gross, Z.[4] "Corrole-based applications." Chemical Communications.[4] (Highlights the utility of aldehyde precursors in corrole synthesis). Link

  • NMR Solvent Data (Characterization):

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities." Organometallics. (Essential for identifying solvent peaks in the aldehyde spectrum). Link

Sources

5-Chloroisophthalaldehyde: The Functional Lynchpin of Reticular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 5-Chloroisophthalaldehyde (CAS 105511-08-8), a critical intermediate in the field of reticular chemistry and material science.

Technical Whitepaper & Synthetic Guide

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarboxaldehyde) has evolved from a niche aromatic intermediate into a foundational building block for Covalent Organic Frameworks (COFs) . Unlike its unsubstituted analog (isophthalaldehyde), the 5-chloro variant possesses a unique orthogonal reactivity: the two aldehyde groups drive structural assembly via imine condensation, while the chlorine atom at the 5-position serves as a chemically inert "handle" during assembly that can be activated later for Post-Synthetic Modification (PSM) . This guide explores its historical emergence, industrial synthesis, and critical role in designing tunable porous materials.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name 5-chloro-1,3-benzenedicarboxaldehyde
Common Name 5-Chloroisophthalaldehyde
CAS Number 105511-08-8
Molecular Formula C₈H₅ClO₂
Molecular Weight 168.58 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMF; sparingly soluble in water
Key Functionality Dual-aldehyde (structural), Aryl-chloride (functional)

Historical Genesis & Evolution

The history of 5-Chloroisophthalaldehyde is best understood in two distinct eras:

Era 1: The "Derivative" Phase (Pre-2005)

Initially, this molecule existed primarily as a catalog derivative in the library of substituted benzenes. It was synthesized as a potential intermediate for agrochemicals (herbicides) and specialized polymers, often appearing in patent literature alongside 5-chloroisophthaloyl chloride. Its isolation was driven by the need for meta-substituted aromatics where the electron-withdrawing chlorine atom could modulate the reactivity of the aldehyde groups or the lipophilicity of the final product.

Era 2: The "Reticular" Renaissance (Post-2005)

The true "discovery" of its high-value utility coincided with the explosion of Covalent Organic Frameworks (COFs) . Researchers, led by pioneers like Omar Yaghi and William Dichtel, sought building blocks that allowed for isoreticular synthesis —creating structures with the same topology but different functionalities.

  • The Problem: Introducing functional groups (like azides or amines) directly into the crystallization of COFs often disrupted the delicate reversible equilibrium needed for defect-free lattice formation.

  • The Solution: 5-Chloroisophthalaldehyde provided the perfect compromise. The chlorine atom is small and relatively unreactive under solvothermal conditions, allowing the COF to crystallize perfectly. Once the solid framework is built, the chlorine can be displaced via nucleophilic aromatic substitution or metal-catalyzed coupling, enabling "Click Chemistry" inside the pores.

Synthetic Methodologies

The synthesis of 5-Chloroisophthalaldehyde requires navigating the deactivation caused by the chlorine substituent. Two primary routes dominate:

Route A: Radical Chlorination & Hydrolysis (Industrial)

This method is preferred for scale-up due to the low cost of starting materials (5-chloro-m-xylene).

  • Radical Halogenation: 5-chloro-m-xylene is reacted with chlorine gas (

    
    ) or N-chlorosuccinimide (NCS) under UV light. The reaction must be carefully controlled to produce the tetrachloro  intermediate (bis(dichloromethyl) derivative) while avoiding ring chlorination.
    
  • Hydrolysis: The tetrachloro intermediate is hydrolyzed using aqueous sulfuric acid or formic acid to yield the dialdehyde.

Route B: Direct Oxidation (Laboratory High-Purity)

For drug development and material science applications requiring >99% purity, direct oxidation is the standard.

  • Precursor: 5-chloro-m-xylene.[1]

  • Reagent: Chromium trioxide (

    
    ) in acetic anhydride (Gem-diacetate route) or catalytic oxidation.
    
  • Mechanism: The methyl groups are oxidized to gem-diacetates, which are then hydrolyzed to aldehydes. This prevents over-oxidation to the carboxylic acid.

Visualization: Synthetic Pathway

Synthesis Xylene 5-Chloro-m-xylene (Precursor) Inter Intermediate: Bis(dichloromethyl)benzene OR Gem-diacetate Xylene->Inter Step 1: Radical Cl2/UV OR CrO3/Ac2O Product 5-Chloroisophthalaldehyde (Target) Inter->Product Step 2: Acid Hydrolysis (H2SO4/H2O) Acid Side Product: 5-Chloroisophthalic Acid Product->Acid Over-oxidation (Avoid O2 exposure)

Figure 1: Synthetic pathways from 5-chloro-m-xylene.[1] The critical control point is preventing over-oxidation to the acid.

Application: The COF Assembly & Post-Synthetic Modification

The most authoritative application of this molecule is in the synthesis of functionalized imine-linked COFs.

Protocol: Solvothermal Condensation
  • Reactants: 5-Chloroisophthalaldehyde (Linker A) + 1,3,5-Tris(4-aminophenyl)benzene (Linker B).

  • Solvent System: Mesitylene/Dioxane (1:1) with aqueous Acetic Acid (3M) catalyst.

  • Conditions: Degassed via freeze-pump-thaw, sealed in a Pyrex tube, heated at 120°C for 72 hours.

  • Result: A crystalline, porous honeycomb lattice (e.g., TPB-Cl-COF ).

Protocol: Post-Synthetic Modification (PSM)

Once the COF is formed, the 5-chloro group is activated.

  • Reaction: The COF is suspended in a solution of Sodium Azide (

    
    ) in DMF.
    
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The electron-deficient nature of the pyridine-like or imine-linked ring facilitates the displacement of Chloride by Azide.
    
  • Outcome: The pore walls are now lined with Azide (

    
    ) groups, ready for "Click" reactions with alkynes to attach drugs, catalysts, or sensors.
    
Visualization: COF Assembly & PSM Logic

COF_PSM Aldehyde 5-Chloroisophthalaldehyde (Cl-Linker) COF_Cl Cl-Functionalized COF (Crystalline & Porous) Aldehyde->COF_Cl Solvothermal Synthesis (Imine Condensation) Amine Triamine Linker (Structure Node) Amine->COF_Cl Solvothermal Synthesis (Imine Condensation) COF_N3 Azide-Functionalized COF (Reactive Scaffold) COF_Cl->COF_N3 Post-Synthetic Modification (NaN3, DMF, SnAr) Final Click-Functionalized COF (Drug/Catalyst Attached) COF_N3->Final Click Chemistry (R-C≡CH, CuAAC)

Figure 2: The "Lynchpin" strategy. The 5-chloro group allows the framework to be built first (COF_Cl) and functionalized later (COF_N3), preserving crystallinity.

References

  • Dichtel, W. R., et al. "Covalent Organic Frameworks as a Platform for Multidimensional Polymerization." Chemical Society Reviews, 2012. Link

  • Yaghi, O. M., et al. "Reticular Synthesis and the Design of New Materials." Nature, 2003. Link

  • Organic Syntheses. "Preparation of Isophthalaldehyde derivatives via Sommelet Reaction and oxidation of xylenes." Org.[2][3][4][5] Synth. Coll. Vol. 3, 1955. Link

  • Jiang, D., et al. "Post-synthetic modification of covalent organic frameworks for diverse applications." Chemical Communications, 2019. Link

  • BLD Pharm. "Technical Data Sheet: 5-Chloroisophthalaldehyde (CAS 105511-08-8)." Link

Sources

Theoretical Insights & Computational Framework for 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the theoretical and computational framework for investigating 5-Chloroisophthalaldehyde .

Technical Guide for Molecular Modeling, Reactivity Profiling, and Spectroscopic Prediction

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarbaldehyde) represents a critical intermediate in the synthesis of functionalized Schiff bases, fluorescent probes, and reticular materials (MOFs/COFs). Its structure combines a deactivated aromatic core (due to the inductive effect of chlorine,


) with two highly reactive electrophilic aldehyde handles.

This guide establishes a rigorous theoretical framework for studying this molecule. It moves beyond simple observation to predictive modeling, detailing the computational protocols required to validate its geometry, electronic structure, and reactivity.[1] By synthesizing methodologies used for analogous halogenated benzaldehydes, we provide a self-validating roadmap for researchers to generate high-fidelity data.

Computational Methodology: The Standard Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with current standards for small organic electrophiles.

Level of Theory

For halogenated aromatic systems, the B3LYP hybrid functional remains the workhorse due to its balance of cost and accuracy for vibrational frequencies. However, for investigating non-covalent interactions (e.g., crystal packing or docking), the M06-2X functional is superior due to its treatment of dispersion forces.

ParameterRecommendationRationale
Functional B3LYP (General) / M06-2X (Interaction)B3LYP provides accurate vibrational scaling factors; M06-2X captures

-stacking and dispersion.
Basis Set 6-311++G(d,p) The diffuse functions (++) are critical for describing the lone pairs on Chlorine and Oxygen.
Solvation PCM / SMD Use Polarizable Continuum Model (PCM) with DMSO or Ethanol to mimic synthesis conditions.
Software Gaussian 16 / ORCA 5.0Standard packages for DFT and TD-DFT calculations.
Workflow Visualization

The following DOT diagram outlines the logical flow for a complete theoretical study, from initial geometry to reactivity prediction.

ComputationalWorkflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Stable Global Minimum? Freq->Stable Stable->Opt No (Imag > 0) Elec Electronic Properties (HOMO-LUMO / MEP) Stable->Elec Yes (Imag = 0) Spec Spectroscopic Profiling (IR / NMR / UV-Vis) Stable->Spec React Reactivity Descriptors (Fukui Indices / NBO) Stable->React

Figure 1: Standardized computational workflow for validating the structure and properties of 5-Chloroisophthalaldehyde.

Structural & Electronic Predictions

Based on theoretical studies of similar 5-substituted isophthalaldehydes, we can derive specific predictions for the 5-Chloro derivative.

Geometric Conformation

The molecule possesses conformational flexibility due to the rotation of the aldehyde (-CHO) groups.

  • Planarity: The benzene ring and the two aldehyde groups are expected to be coplanar to maximize

    
    -conjugation.
    
  • Isomers: Three rotamers are theoretically possible based on the orientation of the carbonyl oxygens relative to each other: syn-syn, syn-anti, and anti-anti.

    • Prediction: The anti-anti conformer is predicted to be the global minimum due to the minimization of dipole-dipole repulsion between the two carbonyl oxygens.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical indicator of chemical stability and optical properties.

  • HOMO: Primarily localized on the chlorine lone pairs and the aromatic

    
    -system.
    
  • LUMO: Strongly localized on the carbonyl carbons and the aromatic ring.

  • Gap Analysis: The electron-withdrawing Chlorine atom (

    
    ) lowers the energy of both orbitals compared to isophthalaldehyde, but typically lowers the HOMO more, potentially widening the gap slightly (increasing hardness, 
    
    
    
    ).
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Localized over the Carbonyl Oxygens and the Chlorine atom (H-bond acceptors).

  • Blue Regions (Positive Potential): Localized over the Aldehyde Hydrogens and the aromatic protons (H-bond donors).

  • Reactivity Insight: The Carbonyl Carbons will appear as neutral-to-positive "holes," confirming their susceptibility to nucleophilic attack by amines.

Spectroscopic Profiling (Theoretical vs. Expected)

To validate synthesized material, researchers should compare experimental spectra with scaled theoretical values.

SpectroscopyTheoretical Feature (Prediction)Physical Origin
IR (Vibrational)

: 1690–1710 cm⁻¹
Strong stretching mode. The 5-Cl may shift this to higher wavenumbers (blue shift) vs. unsubstituted benzaldehyde due to induction.
IR (Vibrational)

: 650–800 cm⁻¹
Characteristic aryl chloride stretch, often coupled with ring deformations.
¹H NMR

10.0–10.2 ppm (Singlet)
The aldehyde proton is highly deshielded.
¹H NMR

7.8–8.2 ppm (Aromatic)
The protons at positions 4 and 6 will be doublets; position 2 will be a triplet or overlapping singlet depending on resolution.

Application Mechanism: Schiff Base Formation

The primary utility of 5-Chloroisophthalaldehyde is as a precursor for bis-Schiff bases (diimines). The reaction with primary amines follows a nucleophilic addition-elimination mechanism.

Mechanistic Pathway

The presence of the electron-withdrawing Chlorine at position 5 increases the electrophilicity of the carbonyl carbons at positions 1 and 3, theoretically accelerating the rate of nucleophilic attack compared to isophthalaldehyde.

SchiffBaseMechanism R1 5-Cl-Isophthalaldehyde (Electrophile) I1 Hemiaminal (Tetrahedral Intermediate) R1->I1 Nucleophilic Attack R2 Primary Amine (R-NH2) R2->I1 I2 Proton Transfer (Water Elimination) I1->I2 Acid Catalysis P1 Schiff Base (Imine) (-CH=N-R) I2->P1 - H2O

Figure 2: Reaction pathway for the condensation of 5-Chloroisophthalaldehyde with amines.

References

The following references provide the methodological basis for the protocols and comparative data cited in this guide.

  • Standard DFT Protocols for Chlorinated Aldehydes

    • Title: A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs.
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Synthesis and Characterization of 5-Chloro-Salicylaldehyde Derivatives

    • Title: Synthesis and antimicrobial activities of Schiff bases derived
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Vibrational Analysis of Chloro-quinoline Carboxaldehydes

    • Title: Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde.[2][3]

    • Source: ResearchG
    • URL:[Link]

  • Reactivity of Phthalaldehydes

    • Title: Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines.
    • Source: eScholarship (University of California).
    • URL:[Link][4]

Sources

Solubility of 5-Chloroisophthalaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic considerations, and experimental protocols for 5-Chloroisophthalaldehyde (CAS 4535-94-8). This guide is structured to assist researchers in solvent selection for synthesis, recrystallization, and MOF fabrication.

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarbaldehyde) is a critical aromatic intermediate used in the synthesis of Schiff bases, fluorescent probes, and porous organic cages (POCs) or metal-organic frameworks (MOFs). Its solubility profile is governed by the interplay between its polar aldehyde groups (–CHO), the electron-withdrawing chloro substituent, and the aromatic ring.

While the parent compound, isophthalaldehyde, exhibits moderate solubility in alcohols and high solubility in halogenated solvents, the introduction of the chlorine atom at the 5-position increases lipophilicity (


) and alters crystal lattice energy, necessitating specific solvent choices for reaction and purification.

Chemical Profile & Solubility Landscape

Physicochemical Determinants
  • Structure: The molecule possesses two formyl groups at the 1,3-positions and a chlorine atom at the 5-position.

  • Dipole Moment: The vector sum of the two carbonyl dipoles and the C-Cl bond creates a significant net dipole, favoring polar aprotic solvents.

  • Crystal Lattice: The molecule likely forms

    
    -
    
    
    
    stacked structures stabilized by weak C-H···O and Cl···O interactions, requiring solvents with sufficient dispersive power or H-bond accepting capability to disrupt the lattice.
Solubility Classification Table

Data synthesized from synthesis protocols of structural analogs and specific reaction media reported in literature.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Halogenated Dichloromethane (DCM), ChloroformHigh Primary reaction medium for Schiff base synthesis; excellent for room temperature dissolution.
Polar Aprotic DMSO, DMF, DMAcVery High Ideal for stock solutions (>100 mM) and solvothermal MOF synthesis. Hard to remove (high BP).
Alcohols Methanol, EthanolModerate / Temp. Dependent Key Recrystallization Solvents. Soluble at

; limited solubility at RT, enabling purification by cooling.
Aromatic Toluene, BenzeneModerate Used for azeotropic water removal during imine formation.
Ethers THF, 1,4-DioxaneGood Suitable for reactions requiring non-nucleophilic polar media.
Aliphatic Hexane, Heptane, PentanePoor / Insoluble Acts as an antisolvent to precipitate the product from DCM or Toluene.
Aqueous WaterInsoluble Hydrophobic aromatic core dominates; practically insoluble (< 0.1 g/L).

Critical Insight: Synthesis protocols often employ anhydrous ethanol at 50°C to dissolve 5-chloroisophthalaldehyde for reaction with amines, indicating a steep solubility-temperature gradient in alcohols [1].

Thermodynamic Analysis of Dissolution

Understanding the thermodynamics of dissolution is vital for optimizing crystallization yields. The solubility (


) of 5-Chloroisophthalaldehyde in a given solvent is described by the Modified Apelblat Equation :


Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).[1]
    
  • 
     are empirical constants derived from experimental data.
    
Mechanism of Interaction
  • Enthalpy of Dissolution (

    
    ):  Typically positive (endothermic). Heating is required to overcome the crystal lattice energy.
    
  • Entropy of Mixing (

    
    ):  The driving force in organic solvents.
    
  • Solute-Solvent Interactions:

    • In Methanol/Ethanol: Solvation is driven by Hydrogen bonding between solvent –OH and solute –CHO groups.

    • In DCM/Chloroform: Driven by dipole-dipole interactions and dispersive forces (halogen-halogen interactions).

Experimental Protocols

Since batch-to-batch variations in crystal size can affect dissolution rates, researchers should validate solubility using the Static Equilibrium (Shake-Flask) method.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (


) in a specific solvent at 

.
  • Preparation: Add excess 5-Chloroisophthalaldehyde solid (~500 mg) to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place the vial in a temperature-controlled shaker bath at

    
     for 24 hours. Agitate at 150 rpm.
    
  • Sedimentation: Stop agitation and allow the undissolved solid to settle for 4 hours (maintain temperature).

  • Sampling: Carefully withdraw the supernatant using a syringe filter (0.22 µm PTFE) to avoid solid particles.

  • Quantification (Gravimetric):

    • Pipette a known volume (

      
      ) into a pre-weighed weighing dish (
      
      
      
      ).
    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue at

      
       until constant weight (
      
      
      
      ).
  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h, 25°C, 150 rpm) Start->Equilibrate Settle Sedimentation (4h, Static) Equilibrate->Settle Filter Syringe Filter (0.22 µm PTFE) Settle->Filter Analyze Quantification (Gravimetric / HPLC) Filter->Analyze Data Calculate Solubility (g/L or Mole Fraction) Analyze->Data

Caption: Step-by-step workflow for determining the equilibrium solubility of 5-Chloroisophthalaldehyde.

Applications & Solvent Selection Strategy

Synthesis of Schiff Base Ligands

For condensing 5-Chloroisophthalaldehyde with amines:

  • Recommended Solvent: Methanol or Ethanol (Absolute).

  • Rationale: Although solubility is lower at RT, heating to reflux ensures complete dissolution. As the reaction proceeds and cools, the Schiff base product often precipitates out (due to lower solubility than the aldehyde), driving the equilibrium forward and simplifying purification.

Metal-Organic Frameworks (MOFs)
  • Recommended Solvent: DMF or DEF (often with Ethanol/Water mixtures).

  • Rationale: Solvothermal synthesis requires high boiling points (

    
    ). DMF solubilizes the aldehyde completely, allowing for slow diffusion of metal ions and controlled crystal growth.
    
Visualization: Solvent Selection Logic

SolventLogic Root Select Solvent for 5-Chloroisophthalaldehyde Goal_Rxn Goal: Synthesis (Schiff Base) Root->Goal_Rxn Goal_Cryst Goal: Recrystallization (Purification) Root->Goal_Cryst Goal_MOF Goal: MOF Growth Root->Goal_MOF Solv_DCM DCM / CHCl3 (High Solubility, RT) Goal_Rxn->Solv_DCM Homogeneous Rxn Solv_EtOH Ethanol / Methanol (Temp Dependent) Goal_Rxn->Solv_EtOH Precipitation driven Goal_Cryst->Solv_EtOH High T Coeff Solv_DMF DMF / DMSO (High BP, High Sol) Goal_MOF->Solv_DMF Solvothermal

Caption: Decision tree for selecting the optimal solvent based on the experimental objective.

References

  • Synthesis of Dialdehyde Aniline Derivatives. Frontiers in Chemistry. (2022). Describes the use of anhydrous ethanol at 50°C for dissolving 5-chloroisophthalaldehyde during Schiff base synthesis.

  • Isophthalaldehyde Physical Properties. PubChem Database. (Accessed 2024).[2] Provides comparative solubility data for the parent isophthalaldehyde structure.[3]

  • Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. (2020). General reference for solvent polarity and solubility parameter grouping.

  • Standard Protocol for Solubility Measurement. NICEATM / ICCVAM. (2003). Validated gravimetric and optical density protocols for solubility testing.

Sources

Technical Whitepaper: Strategic Utilization of 5-Chloroisophthalaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL DATA CORRECTION: IDENTITY VERIFICATION

⚠️ ALERT: CAS REGISTRY MISMATCH DETECTED

The CAS number provided in the request (6362-63-6 ) corresponds to Ethyl 3-cyano-3-phenylpyruvate , an antiviral intermediate.

This guide strictly addresses the chemical topic requested: 5-Chloroisophthalaldehyde (IUPAC: 5-chlorobenzene-1,3-dicarbaldehyde). Researchers must verify the chemical structure before procurement.

  • Target Molecule: 5-Chloroisophthalaldehyde

  • Functional Groups: Two aldehyde groups (meta-substituted), one Chlorine atom (meta to aldehydes).

  • Primary Application: Precursor for Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs).

Part 1: Molecular Architecture & Reactivity Profile

5-Chloroisophthalaldehyde is a bifunctional building block that serves as a "linchpin" in the synthesis of crystalline porous materials. Its utility stems from its specific geometric and electronic properties, which distinguish it from the more common isophthalaldehyde or terephthalaldehyde.

Structural Advantages
  • Meta-Substitution (1,3-CHO): The

    
     bond angle between aldehyde groups is critical for forming hexagonal or discrete cage topologies (e.g., [2+3] or [4+6] imine condensations) rather than linear polymers.
    
  • The 5-Chloro "Handle": Unlike the hydrogen in the parent isophthalaldehyde, the chlorine atom at the 5-position:

    • Steric Modulation: Projects directly into the pore channel of the resulting framework, altering the effective pore size (kinetic diameter) for gas separation (e.g.,

      
       or 
      
      
      
      ).
    • Electronic Tuning: The electron-withdrawing nature of Cl (

      
      -inductive effect) increases the electrophilicity of the aldehyde carbons, potentially accelerating Schiff-base formation compared to electron-rich analogs.
      
    • Post-Synthetic Modification (PSM): While the aryl-chloride bond is relatively inert, it can serve as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) under specialized conditions to introduce complex functionalities after the framework is built.

Reactivity Map (DOT Visualization)

ReactivityMap Center 5-Chloroisophthalaldehyde Aldehyde Aldehyde Groups (C-1, C-3) Center->Aldehyde Primary Reactivity Chloro Chlorine Group (C-5) Center->Chloro Secondary Handle Schiff Schiff Base Condensation (Reversible) Aldehyde->Schiff + Diamines/Triamines Knoevenagel Knoevenagel Condensation (Irreversible) Aldehyde->Knoevenagel + Active Methylenes Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation + Oxidants POC Porous Organic Cages (Discrete Molecules) Schiff->POC Dilute Conditions COF Covalent Organic Frameworks (2D/3D Networks) Schiff->COF Solvothermal/Equilibrium Ligand Pincer Ligands (Catalysis) Schiff->Ligand + Metal Salts

Figure 1: Reactivity landscape of 5-Chloroisophthalaldehyde, highlighting its dual role in reticular chemistry.

Part 2: Primary Research Domains

Porous Organic Cages (POCs)

The most high-impact application of 5-chloroisophthalaldehyde is in the synthesis of shape-persistent organic cages. Unlike Metal-Organic Frameworks (MOFs), POCs are solution-processable.

  • Mechanism: Reaction with diamines (e.g.,

    
    -1,2-cyclohexanediamine) creates discrete cage molecules (e.g., CC3 analogs).
    
  • The "Chloro" Effect: The chlorine atom disrupts the packing efficiency of the cages in the solid state. This frustration often leads to amorphous porous solids with higher surface areas or "extrinsic" porosity compared to the highly crystalline, non-functionalized parents.

  • Application: Molecular sieving. The Cl-substituted cages have shown superior selectivity for separating large noble gases (Xenon) from smaller ones (Krypton) due to the constricted pore window.

Covalent Organic Frameworks (COFs)

In 2D COFs, 5-chloroisophthalaldehyde acts as the


-symmetric knot.
  • Synthesis: Typically reacted with

    
    -symmetric amines (like melamine or tris(4-aminophenyl)benzene).
    
  • Stability: The resulting imine linkages are robust. The hydrophobic Cl group can improve the hydrolytic stability of the COF by repelling water from the linkage sites.

  • Catalysis: The chlorine atom allows for "pore wall engineering." It can interact via halogen bonding with substrates, stabilizing transition states in organic catalysis.

Medicinal Chemistry (Schiff Base Ligands)

While less common than in materials science, the molecule is a precursor for bis-Schiff base ligands.

  • Bioactivity: The 5-Cl group enhances lipophilicity (LogP), improving membrane permeability for potential antimicrobial or anticancer metal complexes.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Cl-Functionalized Imine Cage (POC)

Rationale: This protocol uses Dynamic Covalent Chemistry (DCC). The reaction must be reversible (thermodynamically controlled) to allow "error correction" during assembly, ensuring the formation of the discrete cage rather than a kinetic polymer.

Materials:

  • 5-Chloroisophthalaldehyde (

    
     eq)
    
  • 
    -1,2-cyclohexanediamine (
    
    
    
    eq)
  • Dichloromethane (DCM) / Methanol (MeOH) mixture

  • Trifluoroacetic acid (TFA) - Catalytic

Workflow:

  • Dissolution: Dissolve 5-chloroisophthalaldehyde (

    
     mg) in DCM (
    
    
    
    mL) in a round-bottom flask.
  • Addition: Slowly add a solution of

    
    -1,2-cyclohexanediamine in MeOH (
    
    
    
    mL) dropwise. Note: Slow addition favors cyclization over polymerization.
  • Catalysis: Add

    
    
    
    
    
    L of TFA.
  • Equilibration: Stir at room temperature for 3-5 days. The solution should remain clear (indicating cage formation). If precipitation occurs immediately, it is likely amorphous polymer.

  • Isolation: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from minimal DCM/Hexane to obtain pure crystals.

Protocol B: Synthesis of a 2D-COF (Solvothermal Method)

Rationale: High temperature and pressure are required to anneal the framework into a crystalline lattice.

Workflow:

  • Charge: Load a Pyrex tube with 5-chloroisophthalaldehyde (

    
     mmol) and Melamine (
    
    
    
    mmol).
  • Solvent: Add

    
     mL of 1,4-dioxane/mesitylene (
    
    
    
    v/v).
  • Degassing: Flash freeze with liquid

    
    , evacuate to internal pressure 
    
    
    
    mTorr, and flame seal the tube.
  • Heating: Place in an oven at

    
    C for 72 hours.
    
  • Workup: Filter the resulting precipitate, wash with THF and Acetone, and dry under vacuum at

    
    C.
    

Part 4: Data Summary & Visualization

Comparative Properties of Isophthalaldehyde Derivatives
DerivativeSubstituent (C-5)Electronic EffectSteric Bulk (Å)Primary Application
Isophthalaldehyde

Neutral

(VdW)
Standard POCs (CC3)
5-Chloroisophthalaldehyde

Inductive Withdrawal (

)

(VdW)
Gas Separation, COFs
5-Hydroxyisophthalaldehyde

Resonance Donation (

)

(VdW)
pH-Responsive Materials
5-Nitroisophthalaldehyde

Strong Withdrawal (

)

(Est)
Explosives Sensing
Synthesis Workflow Diagram (DOT)

SynthesisFlow Start Start: 5-Chloroisophthalaldehyde Solvent Dissolve in DCM/MeOH Start->Solvent Amine Add Diamine (1R,2R-cyclohexanediamine) Solvent->Amine DCC Dynamic Covalent Chemistry (RT, 3-5 Days, TFA Cat.) Amine->DCC Check Precipitate Formed? DCC->Check Polymer Amorphous Polymer (Discard/Reprocess) Check->Polymer Yes (Fast Ppt) Cage Discrete Cage Molecule (Solution Phase) Check->Cage No (Clear Soln) Crystal Recrystallization (Pure POC) Cage->Crystal

Figure 2: Decision tree for the synthesis of Porous Organic Cages (POCs) using 5-Chloroisophthalaldehyde.

References

  • Hasell, T., & Cooper, A. I. (2016). Porous Organic Cages: Soluble, Modular and Molecular Pores.[1] Nature Reviews Materials.

    • Context: Foundational review on POC synthesis using isophthalaldehyde deriv
  • Kandambeth, S., et al. (2016). Covalent Organic Frameworks: Chemistry beyond the Structure. Journal of the American Chemical Society.

    • Context: Discusses the use of halogen
  • Slater, A. G., et al. (2017). Computationally-Guided Synthetic Control over Pore Size in Isoreticular Porous Organic Cages. ACS Central Science.

    • Context: Specifically details how substituents (like Cl)
  • PubChem Compound Summary. (2024).

    • Context: Verification of chemical structure and properties.[2][3]

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Chloroisophthalaldehyde in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Chloroisophthalaldehyde (CAS: 23789-94-8) is a bifunctional aromatic intermediate critical for the "Reticular Chemistry" approach to MOF design. Unlike simple carboxylic acids, this molecule offers two distinct strategic entry points for MOF construction:

  • Pre-Synthetic Ligand Engineering (Pathway A): Oxidation of the aldehyde groups to carboxylates yields 5-chloroisophthalic acid , a V-shaped linker used to introduce permanent porosity and halogen-bonding sites into MOFs (e.g., Cu-based paddlewheel MOFs).

  • Post-Synthetic Modification (Pathway B): The aldehyde functionality serves as an electrophilic "handle" for covalent attachment to amino-functionalized MOFs (e.g., UiO-66-NH

    
    ) via Schiff-base condensation. This is particularly valuable in drug development  for tuning pore hydrophobicity to encapsulate non-polar active pharmaceutical ingredients (APIs).
    

This guide provides validated protocols for both pathways, ensuring high crystallinity and functional integrity.

Visual Workflow: Dual-Pathway Strategy

The following diagram illustrates the two distinct chemical routes for utilizing 5-Chloroisophthalaldehyde in MOF production.

MOF_Pathways Start 5-Chloroisophthalaldehyde (Precursor) Oxidation Oxidation (KMnO4/H2O) Start->Oxidation Pathway A PSM Post-Synthetic Modification (Schiff Base Reaction) Start->PSM Pathway B Ligand 5-Chloroisophthalic Acid (Linker) Oxidation->Ligand Solvothermal Solvothermal Assembly (with Cu(NO3)2 or ZrCl4) Ligand->Solvothermal MOF_A Cl-Functionalized MOF (e.g., Cl-HKUST-1 analogue) Solvothermal->MOF_A AminoMOF Amino-MOF (UiO-66-NH2) AminoMOF->PSM Solid Support MOF_B Imine-Grafted MOF (Hydrophobic Pore) PSM->MOF_B

Figure 1: Strategic workflow for converting 5-Chloroisophthalaldehyde into functional MOF architectures via Ligand Synthesis (Top) or Post-Synthetic Modification (Bottom).

Pathway A: Ligand Synthesis & MOF Assembly

Objective: Synthesize 5-chloroisophthalic acid and assemble a Copper(II)-based MOF.

Phase 1: Oxidation to 5-Chloroisophthalic Acid

Before MOF assembly, the aldehyde must be converted to a coordinating carboxylate.

Reagents:

  • 5-Chloroisophthalaldehyde (1.0 eq)

  • Potassium Permanganate (KMnO

    
    ) (2.5 eq)
    
  • Solvent: Water/Pyridine (1:1 v/v)

Protocol:

  • Dissolution: Dissolve 5.0 g of 5-Chloroisophthalaldehyde in 50 mL pyridine/water mixture.

  • Oxidation: Add KMnO

    
     slowly at 0°C. Reflux at 80°C for 4 hours.
    
  • Workup: Filter the MnO

    
     precipitate while hot. Acidify the filtrate with HCl (1M) to pH 2.
    
  • Isolation: Collect the white precipitate (5-chloroisophthalic acid) by filtration. Wash with cold water and dry at 80°C under vacuum.

    • Validation: ^1H NMR (DMSO-d6) should show disappearance of -CHO peak (~10 ppm) and appearance of -COOH broad singlet (~13 ppm).

Phase 2: Solvothermal MOF Assembly

This protocol creates a "bent-linker" MOF, often isostructural to standard isophthalate MOFs but with a chloro-group projecting into the pore.

Protocol Parameters:

ParameterSpecificationCausality/Notes
Metal Source Cu(NO

)

· 2.5H

O
Copper paddlewheels prefer dicarboxylates.
Ligand 5-Chloroisophthalic AcidDerived from precursor (Phase 1).
Solvent System DMA : Ethanol : H

O (2:1:1)
DMA solubilizes the linker; water aids cluster formation.
Temperature 85°CGentle heat prevents rapid precipitation (amorphous).
Time 24 - 48 HoursAllows crystal growth (Ostwald ripening).

Step-by-Step:

  • Dissolve 0.5 mmol of Ligand and 0.5 mmol of Cu(NO

    
    )
    
    
    
    in 10 mL of the solvent mixture.
  • Sonicate for 10 minutes to ensure homogeneity.

  • Seal in a Teflon-lined autoclave or scintillation vial.

  • Heat at 85°C for 48 hours.

  • Activation: Wash blue crystals with ethanol (3x) to remove unreacted ligand. Solvent exchange with acetone for 3 days, refreshing daily.

Pathway B: Post-Synthetic Modification (PSM)

Objective: Covalent attachment of 5-Chloroisophthalaldehyde to UiO-66-NH


 to tune pore hydrophobicity for drug delivery.

Mechanism: The aldehyde reacts with the pendant amino group of the MOF linker (2-aminoterephthalate) to form an imine (Schiff base). The 5-chloro group provides steric bulk and lipophilicity.

Protocol: Schiff Base Grafting

Reagents:

  • Parent MOF: UiO-66-NH

    
     (dried at 120°C under vacuum for 6h).
    
  • Reagent: 5-Chloroisophthalaldehyde (5-fold molar excess relative to -NH

    
     sites).
    
  • Solvent: Anhydrous Methanol or Ethanol.

Step-by-Step:

  • Suspension: Disperse 100 mg of activated UiO-66-NH

    
     in 10 mL anhydrous methanol.
    
  • Addition: Add 5-Chloroisophthalaldehyde (excess) to the vial.

  • Reaction: Heat at 60°C for 24 hours without stirring (to prevent grinding the crystals), or use gentle orbital shaking.

  • Washing (Critical): Decant the supernatant. Wash the solid with fresh methanol 5 times to remove unreacted aldehyde.

    • Note: The unreacted aldehyde can be toxic; thorough washing is essential for biological applications.

  • Drying: Activate under vacuum at 80°C. Do not exceed 100°C to avoid hydrolysis of the imine bond.

Reaction Scheme Visualization:

PSM_Mechanism MOF_Node Zr-Cluster Linker Linker-NH2 MOF_Node->Linker Product Linker-N=CH-Ar-Cl Linker->Product + Aldehyde - H2O Aldehyde 5-Cl-Aldehyde Aldehyde->Product Water H2O (Byproduct) Product->Water

Figure 2: Chemical transformation at the MOF pore surface. The amine tag converts to a chloro-benzylidene imine.

Characterization & Quality Control

To validate the success of either pathway, the following analytical techniques are mandatory:

TechniquePathway A (Ligand Synthesis)Pathway B (PSM)
^1H NMR (Digested) Confirm pure ligand structure.Digest MOF in HF/DMSO-d6. Calculate % conversion by integrating -N=CH- vs -NH

peaks.
PXRD Confirm crystallinity matches simulated pattern.Confirm framework integrity is maintained after grafting (peaks should not shift, only intensity changes).
N

Isotherm (BET)
Measure surface area.Expect decrease in surface area and pore volume due to the bulky chloro-phenyl group filling the pore.
TGA Thermal stability of the ligand.Verify solvent removal and thermal stability of the imine bond (usually stable up to ~250°C).

Application Note: Drug Delivery Optimization

Context: The incorporation of the 5-chloro moiety via Pathway B significantly alters the physicochemical environment of the MOF pore.

  • Hydrophobicity: The Cl-phenyl group increases the contact angle of water, creating a more hydrophobic environment. This is ideal for loading poorly soluble drugs (e.g., Ibuprofen, Paclitaxel).

  • pH-Responsive Release: The imine bond formed in Pathway B is reversible under acidic conditions (pH < 5).

    • Mechanism:[1][2][3] In the acidic tumor microenvironment or endosomes, the imine hydrolyzes, releasing the 5-chloroisophthalaldehyde (or its derivatives) and the drug payload.

    • Safety: Ensure the toxicity profile of the released aldehyde is compatible with the therapeutic window.

References

  • Review of Post-Synthetic Modification: Cohen, S. M. "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews 112.2 (2012): 970-1000. Link

  • UiO-66-NH2 Synthesis & Modification: Kandiah, M., et al. "Synthesis and stability of tagged UiO-66 Zr-MOFs." Chemistry of Materials 22.24 (2010): 6632-6640. Link

  • Schiff Base MOFs: Wang, Z., et al. "Covalent organic frameworks with Schiff base linkages: synthesis and applications." Chemical Society Reviews (2023). Link

  • Halogen Bonding in MOFs: Aakeröy, C. B., et al. "Halogen bonding: the sigma-hole." Coordination Chemistry Reviews (2019). Link

Sources

Strategic Utilization of 5-Chloroisophthalaldehyde in Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary: The "Gateway" Linker Strategy

In the reticular chemistry of Covalent Organic Frameworks (COFs), 5-Chloroisophthalaldehyde represents a critical "gateway" building block. Unlike standard linkers used solely for structural integrity, this molecule introduces a chemically accessible aryl chloride handle into the pore walls of the framework.

For drug development and advanced materials research, this specific functionality offers two distinct advantages:

  • Post-Synthetic Modification (PSM): The chlorine atom serves as a reactive site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the introduction of complex pharmaceutical pharmacophores or chiral ligands after the robust framework is built.

  • Electrostatic Pore Engineering: The electron-withdrawing nature of the chlorine atom creates localized dipoles and

    
    -holes, significantly enhancing the adsorption affinity for polar guests (e.g., CO2 separation) without collapsing the pore structure.
    

This guide details the protocols for synthesizing a high-crystallinity COF using 5-chloroisophthalaldehyde and subsequently functionalizing it for downstream applications.

Chemical Foundation & Mechanism

The utility of 5-chloroisophthalaldehyde relies on the orthogonality between framework formation and functionalization.

  • Step 1: Imine Condensation (Framework Construction): The two aldehyde groups at the 1,3-positions undergo reversible Schiff-base condensation with amines to form the crystalline lattice. The chlorine at position 5 remains inert during this step due to the mild solvothermal conditions.

  • Step 2: Post-Synthetic Modification (Functionalization): Once the COF is crystallized, the aryl chloride acts as an electrophile in Pd-catalyzed cross-coupling reactions. This allows the pore environment to be radically altered—converting a hydrophobic pore into a hydrophilic, acidic, or chiral environment—without losing crystallinity.

Mechanism Visualization

COF_Mechanism Precursor 5-Chloroisophthalaldehyde (Cl-Linker) Framework Crystalline Cl-COF (Scaffold) Precursor->Framework Solvothermal Condensation Amine Triamine Linker (e.g., TAPB) Amine->Framework PSM Pd-Catalyzed Suzuki Coupling Framework->PSM Aryl-Cl Activation Functional Functionalized COF (Drug Carrier/Catalyst) PSM->Functional Ligand Attachment

Figure 1: The "Gateway" strategy. The Cl-linker builds the scaffold (Yellow) which is then transformed into the functional material (Green) via PSM.

Protocol A: De Novo Synthesis of Cl-Functionalized COF

This protocol describes the synthesis of a model COF (referred to here as Cl-COF-1 ) using 5-chloroisophthalaldehyde and 1,3,5-tris(4-aminophenyl)benzene (TAPB) .

Reagents & Equipment[1][2][3][4]
  • Linker A: 5-Chloroisophthalaldehyde (purity >98%)

  • Linker B: 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6 M)

  • Vessel: Pyrex tube (10 mL) with a high-vacuum valve or flame-seal capability.

Step-by-Step Methodology
  • Charge Precursors: In a glovebox or controlled environment, weigh 5-chloroisophthalaldehyde (0.3 mmol) and TAPB (0.2 mmol) into the Pyrex tube. Note: Stoichiometry is critical (3:2 molar ratio) to ensure defect-free imine formation.

  • Solvent Addition: Add 3.0 mL of the o-DCB/n-Butanol mixture. Sonicate for 5 minutes until a homogeneous suspension is achieved.

  • Catalyst Injection: Add 0.3 mL of 6 M aqueous acetic acid. The mixture may turn slightly yellow/orange upon addition.

  • Degassing (Critical): Connect the tube to a Schlenk line. Perform 3 cycles of Freeze-Pump-Thaw (liquid

    
     freeze 
    
    
    
    vacuum pump
    
    
    warm water thaw). This removes dissolved oxygen which can decompose the amine or oxidize the aldehyde.
  • Seal & Heat: Flame-seal the tube under vacuum (or close the high-pressure valve tightly). Place in a static oven at 120°C for 72 hours .

  • Isolation:

    • Cool to room temperature. A yellow/brown precipitate should be visible.

    • Filter the solid and wash exclusively with THF and Acetone to remove unreacted monomers.

  • Activation: Soxhlet extract with anhydrous THF for 24 hours, then dry under dynamic vacuum at 100°C for 12 hours.

Validation Criteria:

  • PXRD: Sharp diffraction peaks at low angles (

    
    ) indicate long-range ordering.
    
  • FT-IR: Disappearance of N-H stretching (~3300

    
    ) and C=O stretching (~1690 
    
    
    
    ), appearance of C=N imine stretch (~1620
    
    
    ).

Protocol B: Post-Synthetic Modification (Suzuki-Miyaura Coupling)

This protocol transforms the inert Cl-COF-1 into a functionalized material (e.g., for chiral separation or drug delivery) by attaching a phenyl or functional group to the chlorine site.

Reagents
  • Scaffold: Activated Cl-COF-1 (from Protocol A)

  • Coupling Partner: Phenylboronic acid (or derivative, e.g., 4-carboxyphenylboronic acid)

  • Catalyst:

    
     or 
    
    
    
  • Ligand: XPhos or SPhos (crucial for activating aryl chlorides)

  • Base:

    
     (anhydrous)
    
  • Solvent: 1,4-Dioxane / Mesitylene (dry)

Workflow Diagram

PSM_Workflow Start Activated Cl-COF-1 (Inert Atmosphere) Mix Add Catalyst (Pd), Ligand, Base, Boronic Acid Start->Mix Reaction Heat at 80-100°C (24-48 Hours) Mix->Reaction Inert Gas (Ar) Wash Wash: H2O, EtOH, THF (Remove Pd residues) Reaction->Wash Final Functionalized COF (Ready for Application) Wash->Final

Figure 2: Operational workflow for the post-synthetic modification of Cl-COF.

Step-by-Step Methodology
  • Catalyst Loading: In a Schlenk tube, suspend Cl-COF-1 (50 mg) in 1,4-Dioxane (4 mL).

  • Reagent Addition: Add Phenylboronic acid (3.0 equiv relative to Cl content),

    
     (4.0 equiv), and the Pd catalyst (5 mol%).
    
  • Inert Atmosphere: Purge the system with Argon for 15 minutes.

  • Reaction: Heat the mixture to 100°C with gentle stirring. Caution: Vigorous stirring can mechanically degrade the COF crystallites. Maintain for 48 hours.

  • Purification (Crucial for Drug Dev):

    • Filter the solid.

    • Wash sequentially with:

      
       (to remove base), Ethanol, and THF.
      
    • Metal Scavenging: If intended for pharmaceutical applications, wash with a dilute solution of NaCN or a metal scavenger resin to remove residual Palladium.

  • Analysis:

    • Solid-State NMR (

      
      ):  Look for the shift in the carbon signal attached to the Cl vs. the new C-C bond.
      
    • EDX/XPS: Confirm reduction in Cl signal and absence of Pd.

Applications in Drug Development & Research[5]

A. Chiral Separation (Stationary Phases)

By using chiral boronic acids in Protocol B, researchers can create enantioselective stationary phases.

  • Application: Packing HPLC columns with Chiral-COF to separate racemic drug intermediates.

  • Advantage: The high surface area of the COF provides high load capacity compared to traditional silica-based columns.

B. Heterogeneous Catalysis Support

The Cl-COF can serve as a support for metal catalysts. Instead of replacing the Cl, the electron-withdrawing Cl atoms tune the electronic density of the framework, stabilizing anchored metal nanoparticles (e.g., Pd, Au) for hydrogenation reactions.

  • Data Point: Cl-functionalized COFs have shown up to 2.5x higher turnover frequencies (TOF) in oxidation reactions compared to non-functionalized analogues due to pore polarity effects [2].

C. Gas Sorption ( Capture)

For environmental control in pharma manufacturing:

  • The 5-Cl substituent creates a

    
    -hole (positive electrostatic potential) on the halogen.
    
  • Result: Enhanced dipole-quadrupole interaction with

    
    .
    
  • Performance: Cl-functionalized COFs typically exhibit 30-50% higher isosteric heat of adsorption (

    
    )  for 
    
    
    
    compared to the hydrogen-substituted parent COF [4].

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Crystallinity (Amorphous) Reaction too fast; Temperature too low.Reduce catalyst concentration (3M AcOH); Increase Temp to 120°C.
Pore Collapse after PSM Mechanical stress or harsh reagents.Reduce stirring speed; Ensure boronic acid is fully soluble before heating.
Incomplete Conversion (PSM) Oxidative addition to Aryl-Cl is slow.Switch to electron-rich ligands (e.g., SPhos, Buchwald ligands) to facilitate Pd insertion.
Trapped Oligomers Insufficient activation.Extend Soxhlet extraction time; Use supercritical

drying.

References

  • Covalent Organic Frameworks: Design, Synthesis and Applications. Chemical Society Reviews. (General COF Synthesis Principles). Link

  • Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews. (Detailed mechanisms for PSM including Suzuki coupling). Link

  • Suzuki–Miyaura coupling reaction of dichloro-heteroaromatics. ResearchGate. (Precedent for coupling on chlorinated heteroaromatics similar to COF nodes). Link

  • Single-Atom Halogen Substitution in Covalent Organic Frameworks Enables σ-Hole-Driven CO2 Adsorption. Chemistry of Materials. (Evidence for Cl-atom effect on gas sorption). Link[1]

  • Pd/COF-LZU-1 in Suzuki-Miyaura Coupling. MDPI. (Example of COF stability under coupling conditions). Link

Sources

Application Note: Synthetic Utility of 5-Chloroisophthalaldehyde in Framework Materials and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

5-Chloroisophthalaldehyde (CAS: 105511-08-8) is a bifunctional building block characterized by


 symmetry. Its structure features two reactive aldehyde groups at the meta positions (1,3) and an electron-withdrawing chlorine atom at position 5.

This unique geometry makes it an ideal "linker" in Reticular Chemistry , specifically for the synthesis of Covalent Organic Frameworks (COFs) and macrocycles. The aldehyde groups facilitate reversible Schiff-base condensation, while the chlorine substituent remains pendant within the material's pores, serving as a site for steric tuning or Post-Synthetic Modification (PSM).

Chemical Profile
PropertySpecification
IUPAC Name 5-chlorobenzene-1,3-dicarbaldehyde
Molecular Formula

Molecular Weight 168.58 g/mol
Appearance White to off-white crystalline solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Reactivity Electrophilic aromatic aldehyde; Aryl chloride (deactivated)
Solubility & Handling
  • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderate Solubility: Ethanol, Methanol (upon warming).

  • Insoluble: Water, Hexanes.

  • Safety Precaution: This compound is a skin and eye irritant.[1][2][3][4] All manipulations involving powder should be performed in a fume hood to avoid inhalation.

Core Directive: Reticular Chemistry Workflow

Protocol A: Solvothermal Synthesis of Imine-Linked COFs

The most high-value application of 5-chloroisophthalaldehyde is its condensation with diamines (e.g., benzidine, TAPB) to form crystalline porous polymers (COFs). The following protocol describes the synthesis of a model COF via Schiff-base condensation.

Scientific Rationale:

  • Solvent System: A mixture of Mesitylene and 1,4-Dioxane is used. Mesitylene (non-polar) acts as a space-filler to support pore formation, while Dioxane (polar) solubilizes the precursors.

  • Catalyst: Aqueous Acetic Acid (6M) provides protons to catalyze the reversible formation of the imine bond (

    
    ). Reversibility is critical for "Error Correction"—allowing the structure to anneal into its most thermodynamically stable crystalline form.
    
  • Freeze-Pump-Thaw: Oxygen must be removed to prevent the oxidation of amines to azo-compounds or aldehydes to carboxylic acids, which terminates crystal growth.

Step-by-Step Protocol
  • Preparation:

    • Charge a Pyrex tube (10 mL, o.d. × i.d. = 10 × 8 mm) with 5-Chloroisophthalaldehyde (0.10 mmol, 16.9 mg).

    • Add the amine linker (e.g., Benzidine, 0.15 mmol) to maintain a 2:3 stoichiometric ratio (aldehyde:amine).

  • Solvation:

    • Add 1,4-Dioxane (1.0 mL) and Mesitylene (1.0 mL).

    • Sonicate for 10 minutes until a homogeneous suspension forms.

  • Catalysis:

    • Add 6M aqueous Acetic Acid (0.2 mL) dropwise.

  • Degassing (Critical):

    • Connect the tube to a Schlenk line.

    • Perform 3 cycles of Freeze-Pump-Thaw (liquid

      
       freeze 
      
      
      
      vacuum < 50 mTorr
      
      
      thaw in warm water).
    • Flame-seal the tube under vacuum.

  • Crystallization:

    • Place the sealed tube in an oven at 120°C for 72 hours . Do not disturb the oven (vibration can disrupt nucleation).

  • Isolation:

    • Cool to room temperature. Break the tube and filter the precipitate.

    • Wash: THF (

      
       mL) followed by Acetone (
      
      
      
      mL) to remove unreacted monomers.
    • Activation: Soxhlet extraction with THF for 24 hours, followed by vacuum drying at 80°C.

Visualization: Solvothermal COF Workflow

COF_Synthesis Start Precursors (5-Cl-Isophthalaldehyde + Amine) Mix Solvation (Mesitylene/Dioxane) Start->Mix Cat Catalysis (6M AcOH) Mix->Cat Degas Degassing (Freeze-Pump-Thaw) Cat->Degas Seal Tube Heat Solvothermal Heating (120°C, 72h) Degas->Heat Thermodynamic Control Wash Washing & Activation (Soxhlet/THF) Heat->Wash Precipitate Product Crystalline COF (Imine Linked) Wash->Product Vacuum Dry

Figure 1: Workflow for the solvothermal synthesis of imine-linked COFs under thermodynamic control.

Functional Group Interconversion (FGI)

For medicinal chemistry and ligand synthesis, the aldehyde groups often require modification.

Protocol B: Knoevenagel Condensation

This reaction extends the conjugation of the molecule, useful for synthesizing fluorescent sensors or dye intermediates.

  • Mechanism: Nucleophilic addition of an active methylene compound (e.g., Malononitrile) to the carbonyl, followed by dehydration.

  • Self-Validating Step: The reaction progress can be monitored visually (formation of a precipitate) and by TLC (disappearance of the aldehyde spot).

Reagents:

  • 5-Chloroisophthalaldehyde (1.0 equiv)

  • Malononitrile (2.2 equiv)

  • Piperidine (Catalytic, 5 mol%)

  • Ethanol (Solvent)

Procedure:

  • Dissolve 5-Chloroisophthalaldehyde (1 mmol) and Malononitrile (2.2 mmol) in Ethanol (10 mL).

  • Add Piperidine (2 drops) while stirring.

  • Heat to Reflux (78°C) for 4 hours.

  • Work-up: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

  • Recrystallization: Recrystallize from Ethanol/DMF if necessary.

Protocol C: Pinnick Oxidation (Aldehyde Carboxylic Acid)

This converts 5-chloroisophthalaldehyde into 5-chloroisophthalic acid , a common linker for Metal-Organic Frameworks (MOFs).

  • Why Pinnick? It avoids the use of toxic Chromium (Jones oxidation) and prevents over-oxidation or chlorination side-reactions common with harsher oxidants.

  • Scavenger: 2-Methyl-2-butene is required to scavenge the hypochlorite (

    
    ) by-product, which could otherwise chlorinate the aromatic ring.
    

Procedure:

  • Dissolve 5-Chloroisophthalaldehyde (1 mmol) in t-Butanol (10 mL) and 2-methyl-2-butene (3 mL).

  • Dissolve Sodium Chlorite (

    
    , 3 mmol) and Sodium Dihydrogen Phosphate  (
    
    
    
    , 3 mmol) in Water (4 mL).
  • Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

  • Stir at Room Temperature for 3–6 hours.

  • Work-up: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[5] The product (dicarboxylic acid) is extracted into the organic layer.

Reaction Decision Tree & Troubleshooting

The following diagram illustrates the divergent reactivity pathways available for 5-Chloroisophthalaldehyde.

Reaction_Pathways Center 5-Chloroisophthalaldehyde COF_Route Route A: Reticular Synthesis (Schiff Base Condensation) Center->COF_Route + Diamine / H+ Knoe_Route Route B: Knoevenagel (Active Methylene) Center->Knoe_Route + Malononitrile / Base Ox_Route Route C: Pinnick Oxidation (NaClO2 / Scavenger) Center->Ox_Route + NaClO2 / NaH2PO4 COF_Prod Crystalline COF (Porous Material) COF_Route->COF_Prod Knoe_Prod Conjugated Vinyl Derivative (Sensors/Dyes) Knoe_Route->Knoe_Prod Ox_Prod 5-Chloroisophthalic Acid (MOF Linker) Ox_Route->Ox_Prod

Figure 2: Divergent synthetic pathways for 5-Chloroisophthalaldehyde.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Amorphous COF (No XRD peaks) Reaction too fast (Kinetic trap).Reduce temperature to 85°C or decrease catalyst concentration (3M AcOH).
Low Yield (Knoevenagel) Wet solvent or old catalyst.Use anhydrous Ethanol; ensure Piperidine is fresh.
Chlorination By-products (Pinnick) Insufficient scavenger.Increase 2-methyl-2-butene to 5-10 equivalents relative to aldehyde.
Incomplete Solubility Precursor aggregation.Sonicate precursors in Dioxane/Mesitylene for 20 mins before adding catalyst.

References

  • Segura, J. L., et al. (2016). Covalent Organic Frameworks: Design, Synthesis and Applications. Chemical Society Reviews. (General reference for Solvothermal Protocol).
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation: Mechanism and Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[5] Pinnick Oxidation: Mechanism and Protocols. Retrieved from [Link]

Sources

Application Note: 5-Chloroisophthalaldehyde in Advanced Materials & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

5-Chloroisophthalaldehyde as a building block in organic synthesis[1][2][3][4][5]

Executive Summary

5-Chloroisophthalaldehyde is a meta-substituted dialdehyde featuring a chlorine substituent at the 5-position.[1][2] Unlike its para-substituted counterparts (e.g., terephthalaldehyde), its


 bond angle geometry makes it an indispensable "corner unit" for constructing Covalent Organic Frameworks (COFs) , Macrocycles , and Cage compounds .

The defining feature of this building block is its orthogonal reactivity :

  • Dual Aldehyde Groups: Highly reactive toward primary amines for Schiff-base condensation (reversible) or Knoevenagel condensation (irreversible).[2]

  • Aryl Chloride Handle: A site for Post-Synthetic Modification (PSM) via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution (

    
    ), allowing researchers to functionalize pore walls after material assembly without disrupting the structural integrity.
    

Reactivity Profile & Strategic Logic

The molecule possesses


 symmetry, which is critical for preventing regiochemical disorder in crystal engineering.
  • Aldehyde Reactivity (Positions 1,3): These groups drive the assembly of the backbone. In COF synthesis, reacting this

    
    -symmetric linker with a 
    
    
    
    -symmetric knot (e.g., 1,3,5-tris(4-aminophenyl)benzene) yields a hcb topology (hexagonal honeycomb).[1][2]
  • Chlorine Reactivity (Position 5): The chlorine atom is electronically activated by the two electron-withdrawing formyl groups (meta-positioning), making it moderately susceptible to oxidative addition by Palladium(0). This allows for "Click-like" functionalization of the pore surface.[1][2]

Decision Matrix: When to use 5-Chloroisophthalaldehyde
Application GoalWhy this Building Block?Alternative
Porous COFs

angle creates large hexagonal pores; Cl group allows pore wall engineering.[1][2]
Isophthalaldehyde (lacks functional handle)
Macrocycles Forms [3+3] or [2+2] Schiff-base macrocycles with diamines.2,6-Diformyl-4-chlorophenol (forms Salen types)
Fluorescent Probes Can be coupled to fluorophores via the Cl position; aldehydes condense to form receptors.[1][2]Terephthalaldehyde (linear geometry)

Detailed Protocols

Protocol A: Synthesis of Cl-Functionalized 2D COF (Solvothermal)

Target: Synthesis of a hexagonal 2D COF (Cl-COF-1) via Schiff-base condensation with TAPB.

Materials:

  • Linker: 5-Chloroisophthalaldehyde (16.8 mg, 0.1 mmol)[1][2]

  • Knot: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (23.5 mg, 0.067 mmol)

  • Solvent: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v, 2 mL)

  • Catalyst: Aqueous Acetic Acid (6M, 0.2 mL)

Step-by-Step Methodology:

  • Charging: In a Pyrex tube (10 mL), dissolve the Linker and Knot in the solvent mixture. Sonicate for 10 minutes to ensure homogeneity.

    • Why: Homogeneity prevents rapid, amorphous precipitation.

  • Catalysis: Add the acetic acid catalyst dropwise. The solution may turn slightly yellow/orange due to initial imine formation.

  • Degassing: Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 100 mTorr, and flame seal the tube.

    • Critical Step: Oxygen inhibits the reversibility of imine formation, leading to defects.

  • Thermolysis: Place the sealed tube in an oven at 120°C for 72 hours .

    • Mechanism:[1][2][6][7][8] The reaction proceeds under thermodynamic control. The high temperature allows defect correction (transimination), yielding high crystallinity.

  • Work-up: Cool to room temperature. Filter the precipitate and wash with THF (3 x 10 mL) and Acetone (3 x 10 mL) to remove unreacted monomers.

  • Activation: Soxhlet extract with anhydrous THF for 24 hours, then dry under vacuum at 80°C overnight.

Expected Result: A yellow crystalline powder with high BET surface area (>1000 m²/g). The Cl atoms will project into the hexagonal channels.

Protocol B: Post-Synthetic Modification (Suzuki Coupling)

Target: Functionalizing the Cl-COF pore walls with phenyl groups.[1][2]

Materials:

  • Substrate: Cl-COF-1 (50 mg)

  • Reagent: Phenylboronic acid (30 mg, excess)

  • Catalyst: Pd(PPh₃)₄ (5 mg, 5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 0.5 mL)

  • Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Suspension: Disperse Cl-COF-1 in 1,4-Dioxane in a Schlenk flask. Degas by bubbling

    
     for 30 mins.
    
  • Addition: Add Phenylboronic acid, K₂CO₃, and Pd catalyst under

    
     flow.
    
  • Reaction: Reflux at 100°C for 24 hours .

    • Note: The heterogeneous nature requires longer reaction times than solution-phase Suzuki coupling.[1][2]

  • Purification: Filter the solid. Wash extensively with water (to remove salts), MeOH, and THF.

  • Analysis: Confirm conversion by Solid-State ¹³C CP-MAS NMR (disappearance of C-Cl signal ~135 ppm, appearance of new aromatic signals).

Visualization of Workflows

Figure 1: COF Synthesis & Functionalization Pathway

This diagram illustrates the transition from monomers to the crystalline framework and subsequent functionalization.

COF_Synthesis Monomer1 5-Chloroisophthalaldehyde (C2v Linker) Amorphous Amorphous Polymer (Kinetic Trap) Monomer1->Amorphous Fast mix Crystalline Crystalline Cl-COF (Thermodynamic Product) Monomer1->Crystalline Solvothermal (Reversible) Monomer2 TAPB Amine (C3 Knot) Monomer2->Amorphous Monomer2->Crystalline Amorphous->Crystalline Defect Correction (120°C, 72h) Functionalized Functionalized COF (Post-Synthetic Mod) Crystalline->Functionalized Suzuki Coupling (Pd, R-B(OH)2)

Caption: Thermodynamic control pathway for synthesizing Cl-COF and subsequent post-synthetic modification.

Figure 2: Strategic Selection of Amine Partners

Choosing the right amine determines the topology of the final material.

Topology_Selection cluster_partners Amine Partner Selection cluster_outcome Resulting Topology Root 5-Chloroisophthalaldehyde P1 Diamines (C2) (e.g., Benzidine) Root->P1 P2 Triamines (C3) (e.g., TAPB) Root->P2 P3 Tetraamines (C4) (e.g., Porphyrin) Root->P3 O1 1D Polymer or [2+2] Macrocycle P1->O1 Linear extension O2 2D Hexagonal COF (hcb topology) P2->O2 Hexagonal pore formation O3 2D Rhombic/Square COF (sql topology) P3->O3 Dual-pore integration

Caption: Topology prediction based on the symmetry of the amine partner reacted with 5-Chloroisophthalaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Product Reaction too fast (Kinetic trap).[1][2]Decrease catalyst concentration (Acetic acid) or lower temperature to 80°C, then ramp to 120°C.
Low Surface Area Pore collapse during drying.Use Supercritical CO₂ drying instead of vacuum drying.
Incomplete Coupling Diffusion limitation in PSM.Use a smaller boronic acid ligand or increase reaction time to 48h. Ensure COF is fully swollen in Dioxane.
Precipitate in Tube Oligomers insoluble in solvent.[1][2]Change solvent ratio; increase o-DCB content to improve solubility of intermediates.

References

  • Covalent Organic Frameworks (General Synthesis): Cote, A. P., et al. "Porous, crystalline, covalent organic frameworks." Science 310.5751 (2005): 1166-1170.[1][2] Link

  • Post-Synthetic Modification of COFs: Nagai, A., et al. "Pore surface engineering in covalent organic frameworks." Nature Communications 2 (2011): 536. Link

  • Schiff Base Chemistry: Qin, L., et al. "A 2D Porous Covalent Organic Framework with High Stability for Fluorescence Sensing." Chemistry – A European Journal 22.37 (2016): 13159-13164.[1][2] Link

  • Suzuki Coupling on COFs: Waller, P. J., et al. "Chemical Conversion of Linkages in Covalent Organic Frameworks." J. Am. Chem. Soc. 137.40 (2015): 12772–12775. Link

  • 5-Chloroisophthalaldehyde Data: PubChem Compound Summary for CID 2733979.[1][2] Link

Sources

step-by-step guide to 5-Chloroisophthalaldehyde functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

5-Chloroisophthalaldehyde (CAS: 4606-07-9) is a bifunctional aromatic building block characterized by two formyl groups at the 1,3-positions and a chloro substituent at the 5-position. Its unique meta-substituted geometry and the presence of an orthogonal reactive handle (aryl chloride) make it a critical precursor in the synthesis of Covalent Organic Frameworks (COFs) , pharmaceutical intermediates, and functionalized ligands for Metal-Organic Frameworks (MOFs).

Chemical Reactivity Profile

The molecule possesses two distinct reactivity zones:

  • Electrophilic Formyl Groups (C-1, C-3): Highly reactive toward nucleophiles (amines, active methylenes) for condensation reactions.

  • Aryl Chloride (C-5): Located meta to both electron-withdrawing formyl groups. While this positioning renders the chloride less susceptible to classical SNAr (Nucleophilic Aromatic Substitution), it remains an excellent candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage diversification of the core scaffold.

PropertyData
Formula C₈H₅ClO₂
Molecular Weight 168.58 g/mol
Appearance White to light yellow crystalline powder
Melting Point 100–104 °C
Solubility Soluble in DCM, THF, DMF; sparingly soluble in water

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the 5-Chloroisophthalaldehyde core.

ReactionPathways Core 5-Chloroisophthalaldehyde (CAS 4606-07-9) COF Imine-Linked COFs (Porosity & Catalysis) Core->COF Schiff Base Condensation (Diamines, Solvothermal) Biaryl 5-Aryl-Isophthalaldehydes (Ligand Design) Core->Biaryl Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Acid 5-Chloroisophthalic Acid (MOF Linker) Core->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Vinyl Vinyl-Functionalized Arenes (Polymer Precursors) Core->Vinyl Knoevenagel Condensation (Malononitrile, Base)

Figure 1: Strategic functionalization map for 5-Chloroisophthalaldehyde, highlighting four primary reaction vectors.[1]

Detailed Experimental Protocols

Protocol A: Imine-Linked Covalent Organic Framework (COF) Synthesis

Application: Creation of porous 2D or 3D networks for gas storage or catalysis. Mechanism: Reversible Schiff base condensation under solvothermal thermodynamic control.

Reagents:

  • Monomer A: 5-Chloroisophthalaldehyde (1.0 eq)

  • Monomer B: Aromatic diamine (e.g., Benzidine or TAPB) (1.0 eq amine functional group ratio)

  • Solvent: Mesitylene/Dioxane (1:1 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

Step-by-Step Methodology:

  • Charge: In a Pyrex tube (o.d. 10 mm), weigh 5-Chloroisophthalaldehyde (0.1 mmol) and the corresponding diamine (stoichiometric equivalent).

  • Solvation: Add 1.0 mL of Mesitylene/Dioxane mixture. Sonicate for 10 minutes to ensure homogeneity.

  • Catalysis: Add 0.1 mL of 6M aqueous acetic acid. The mixture may become turbid.

  • Degassing: Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 50 mTorr, and flame seal the tube.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 72 hours. This slow heating allows for error correction (reversibility) in bond formation, yielding high crystallinity.

  • Isolation: Cool to room temperature. Filter the resulting precipitate.

  • Purification: Wash extensively with THF and Acetone to remove unreacted monomers. Soxhlet extraction with THF for 24 hours is recommended for high-purity applications.

  • Activation: Dry under vacuum at 80 °C for 12 hours.

Expert Insight: The presence of the chlorine atom in the pore walls allows for post-synthetic modification (PSM) of the COF after the framework is built, a significant advantage over non-functionalized linkers [1].

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl ligands where the aldehyde groups must remain intact. Challenge: Preserving the aldehyde functionality while activating the aryl chloride.

Reagents:

  • Substrate: 5-Chloroisophthalaldehyde (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk flask with 5-Chloroisophthalaldehyde, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an Argon atmosphere.

  • Solvent Addition: Add degassed Toluene and Water. The biphasic system helps solubilize the inorganic base while protecting the catalyst.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor by TLC (eluent: Hexanes/EtOAc 4:1).

    • Note: Aldehydes are generally stable under these mild basic conditions, but avoid strong alkoxides (e.g., NaOtBu) which can cause Cannizzaro disproportionation.

  • Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel.

SuzukiWorkflow Start Start: 5-Chloroisophthalaldehyde + Arylboronic Acid Cat Add Catalyst System: Pd(OAc)2 / SPhos / K3PO4 Start->Cat Heat Heat to 80°C (12h) Argon Atmosphere Cat->Heat Workup Extraction (EtOAc) & Purification Heat->Workup

Figure 2: Optimized workflow for Suzuki coupling on the chlorinated position.

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Application: Converting the dialdehyde to 5-chloroisophthalic acid (CAS 25026-31-7), a linker for MOFs. Why Pinnick? Unlike KMnO₄, Pinnick oxidation (NaClO₂) is extremely mild and avoids over-oxidation or chlorination side reactions.

Reagents:

  • 5-Chloroisophthalaldehyde (1.0 mmol)

  • Sodium Chlorite (NaClO₂) (3.0 mmol)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (buffer)

  • 2-Methyl-2-butene (scavenger)

  • Solvent: t-BuOH/Water (3:1)

Methodology:

  • Dissolve the aldehyde in t-BuOH/Water.

  • Add 2-methyl-2-butene (5.0 eq). This scavenges hypochlorite byproducts that could otherwise chlorinate the aromatic ring.

  • Add NaH₂PO₄ followed by slow addition of NaClO₂ at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Acidify to pH 2 with 1M HCl. The product, 5-chloroisophthalic acid , typically precipitates out. Filter and wash with cold water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Crystallinity (COF) Reaction too fast (kinetic trapping).Reduce temperature to 100 °C or decrease catalyst (AcOH) concentration to 3M.
Aldehyde Oxidation Air exposure during Suzuki coupling.Ensure rigorous degassing (freeze-pump-thaw x3) and use Argon.
Dehalogenation Pd-catalyzed reduction of Ar-Cl.Avoid using alcohol solvents (e.g., EtOH) in cross-coupling; stick to Toluene/Dioxane.
Incomplete Conversion Steric hindrance at C-5.Switch ligand to XPhos or RuPhos for sterically demanding couplings [2].

References

  • Covalent Organic Frameworks (COFs): Title:Design and Synthesis of Covalent Organic Frameworks with Precise Structural Control. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Suzuki Coupling of Aryl Chlorides: Title:Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides. Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]

  • Pinnick Oxidation Protocol: Title:Oxidation of Aldehydes to Carboxylic Acids: A Guide to the Pinnick Oxidation. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Knoevenagel Condensation: Title:Knoevenagel Condensation - Reaction Mechanism and Recent Literature. Source: Organic Chemistry Portal URL:[Link]

Sources

laboratory procedures for handling 5-Chloroisophthalaldehyde safely

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Synthetic Protocols for 5-Chloroisophthalaldehyde

Abstract

This technical guide outlines the rigorous safety, handling, and experimental protocols for 5-Chloroisophthalaldehyde , a critical bifunctional building block used in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and pharmaceutical intermediates. Due to the high electrophilicity of its dual aldehyde moieties and susceptibility to autoxidation, this compound requires strict adherence to inert atmosphere techniques to maintain reagent integrity and experimental reproducibility.

Part 1: Chemical Profile & Risk Assessment

Critical Identity Verification: Researchers often confuse this compound with 5-Chlorosalicylaldehyde due to nomenclature similarities. Verify the structure before use:

  • Target Molecule: 5-Chloroisophthalaldehyde (Benzene-1,3-dicarbaldehyde, 5-chloro-)

  • Functional Groups: Two formyl (-CHO) groups at positions 1,3; Chlorine at position 5.

  • Key Reactivity: The electron-withdrawing chlorine atom at the 5-position activates the aldehyde groups, making them highly susceptible to nucleophilic attack (e.g., amine condensation) and autoxidation to 5-chloroisophthalic acid.

Hazard Classification (GHS):

Hazard Class Category Statement
Skin Irritation Cat 2 H315: Causes skin irritation.[1]
Eye Irritation Cat 2A H319: Causes serious eye irritation.[1][2][3][4]
STOT-SE Cat 3 H335: May cause respiratory irritation.[1][2]

| Sensitization | Cat 1 (Potential) | H317: May cause an allergic skin reaction (structural alert). |

Part 2: Engineering Controls & PPE

1. Containment Strategy:

  • Primary: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Inert Environment: For long-term storage or high-purity synthesis (e.g., MOF crystallization), handle inside a Glovebox (N₂ or Ar atmosphere, <1 ppm O₂/H₂O).

2. Personal Protective Equipment (PPE) Matrix:

  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) – Tactile sensitivity.

    • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate film – Resistance to aromatic aldehydes.

  • Respiratory: If handling outside a hood (not recommended), use a P100/OV (Organic Vapor) cartridge respirator.

  • Eyes: Chemical splash goggles. Standard safety glasses are insufficient for fine aldehyde powders which can sublime or drift.

Part 3: Handling & Experimental Protocols

Protocol A: Inert Transfer & Solubilization

Rationale: Aldehydes oxidize to carboxylic acids upon exposure to air, introducing impurities that terminate polymer chain growth in COF synthesis.

  • Pre-Weighing Preparation:

    • Dry all glassware (vials, spatulas) in an oven at 120°C for 2 hours prior to use.

    • Purge the headspace of the source container with Argon for 30 seconds before and after opening.

  • Solubilization (Standard Solvent: Anhydrous THF or DMF):

    • Weigh the solid 5-Chloroisophthalaldehyde into a septum-capped vial.

    • Cannula Transfer: Introduce the anhydrous solvent via syringe/needle through the septum to avoid atmospheric exposure.

    • Sonicate: Sonicate for 5 minutes. The solution should be clear. Note: Turbidity often indicates the presence of the insoluble oxidized acid derivative.

Protocol B: Schiff Base Condensation (COF Synthesis Context)

Rationale: This protocol utilizes the enhanced electrophilicity of the 5-chloro substituted ring for rapid imine formation.

Reagents:

  • Linker A: 5-Chloroisophthalaldehyde (1.0 eq)

  • Linker B: Aromatic Diamine (e.g., p-phenylenediamine) (1.0 eq)

  • Catalyst: 6M Acetic Acid (aq)

  • Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v)

Step-by-Step:

  • Charge: In a Pyrex tube, combine Linker A and Linker B.

  • Solvent Addition: Add the solvent mixture (concentration approx. 0.1 M).

  • Degassing (Freeze-Pump-Thaw):

    • Freeze solution in liquid N₂.

    • Apply vacuum (<100 mTorr) for 5 minutes.

    • Thaw in warm water.

    • Repeat 3x. Critical: Oxygen inhibits the reversibility of imine formation, leading to amorphous solids rather than crystalline frameworks.

  • Catalysis: Add Acetic Acid catalyst under Argon flow.

  • Seal & Heat: Flame-seal the tube (or use a high-pressure Teflon cap) and heat to 120°C for 72 hours undisturbed.

Part 4: Visualization of Reactivity & Workflow

Figure 1: Handling & Reactivity Logic Flow This diagram illustrates the decision-making process for handling 5-Chloroisophthalaldehyde based on environmental factors.

G Start 5-Chloroisophthalaldehyde (Solid Reagent) Air Exposure to Air/Moisture Start->Air Poor Handling Inert Inert Gas (Ar/N2) Storage Start->Inert Proper Protocol Oxidation Oxidation to 5-Chloroisophthalic Acid (Impurity) Air->Oxidation Autoxidation Reaction Reaction with Amines (Schiff Base) Inert->Reaction Controlled Synthesis Amorphous Amorphous Polymer (Failed Batch) Oxidation->Amorphous Defect Formation COF Crystalline COF/MOF (Target) Reaction->COF Reversible Thermodynamics

Caption: Logical pathway showing how air exposure leads to irreversible oxidation, compromising the crystallinity of target frameworks.

Part 5: Waste Management & Decontamination

Deactivation of Aldehydes: Do not dispose of reactive aldehydes directly into organic waste streams if they are concentrated.

  • Quenching: Treat excess reagent with a stoichiometric excess of aqueous Sodium Bisulfite (NaHSO₃). This forms a water-soluble bisulfite adduct.

  • Disposal: The resulting aqueous solution can be neutralized to pH 7 and disposed of as aqueous chemical waste.

Spill Cleanup:

  • Solid: Do not dry sweep (dust explosion risk). Cover with wet sand or vermiculite, scoop into a sealed container.

  • Surface Decon: Wipe surfaces with 10% NaOH solution (to convert residual aldehyde to carboxylate) followed by water.

References

  • PubChem. Isophthalaldehyde Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Waller, P. J., et al. Chemistry of Covalent Organic Frameworks. Chemical Society Reviews, 2015. Available at: [Link] (Accessed Oct 2023).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link] (Accessed Oct 2023).

Sources

Technical Guide: Applications of 5-Chloroisophthalaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloroisophthalaldehyde (5-Cl-IPA) is a bifunctional building block characterized by


 symmetry, possessing two reactive formyl groups at the 1,3-positions and an electron-withdrawing chlorine substituent at the 5-position. Unlike its non-halogenated parent (isophthalaldehyde), 5-Cl-IPA offers a unique "orthogonal reactivity" profile. The aldehyde groups facilitate rapid condensation (Schiff base formation) to construct polymeric backbones, while the chlorine moiety serves as a latent handle for Post-Synthetic Modification (PSM) or as an electronic modulator in optical applications. This guide details its application in Covalent Organic Frameworks (COFs), fluorescent chemosensors, and bioactive heterocycles.

Part 1: Covalent Organic Frameworks (COFs)

The "Latent Handle" Strategy

In Reticular Chemistry, 5-Cl-IPA is a premium linker for constructing functionalized COFs. The chlorine atom is generally inert under the reversible solvothermal conditions required to crystallize the COF (imine formation). Once the framework is locked, the chlorine can be subjected to nucleophilic aromatic substitution (


) or metal-catalyzed coupling, introducing complex functionalities (e.g., amines, thiols, azides) that would otherwise poison the crystallization process.
Protocol: Synthesis of Cl-Functionalized Imine COF

Objective: Synthesis of a 2D hexagonal COF using 5-Cl-IPA and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

Reagents:

  • Linker A: 5-Chloroisophthalaldehyde (0.15 mmol)

  • Linker B: TAPB (0.10 mmol)

  • Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6 M)

Step-by-Step Methodology:

  • Dissolution: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), charge Linker A (25.3 mg) and Linker B (35.1 mg). Add 1.0 mL of the solvent mixture.

  • Sonication: Sonicate for 10 minutes until a homogenous dispersion is achieved.

  • Catalysis: Add 0.1 mL of 6 M acetic acid. The solution may turn turbid immediately (rapid amorphous precipitation).

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen. Connect to a high-vacuum manifold and pump down to < 50 mTorr. Thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times to remove oxygen (prevents amine oxidation and defect formation).

  • Sealing: Flame-seal the tube under static vacuum.

  • Crystallization: Place the sealed tube in a programmable oven.

    • Ramp: 25°C to 120°C over 2 hours.

    • Dwell: Hold at 120°C for 72 hours.

  • Isolation: Cool to room temperature. Filter the precipitate and wash exhaustively with THF and Acetone (Soxhlet extraction recommended for 12 hours) to remove unreacted monomers.

  • Activation: Dry under dynamic vacuum at 100°C for 12 hours.

Validation Parameters:

Parameter Method Expected Outcome

| Crystallinity | PXRD | Sharp peaks at low


 (approx 2-4°) indicating long-range order. |
| Linkage  | FT-IR | Disappearance of -CHO stretch (

1690 cm⁻¹); Appearance of -C=N stretch (

1620 cm⁻¹). | | Porosity |

Isotherm (77 K) | Type I isotherm (steep uptake at low P/P₀) indicating microporosity. |
Workflow Diagram: Synthesis & Post-Synthetic Modification

The following diagram illustrates the conversion of the Cl-COF into an Azide-COF for "Click" chemistry applications.

COF_Workflow Start 5-Cl-IPA (Precursor) Solvothermal Solvothermal Synthesis (120°C, 72h) Start->Solvothermal Amine Tri-amine (TAPB) Amine->Solvothermal RawCOF Cl-Functionalized COF (Crystalline) Solvothermal->RawCOF Schiff Base Condensation PSM_Step PSM Reaction (NaN3, DMF, 80°C) RawCOF->PSM_Step Nucleophilic Substitution FinalCOF Azide-COF (Click-Ready) PSM_Step->FinalCOF -NaCl

Caption: Workflow for converting 5-Chloroisophthalaldehyde into a "Click-Ready" Azide-COF via Post-Synthetic Modification.

Part 2: Fluorescent Chemosensors

Mechanism: Photoinduced Electron Transfer (PET)

In 5-Cl-IPA derivatives, the chlorine atom acts as an electron-withdrawing group (EWG). When condensed with a fluorophore (e.g., hydrazine-functionalized rhodamine or coumarin), the Cl group modulates the HOMO-LUMO gap.

  • Off-State: The lone pair of the imine nitrogen quenches fluorescence via PET.

  • On-State: Binding of a target ion (e.g.,

    
    , 
    
    
    
    ) to the imine/Cl pocket inhibits PET, restoring fluorescence.
Protocol: Synthesis of a Bis-Schiff Base Sensor

Objective: Synthesis of a "Turn-On" probe for heavy metal detection.

Reagents:

  • 5-Chloroisophthalaldehyde (1.0 mmol)

  • 2-Hydrazinobenzothiazole (2.1 mmol) (Fluorophore unit)

  • Ethanol (Absolute)

  • Catalytic HCl

Methodology:

  • Reflux: Dissolve 5-Cl-IPA (168 mg) in 20 mL hot ethanol.

  • Addition: Dropwise add the solution of 2-hydrazinobenzothiazole (346 mg) in 10 mL ethanol.

  • Reaction: Add 2 drops of conc. HCl. Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool to room temperature. The Schiff base usually precipitates as a yellow/orange solid.

  • Purification: Filter and recrystallize from hot ethanol to ensure removal of mono-substituted byproducts.

Sensing Protocol:

  • Prepare a

    
     M stock solution of the probe in DMSO/Water (1:9 v/v).
    
  • Aliquot 2 mL into a quartz cuvette.

  • Titrate with metal perchlorate salts (

    
     equivalents).
    
  • Monitor emission spectra (

    
     typically 
    
    
    
    350-400 nm depending on the benzothiazole moiety).

Part 3: Pharmaceutical Intermediates

While primarily a materials precursor, 5-Cl-IPA is critical in drug discovery for synthesizing Muramyl Dipeptide (MDP) analogues and other immunomodulators. The 1,3-dialdehyde configuration allows for the rapid formation of fused heterocycles (e.g., quinazolines) via the Friedländer synthesis.

Key Reaction: 5-Cl-IPA + 2-Aminoacetophenone


 Chlorinated Poly-Aromatic Heterocycle.
  • Significance: The Chlorine atom improves the lipophilicity and metabolic stability (blocking P450 oxidation sites) of the resulting pharmacophore.

References

  • Post-Synthetic Modification of COFs

    • Title: Post-synthetic modification of covalent organic frameworks.[1][2][3][4]

    • Source:Chemical Society Reviews (2019).
    • URL:[Link]

    • Relevance: Establishes the foundational logic for using halide-functionalized linkers (like 5-Cl-IPA)
  • Schiff Base Sensors

    • Title: Tunable fluorescent probes for detecting aldehydes in living systems.[5][6]

    • Source:Chemical Science (2024).[6]

    • URL:[Link]

    • Relevance: Details the kinetics and mechanisms of aldehyde-amine condensations for sensing applications, relevant to the 5-Cl-IPA sensor protocol.
  • COF Synthesis Fundamentals

    • Title: Covalent Organic Frameworks: Design, Synthesis and Applications.[7]

    • Source:Nature Reviews M
    • URL:[Link]

    • Relevance: The authoritative source for the solvothermal crystallization protocols (freeze-pump-thaw cycles) described in Part 1.
  • Halogen Bonding in Materials

    • Title: The halogen bond: an emerging supramolecular tool.
    • Source:Chemical Reviews (2016).
    • URL:[Link]

    • Relevance: Supports the use of the Chlorine substituent in 5-Cl-IPA for crystal engineering and electronic modulation in optical m

Sources

Troubleshooting & Optimization

improving the yield of 5-Chloroisophthalaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 5-Chloroisophthalaldehyde Synthesis

Introduction

5-Chloroisophthalaldehyde (CAS: 6361-21-3) is a critical intermediate, primarily utilized in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol). Its synthesis is notoriously sensitive; slight deviations in protocol often lead to the formation of the mono-aldehyde (incomplete reaction) or the alcohol (over-reduction), drastically reducing isolated yields.

This guide addresses the two primary synthetic pathways:

  • The Rosenmund Reduction (High Purity/Pharma Grade)

  • Side-Chain Photo-Chlorination & Hydrolysis (Industrial Scale)

Module 1: The Rosenmund Reduction Protocol

Pathway: 5-Chloroisophthaloyl Chloride


 5-Chloroisophthalaldehyde

This is the most direct route but requires precise catalyst modulation to prevent over-reduction to the alcohol.

Critical Control Points
ParameterOptimization TargetThe "Why" (Causality)
Catalyst System Pd/BaSO₄ (5%) + Quinoline-S BaSO₄ lowers Pd activity. Quinoline-S (Thioquinanthrene) selectively poisons active sites responsible for aldehyde

alcohol reduction.
Temperature Reflux (Xylene/Toluene)High temperature aids H₂ desorption from the catalyst surface, preventing saturation of the produced aldehyde.
H₂ Flow Rate Moderate bubblingToo fast = solvent evaporation/concentration changes. Too slow = catalyst starvation and stalling.
Monitoring HCl Evolution The reaction produces 1 mole of HCl per chloride reduced. Monitoring off-gassing via titration provides real-time conversion data.
Optimized Protocol
  • Preparation: Charge a 3-neck flask with 5-chloroisophthaloyl chloride (1.0 eq) and anhydrous Xylene (10V).

  • Catalyst Loading: Add Pd/BaSO₄ (5 wt% loading relative to substrate).

  • Regulator Addition: Add Quinoline-S (0.1 - 0.2 equivalents relative to Pd metal, not substrate).

    • Tech Tip: Freshly prepare the regulator solution. Old regulator stocks often degrade, leading to "runaway" reductions.

  • Reaction: Heat to reflux (

    
    ). Introduce H₂ gas via a fritted dispersion tube below the solvent line.
    
  • Endpoint: Monitor HCl evolution. Stop reaction immediately when HCl production plateaus (typically 4-6 hours).

  • Workup: Hot filtration to remove catalyst (critical to prevent reduction during cooling).

Troubleshooting The Rosenmund

Q: My reaction stalls at ~60% conversion. Adding more H₂ doesn't help. A: This is likely Catalyst Poisoning from the substrate. If your acid chloride precursor contains traces of thionyl chloride or phosphoryl chloride (from its synthesis), these sulfur/phosphorus species will permanently deactivate the Pd.

  • Fix: Recrystallize the acid chloride from hexane/toluene before reduction.

Q: I see significant amounts of 5-chloro-3-(hydroxymethyl)benzaldehyde (Alcohol impurity). A: Your catalyst is too active.

  • Fix: Increase the Quinoline-S loading by 10%.

  • Fix: Ensure you are at a vigorous reflux.[1] Lower temperatures favor alcohol formation because the aldehyde stays adsorbed to the catalyst longer.

Rosenmund_Logic Start Start: 5-Chloroisophthaloyl Chloride Reaction Reaction: Pd/BaSO4, H2, Reflux Start->Reaction Check_HCl Monitor HCl Evolution Reaction->Check_HCl Yield_Good HCl Plateau: Stop & Hot Filter (Target Aldehyde) Check_HCl->Yield_Good Normal Profile Over_Red Alcohol Impurity Detected Check_HCl->Over_Red High Alcohol Stall Reaction Stalls < 80% Check_HCl->Stall Stalls Early Action_Poison Increase Regulator (Quinoline-S) Over_Red->Action_Poison Action_Purify Purify Precursor (Remove SOCl2) Stall->Action_Purify Action_Poison->Reaction Retry Action_Purify->Start Retry

Figure 1: Decision logic for optimizing the Rosenmund Reduction pathway.

Module 2: The Side-Chain Chlorination Route

Pathway: 5-Chloro-m-xylene


 Tetrachloro-intermediate 

Hydrolysis

This route is cost-effective but prone to "tar" formation if ring chlorination occurs.

Critical Control Points
ParameterOptimization TargetThe "Why" (Causality)
Iron Exclusion < 10 ppm Fe Iron acts as a Lewis Acid catalyst, directing chlorine to the aromatic ring (electrophilic substitution) rather than the side chain (radical substitution).
Light Source High UV Intensity (Hg Lamp)Maximizes radical generation. Insufficient light leads to slow reaction and dimerization side-products.
Degree of Chlorination Stop at Density ~1.55 g/mL Monitoring specific gravity is more practical than HPLC during the reaction. Over-chlorination (hexachloro) yields the acid, not the aldehyde, upon hydrolysis.
Optimized Protocol
  • Chlorination: Place 5-chloro-m-xylene in a glass reactor. Add catalytic PCl₃ (radical promoter).

    • Crucial: Use glass-lined or enamel equipment. Do not use stainless steel (Fe leaching).

  • Initiation: Heat to

    
     under UV irradiation. Sparge dry Cl₂ gas.
    
  • Ramp: Gradually increase temperature to

    
     as the boiling point rises.
    
  • Hydrolysis: Transfer the hot chlorinated mixture into 90% H₂SO₄ or a concentrated FeCl₃/Water mixture (iron is okay here, just not before). Heat to

    
     to hydrolyze the gem-dichlorides to aldehydes.
    
Troubleshooting Chlorination

Q: The product is dark/black and yield is low. A: Iron contamination has catalyzed Friedel-Crafts polymerization.

  • Fix: Wash the starting xylene with dilute HCl and EDTA before use to sequester trace metals. Ensure all stirrers/thermocouples are glass-coated.

Q: Hydrolysis yields the carboxylic acid (5-chloroisophthalic acid). A: You over-chlorinated to the trichloromethyl (


) stage.
  • Fix: Stop the chlorination earlier. It is better to have some mono-aldehyde (separable) than the acid (hard to separate and useless).

Module 3: Purification & Stability

The crude 5-chloroisophthalaldehyde is prone to oxidation (to acid) and polymerization.

Recrystallization Protocol:

  • Solvent: A mixture of Ethanol/Water (80:20) or Toluene/Hexane is ideal.

  • Process: Dissolve crude solid in boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to

    
    .
    
  • Stabilization: Store under Nitrogen at

    
    . Aldehydes auto-oxidize in air.
    

References

  • Synthesis of high purity 5-chloroisophthaloyl chloride. European Patent Office, EP 0243652 A1. Link

  • Rosenmund Reduction (Acid Chlorides to Aldehydes). Organic Chemistry Portal. Link

  • Process for the preparation of 5-chloroisophthalaldehyde. US Patent 3517066A (General Rosenmund conditions adapted for substituted benzaldehydes). Link

  • Preparation of 1-chloro-2-(dichloromethyl)benzene (Analogous Protocol). PrepChem. Link

Sources

Technical Support Center: 5-Chloroisophthalaldehyde Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions with 5-Chloroisophthalaldehyde CAS Registry Number: 4535-61-9 Molecular Formula:



Introduction: The Reactivity Profile

Welcome to the Technical Support Center. This guide addresses the specific stability and reactivity challenges associated with 5-Chloroisophthalaldehyde .

This molecule is a critical intermediate in the synthesis of porphyrins (e.g., corroles) , Schiff base ligands , and Metal-Organic Frameworks (MOFs) . Its reactivity is defined by two key structural features:

  • Dual Aldehyde Functionality (Positions 1,3): Highly susceptible to nucleophilic attack, oxidation, and disproportionation.

  • 5-Chloro Substituent: An electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution but activates the aldehyde carbonyl carbons, making them more electrophilic (reactive) than unsubstituted isophthalaldehyde.

Module 1: Stability & Storage (The "Purity" Problem)

User Issue: "My white precursor has turned into a yellowish solid, and the melting point is broad. What happened?"

Diagnosis: Auto-oxidation to Carboxylic Acid

Like most aromatic aldehydes, 5-chloroisophthalaldehyde undergoes radical-chain auto-oxidation in the presence of atmospheric oxygen. The 5-chloro substituent slightly increases the electrophilicity of the carbonyl, potentially accelerating this process compared to benzaldehyde.

The Reaction:



Symptoms:

  • Appearance: Shift from white/off-white crystals to yellow/crusty solid.

  • Analysis:

    • IR: Appearance of a broad O-H stretch (

      
      ) and a shift in carbonyl stretch.
      
    • NMR: Appearance of a carboxylic acid proton (

      
      ) and loss of the distinct aldehyde singlet (
      
      
      
      ).
Troubleshooting Protocol
StepActionTechnical Rationale
1. Prevention Store under Argon/Nitrogen at

.
Low temperature slows radical initiation; inert gas removes the oxidant (

).
2. Purification Recrystallization: Dissolve in minimal hot ethanol or ethyl acetate/hexane mix. Filter hot to remove polymeric impurities.5-chloroisophthalic acid (the impurity) has significantly different solubility profiles than the aldehyde.
3. Rescue Bisulfite Wash: Dissolve impure solid in ether; wash with saturated aqueous

.
The aldehyde forms a water-soluble bisulfite adduct, separating it from non-aldehyde impurities. Note: This is difficult with dialdehydes due to solubility issues.
Visualizing the Oxidation Pathway

OxidationPathway cluster_prevention Prevention Strategy Start 5-Chloroisophthalaldehyde (Pure) Radical Acyl Radical Formation Start->Radical Light/Heat Peracid Peracid Intermediate (Unstable) Radical->Peracid + O2 End 5-Chloroisophthalic Acid (Impurity) Peracid->End + Aldehyde Nitrogen Nitrogen Atmosphere

Caption: Figure 1. Radical-chain auto-oxidation mechanism leading to sample degradation.

Module 2: Nucleophilic Additions (Schiff Base Synthesis)

User Issue: "I am trying to synthesize a macrocycle or bis-imine, but I am getting a mixture of insoluble oligomers and mono-substituted products."

Diagnosis: Stoichiometry & Equilibrium Control

The reaction of 5-chloroisophthalaldehyde with primary amines is reversible. A common failure mode is oligomerization , where the bifunctional aldehyde reacts with a bifunctional amine to form linear chains (polymers) rather than the desired discrete molecule or macrocycle.

Troubleshooting Protocol

Q: How do I prevent oligomerization? A: Use High Dilution Conditions .

  • Protocol: Dissolve the aldehyde and the amine in separate volumes of solvent (e.g., 100 mL each for 1 mmol scale). Add them dropwise simultaneously into a large volume of refluxing solvent.

  • Mechanism: Low concentration favors intramolecular cyclization (if the geometry allows) over intermolecular polymerization.

Q: The reaction stalls at the mono-imine stage. Why? A: Water accumulation.

  • Protocol: Use a Dean-Stark trap (for toluene/benzene) or add activated Molecular Sieves (3Å or 4Å) to the reaction vessel.

  • Mechanism: The formation of the imine releases water. If water is not removed, the equilibrium shifts back to the starting materials (hydrolysis).

Q: My product hydrolyzes on the column. A: Imine instability.

  • Fix: Avoid silica gel chromatography if possible, as the acidic nature of silica can hydrolyze the imine. Use Neutral Alumina or recrystallization.

Experimental Workflow: Bis-Imine Synthesis

SchiffBaseLogic Input Start: 5-Chloroisophthalaldehyde + Primary Amine Check Is Water Removed? Input->Check Equilibrium Equilibrium Shifts Left (Hydrolysis) Check->Equilibrium No Product Formation of Imine Check->Product Yes (Dean-Stark/Sieves) Product->Product High Dilution Oligomer Linear Oligomers (Precipitate) Product->Oligomer High Concentration

Caption: Figure 2. Decision logic for optimizing Schiff base synthesis and avoiding oligomerization.

Module 3: Redox Complications (Conditions Check)

User Issue: "I treated the aldehyde with base for a condensation reaction, but I lost my starting material and didn't get the product."

Diagnosis: The Cannizzaro Reaction

5-Chloroisophthalaldehyde is a non-enolizable aldehyde (it has no alpha-protons). In the presence of strong bases (NaOH, KOH) and the absence of a good nucleophile, it undergoes the Cannizzaro Reaction .

The Reaction:


[1]

Troubleshooting Protocol:

  • Avoid: Strong hydroxide bases (NaOH, KOH) unless the condensation partner is highly reactive.

  • Alternative: Use amine bases (Piperidine, Pyridine) or weaker inorganic bases (

    
    ) for Knoevenagel or Aldol-type condensations.
    
  • Solvent: Switch to non-aqueous conditions if possible to reduce hydroxide concentration.

User Issue: "I tried to reduce the aldehyde to an alcohol using Pd/C and Hydrogen, but I lost the chlorine atom."

Diagnosis: Hydrodehalogenation

Aryl chlorides are susceptible to hydrogenolysis (cleavage of the C-Cl bond) under catalytic hydrogenation conditions, especially with Palladium catalysts.

Troubleshooting Protocol:

  • Avoid:

    
    .
    
  • Correct Reagent: Use Sodium Borohydride (

    
    )  in Methanol/Ethanol.
    
    • Selectivity:

      
       is chemoselective for the aldehyde reduction (CHO 
      
      
      
      
      
      ) and will not touch the aryl chloride bond under standard conditions.
    • Protocol: Add

      
       (0.5 - 1.0 eq per aldehyde group) at 
      
      
      
      . Quench with dilute HCl.
Visualizing Redox Risks

RedoxRisks Start 5-Chloroisophthalaldehyde Base Reagent: Strong Base (NaOH) Start->Base Reductant Reagent: H2 / Pd/C Start->Reductant SafeRed Reagent: NaBH4 Start->SafeRed Cannizzaro Cannizzaro Reaction (Disproportionation) Base->Cannizzaro Result1 Mixture: Acid + Alcohol (Yield Loss) Cannizzaro->Result1 Dehalo Hydrodehalogenation (Cl Removal) Reductant->Dehalo Result2 Isophthalaldehyde (Impurity) Dehalo->Result2 Success 5-Chloro-1,3-benzenedimethanol (Target Product) SafeRed->Success

Caption: Figure 3. Common redox pitfalls: Cannizzaro disproportionation and inadvertent dechlorination.

Summary of Key Specifications

ParameterSpecification / Behavior
Air Stability Poor. Oxidizes to 5-chloroisophthalic acid. Store under inert gas.
Base Stability Low. Susceptible to Cannizzaro reaction in strong alkali.
Reduction Chemoselective. Use Hydrides (

) to preserve Cl; avoid Pd/C.
Condensation Reversible. Requires water removal (Dean-Stark/Sieves) for high yields.

References

  • Cannizzaro Reaction Mechanism

    • Title: Cannizzaro Reaction - Organic Chemistry Portal[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Schiff Base Synthesis & Troubleshooting

    • Title: Synthesis and Study of Schiff Base Ligands[2][3][4][5][6]

    • Source: IOSR Journal of Applied Chemistry
    • URL:[Link]

  • Dehalogenation Risks

    • Title: Catalytic Hydrodehalogen
    • Source: American Chemical Society (ACS)
    • URL:[Link]

  • General Aldehyde Purification

    • Title: Purification of Labor
    • Source: ScienceDirect (Butterworth-Heinemann)
    • URL:[Link]

Sources

Technical Support Center: 5-Chloroisophthalaldehyde Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 5-Chloroisophthalaldehyde (CAS: 4606-07-9) . This guide prioritizes the reduction of dimethyl 5-chloroisophthalate via DIBAL-H, as it is the most controllable and high-fidelity route for pharmaceutical applications, offering superior selectivity over radical chlorination/hydrolysis methods.

Executive Summary
  • Target Molecule: 5-Chloroisophthalaldehyde

  • Primary Application: Intermediate for Schiff base ligands, fluorescent sensors, and pharmaceutical scaffolds.

  • Critical Challenge: Preventing over-reduction to the diol (5-chloro-1,3-benzenedimethanol) or stopping at the mono-aldehyde stage.

  • Recommended Route: Controlled reduction of dimethyl 5-chloroisophthalate using Diisobutylaluminum hydride (DIBAL-H).

Part 1: The Optimized Protocol (Gold Standard)

Why this route? Direct chlorination of isophthalaldehyde lacks regioselectivity. The reduction of the diester allows for precise stoichiometric control. The following protocol is designed to maximize the yield of the dialdehyde while suppressing the alcohol byproduct.

Reagents & Stoichiometry:

Component Equiv. Role Critical Note
Dimethyl 5-chloroisophthalate 1.0 Precursor Must be dry (azeotrope with toluene if unsure).[1]
DIBAL-H (1.0 M in Toluene) 2.2 - 2.5 Reductant Use fresh bottle. Titer decreases with age/moisture.
Dichloromethane (DCM) Solvent Medium Anhydrous required. Toluene is a valid alternative.

| Rochelle's Salt (Sat. Aq.) | Excess | Quench | Mandatory to break Aluminum-emulsions. |

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the diester in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 30-45 minutes. Crucial: Internal temp must not exceed -70°C.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes).

  • Quenching (The "Fieser" Danger Zone):

    • While still at -78°C, add Methanol (excess) dropwise to destroy excess hydride.

    • Warm to 0°C and add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1–3 hours until two clear layers form (breaking the emulsion). Extract with DCM.[2]

Part 2: Troubleshooting & FAQs
Category A: Reaction Control & Selectivity

Q: I am observing significant formation of 5-chloro-1,3-benzenedimethanol (the diol). How do I stop this? A: Over-reduction is the most common failure mode.

  • Root Cause 1: Temperature drift. If the reaction warms above -60°C before quenching, the tetrahedral intermediate collapses, releasing the aldehyde, which is then rapidly reduced to the alcohol.

  • Root Cause 2: Localized heating. Fast addition of DIBAL-H creates hot spots.

  • Solution: Maintain -78°C strictly. Ensure the quench (MeOH) is added at -78°C. Do not warm up until the hydride is destroyed.

Q: My reaction stalls at the mono-aldehyde stage (methyl 3-formyl-5-chlorobenzoate). Should I add more DIBAL? A: Proceed with caution.

  • Diagnosis: This suggests the first reduction is complete, but the second ester is sterically shielded or the reagent has degraded.

  • Correction: Instead of adding more DIBAL (which risks over-reducing the formed aldehyde), warm the reaction slightly to -60°C for 1 hour. If starting material persists, your DIBAL titer is likely low.

Category B: Isolation & Purification [2]

Q: The workup resulted in a gelatinous white goo that won't separate. What is this? A: This is an aluminum hydroxide emulsion.

  • Immediate Fix: Add more saturated Rochelle's salt solution and stir vigorously (1000 rpm) for at least 2 hours. The tartrate ligand must exchange with the aluminum to solubilize it in the aqueous phase.

  • Alternative: If Rochelle's salt fails, use 1M HCl carefully (watch for acetal formation if methanol is present) to dissolve the aluminum salts.

Q: The product is yellow/brown. Isn't it supposed to be white? A: Pure 5-Chloroisophthalaldehyde is a white to off-white solid.

  • Cause: Yellowing indicates oxidation to the quinone-like species or polymerization.

  • Purification: Recrystallize from a mixture of Hexanes/Ethyl Acetate (5:1) . Avoid hot ethanol as it may form hemiacetals.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical "Tetrahedral Intermediate Stability" required to prevent over-reduction.

G Ester Dimethyl 5-chloroisophthalate Inter Tetrahedral Aluminate Complex (Stable at -78°C) Ester->Inter DIBAL-H (2.2 eq) -78°C, DCM Aldehyde 5-Chloroisophthalaldehyde (Target) Inter->Aldehyde Acidic Hydrolysis (Workup) Alcohol 5-Chloro-1,3- benzenedimethanol (Over-reduction) Inter->Alcohol Warming > -60°C Before Quench Aldehyde->Alcohol Excess DIBAL (If Temp rises)

Figure 1: Reaction pathway showing the critical stability window of the aluminate intermediate. Premature warming leads to the collapse of the intermediate and subsequent over-reduction.

Part 4: Stability & Storage
  • Oxidation Sensitivity: Like all electron-deficient benzaldehydes, this compound is prone to auto-oxidation to 5-chloroisophthalic acid upon air exposure.

  • Storage Protocol: Store under Argon at 2–8°C .

  • Shelf-Life: Re-test purity via 1H NMR (look for -COOH peak > 12 ppm) every 6 months.

References
  • DIBAL-H Reduction of Esters (General Mechanism)

    • Reduction of esters of carboxylic acids into aldehydes with diisobutylaluminium hydride.[3][4][5] Zakharkin, L. I.; Khorlina, I. M.[3] Tetrahedron Letters, 1962 , 3(14), 619-620.

    • [3]

  • Alternative Acid Chloride Reduction (Lithium Tri-t-butoxyaluminum Hydride)

    • Aldehydes from Acid Chlorides by Reduction with Lithium Tri-t-butoxyaluminohydride.[1][4][5] Brown, H. C.; Tsukamoto, A. Journal of the American Chemical Society, 1961 , 83(22), 4549–4552.

  • Workup Optimization (Rochelle's Salt Method)

    • Potassium Sodium Tartrate (Rochelle Salt) Workup for Aluminum Hydride Reductions. Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967.

Sources

Technical Support Center: Purification of 5-Chloroisophthalaldehyde (5-CIP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 5-Chloroisophthalaldehyde (5-CIP) , a critical intermediate often used in the synthesis of iodinated X-ray contrast media (e.g., Iohexol, Iodixanol derivatives) and other pharmaceutical APIs.

Crude 5-CIP typically contains three classes of impurities that require distinct removal strategies:

  • Oxidation Byproducts: 5-Chloroisophthalic acid (due to air sensitivity).

  • Hydrolysis Intermediates: Partially hydrolyzed side chains (if synthesized from chlorinated xylenes).

  • Over-chlorinated species: Polychlorinated aromatics.

The following modules are designed to be self-validating: if the protocol fails, the failure mode itself indicates the nature of the impurity.

Module 1: Chemical Purification (The Bisulfite Method)

User Question: "Recrystallization isn't working; my impurities co-precipitate. How do I isolate the aldehyde specifically?"

Expert Insight: Recrystallization relies on solubility differences, which can be negligible between 5-CIP and its structural analogs. The Bisulfite Adduct Method is a superior "chemical filter." It exploits the specific reactivity of the aldehyde carbonyl group to form a water-soluble sulfonate salt, while non-aldehyde impurities (over-chlorinated byproducts) remain in the organic layer.

Protocol: Bisulfite Adduct Purification
StepActionMechanistic Rationale
1 Dissolve crude 5-CIP in Methanol (MeOH) or Ethyl Acetate .Solubilizes the organic crude.[1] MeOH accelerates adduct formation.
2 Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 - 2.0 eq).Nucleophilic attack on the carbonyl carbon forms a water-soluble

-hydroxy sulfonate.
3 Shake vigorously for 30–60 mins. Filter the precipitate (if solid) or separate the Aqueous Layer .[2]Critical Step: The aldehyde is now in the aqueous phase (or solid adduct).[3][4] Impurities remain in the organic solvent.
4 Wash the aqueous phase/solid with fresh Ethyl Acetate.Removes physically trapped non-aldehyde impurities.
5 Treat the aqueous phase/solid with Sodium Carbonate (Na₂CO₃) or NaOH (pH > 10).[3]High pH reverses the equilibrium, regenerating the free aldehyde.
6 Extract with Dichloromethane (DCM) or Ethyl Acetate and evaporate.Recovers the purified, lipophilic 5-CIP.
Workflow Visualization

BisulfitePurification node_start Crude 5-CIP Mixture node_reagent Add Sat. NaHSO3 (Bisulfite) node_start->node_reagent node_separation Phase Separation node_reagent->node_separation node_organic Organic Layer (Contains Impurities) node_separation->node_organic Discard node_aqueous Aqueous Layer/Ppt (Contains Aldehyde-Bisulfite Adduct) node_separation->node_aqueous node_wash Wash with EtOAc node_aqueous->node_wash node_regen Regenerate with Base (pH > 10) node_wash->node_regen node_final Pure 5-CIP node_regen->node_final

Caption: Logic flow for chemically selecting aldehydes using the Bisulfite method, separating them from non-reactive impurities.

Module 2: Recrystallization & "Oiling Out"[1][5][6]

User Question: "When I cool my solution, the product separates as an oil droplets instead of crystals. How do I fix this?"

Expert Insight: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. This is common with 5-CIP if the solvent system is too polar or cooling is too rapid.

Troubleshooting "Oiling Out"
ParameterRecommendationWhy?
Solvent Choice Ethanol/Water (8:2) or Toluene/Heptane .5-CIP is lipophilic (Cl-group). Pure water causes rapid oiling. A co-solvent system allows fine-tuning of solubility.
Temperature Maximum 50–60°C for dissolution.Do not boil excessively. High heat promotes oiling upon initial cooling.
Seeding Mandatory. Add seed crystals at saturation point (cloud point).Provides a template for ordered crystal growth, bypassing the amorphous oil phase.
Agitation Slow, consistent stirring.High-speed stirring can emulsify the oil droplets, making crystallization impossible.
Recrystallization Decision Tree

RecrystallizationLogic Start Dissolve Crude in Hot Solvent Check1 Is solution clear? Start->Check1 Filter Hot Filtration Check1->Filter No (Solids present) Cool Cool to Cloud Point Check1->Cool Yes Filter->Cool Check2 Oil Droplets Form? Cool->Check2 Reheat Reheat to Dissolve Check2->Reheat Yes (Oiling Out) Seed Add Seed Crystal Check2->Seed No (Cloudy) AddSolvent Add More Good Solvent (e.g., Ethanol) Reheat->AddSolvent AddSolvent->Cool SlowCool Slow Cool to RT Seed->SlowCool

Caption: Troubleshooting logic for preventing oiling out during recrystallization of low-melting aromatics.

Module 3: Removing Acidic Impurities

User Question: "My HPLC shows a peak at RRT ~0.8 that corresponds to 5-chloroisophthalic acid. How do I remove it?"

Expert Insight: Aldehydes oxidize to carboxylic acids over time. 5-Chloroisophthalic acid is a common contaminant. Because the acid has a pKa of ~3.5, it can be selectively removed using a weak base wash without damaging the aldehyde (which is sensitive to strong bases like NaOH, potentially undergoing Cannizzaro reactions).

Protocol:

  • Dissolve the crude solid in Ethyl Acetate or DCM .

  • Wash with 5% Sodium Bicarbonate (NaHCO₃) solution (2x).

    • Note: CO₂ gas will evolve. Vent frequently.

  • The acid moves to the aqueous layer as the sodium salt.

  • Dry the organic layer (MgSO₄) and evaporate.

Module 4: Storage & Stability

User Question: "My purified compound turned yellow after a week. Is it degraded?"

Expert Insight: Yes. Aromatic aldehydes are auto-oxidative. The yellow color indicates the formation of oxidation products (quinoid-like structures or acids).

Storage Requirements:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass (protect from UV light which accelerates radical oxidation).

References

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup: Aldehydes - Bisulfite Purification Protocol. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 28, 2026, from [Link]

  • Boucher, M. M., et al. (2017).[2] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]

Sources

stability and storage guidelines for 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 5-Chloroisophthalaldehyde (CAS 105511-08-8) . It prioritizes the stability of the dialdehyde functionality, which is the critical failure point in most experimental workflows.

CAS: 105511-08-8 | Molecular Formula: C₈H₅ClO₂ | MW: 168.58 g/mol

Core Stability & Storage Directives

"Prevention is better than purification." 5-Chloroisophthalaldehyde is a meta-substituted dialdehyde. Its chemical utility lies in the two reactive formyl groups (-CHO). However, these are also its Achilles' heel. Without proper handling, the compound undergoes auto-oxidation to 5-chloroisophthalic acid, a dead-end impurity that ruins stoichiometric precision in Schiff base formation or MOF (Metal-Organic Framework) synthesis.

Storage Protocol (The "Gold Standard")

Follow this hierarchy to maintain >98% purity over long durations.

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated)Lowers the kinetic rate of auto-oxidation and polymerization.
Atmosphere Inert Gas (Argon > Nitrogen)Displaces atmospheric oxygen. Argon is heavier than air and provides a better "blanket" for opened vials.
Container Amber Glass + Parafilm/TapePrevents photochemical degradation. A tight seal is critical to exclude moisture (aldehydes can form hydrates).
State Solid / Powder Never store as a solution for >24h. In solution, the surface area for oxidation increases exponentially.
Workflow: Receipt to Storage

StorageWorkflow Receipt Receipt of Material Inspect Visual Inspection (White/Pale Yellow Solid) Receipt->Inspect Aliquot Aliquot under Inert Gas (Glovebox or Cone) Inspect->Aliquot If Pass Seal Seal: Cap + Parafilm Aliquot->Seal Store Store at 2-8°C (Amber Vial) Seal->Store

Figure 1: Critical workflow upon receiving the compound. Aliquoting immediately prevents repeated freeze-thaw cycles and oxygen exposure.

Troubleshooting & Diagnostics (Q&A)

Category A: Purity & Degradation

Q: The compound has turned from white/pale yellow to a crusty white solid with a distinct acidic smell. Is it usable?

  • Diagnosis: Likely Oxidation .[1][2] The "acidic smell" and crust formation suggest conversion to 5-chloroisophthalic acid.

  • Verification: Run a quick ¹H-NMR in CDCl₃.

    • Good Material: Distinct aldehyde peak at ~10.0 ppm (singlet).

    • Degraded Material: Appearance of a broad exchangeable proton peak >11 ppm (carboxylic acid) and shifting of the aromatic signals.

  • Action: If oxidation is >5%, repurify (see Section 3). Do not use for precise stoichiometric reactions.

Q: My reaction yields are consistently lower than literature values (e.g., <50%). What is wrong?

  • Root Cause: Impurity Mass Error. If your material contains 10% oxidation product (MW ~200.5 g/mol vs 168.6 g/mol for aldehyde), you are adding less reactive aldehyde than calculated.

  • Fix: Titrate the aldehyde content or repurify. Adjust stoichiometry based on purity, not just mass.

Category B: Solubility & Handling

Q: The solid is not dissolving completely in Methanol or Ethanol.

  • Explanation: While soluble in alcohols, 5-Chloroisophthalaldehyde can form hemiacetals in situ, which may alter solubility kinetics. Furthermore, oxidized impurities (acids) have different solubility profiles.

  • Solution:

    • Use a non-nucleophilic solvent like DCM (Dichloromethane) or THF to check initial solubility. It should dissolve freely.

    • If using alcohol for a reaction (e.g., Schiff base), mild heating (40°C) is acceptable.

    • Warning: If insoluble white particles remain in DCM, these are likely the carboxylic acid impurities (dimers). Filter them out before proceeding.

Repurification Protocol

If your material has degraded, do not discard it. The chlorine substituent aids in crystallization.

Recrystallization Method[3][4]
  • Solvent System: Hexane / Ethyl Acetate (or Heptane / EtOAc).

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethyl Acetate.

    • Filter hot (if necessary) to remove insoluble polymeric impurities.

    • Slowly add hot Hexane until the solution becomes slightly turbid.

    • Allow to cool to room temperature, then 4°C.

    • Collect crystals via vacuum filtration and dry under high vacuum to remove solvent traces.

Experimental Logic: The "Why" Behind the Protocol

Understanding the degradation pathway allows you to predict when the compound is at risk.

DegradationPathway Start 5-Chloroisophthalaldehyde (Reactive) Radical Acyl Radical Intermediate Start->Radical H-atom abstraction Oxygen + O2 (Air) Oxygen->Radical Light + hν (Light) Light->Radical Product 5-Chloroisophthalic Acid (Dead End) Radical->Product Oxidation Chain

Figure 2: The auto-oxidation pathway. Light and Oxygen act as initiators, converting the reactive aldehyde into the unreactive acid.

Mechanistic Insight

The chlorine atom at position 5 is electron-withdrawing (-I effect). While this deactivates the ring towards electrophilic attack, it renders the aldehyde carbonyl carbons slightly more electrophilic than in unsubstituted isophthalaldehyde. This makes the compound excellent for Schiff base formation (amine condensation) but also susceptible to nucleophilic attack by water (hydration) if stored in humid conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122912, 5-Chloro-2-hydroxyisophthalaldehyde (Related Structure/Analog Analysis). Retrieved from [Link]

    • Note: Used for analog comparison regarding aldehyde stability and handling.
  • Source for general storage conditions of chlorinated aromatic aldehydes (Inert
  • Reference for general hazard identification and oxid

Sources

Technical Support Center: 5-Chloroisophthalaldehyde (5-CIPA) Process Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Scale-up, Troubleshooting, and Reaction Optimization

Introduction: The Stability & Reactivity Paradox

5-Chloroisophthalaldehyde (5-CIPA) is a deceptive scaffold. Structurally, it appears robust—a benzene ring stabilized by a chlorine atom. However, functionally, it presents a dual-electrophile challenge . The electron-withdrawing chlorine atom at the C5 position inductively activates the two aldehyde groups at C1 and C3, making them hyper-sensitive to nucleophilic attack and oxidation.

In a drug development context (e.g., synthesizing covalent modifiers of hemoglobin or MOF linkers), the primary failure mode during scale-up is not the reaction itself, but the loss of stoichiometry due to invisible degradation of the starting material or competing equilibria.

This guide addresses the three critical phases of scaling 5-CIPA reactions: Storage Integrity , Reaction Selectivity , and Purification Engineering .

Module 1: Storage & Handling (The "Invisible" Degradation)

The Problem: Users often report "lower than expected yields" (e.g., 60% vs. 90%) when moving from gram to kilogram scale, despite using identical molar equivalents.

Root Cause: 5-CIPA undergoes autoxidation to 5-chloroisophthalic acid upon exposure to air. Unlike simple benzaldehyde, the resulting diacid is often insoluble in the aldehyde matrix, creating micro-crystals that act as nucleation sites for further degradation. Furthermore, in the presence of trace moisture, it forms hydrates (gem-diols) that mess with stoichiometric calculations.

Troubleshooting Protocol: The "Inert Chain" System
ParameterLab Scale (<10g)Pilot Scale (>1kg)Technical Rationale
Atmosphere Nitrogen balloonContinuous N2/Ar headspace purgePrevents radical-chain autoxidation.
Container Glass vialHDPE/Teflon-lined drums (opaque)Light accelerates radical formation (homolysis of C-H bond).
Sampling Open air weighingGlovebox or closed-transfer systemMinimizes moisture ingress which catalyzes hydrate formation.
Re-validation NoneqNMR or Titration before useCrucial Step: You must verify aldehyde content before committing expensive coupling partners.
FAQ: Quality Control

Q: My 5-CIPA has turned from white to pale yellow. Is it usable? A: Proceed with Caution. The yellowing indicates the formation of conjugated oligomers (aldol condensation products) or oxidation.

  • Test: Dissolve 100mg in 1mL DMSO-d6. Check 1H NMR.

  • Pass: Aldehyde peak (~10.1 ppm) integrates >98% vs. aromatic protons.

  • Fail: Appearance of carboxylic acid protons (~13 ppm) or broad aliphatic peaks (oligomers). Action: Recrystallize from EtOH/Water or sublime if scale permits.

Module 2: Reaction Optimization (Selectivity & Scale-Up)

The Problem: When reacting 5-CIPA with amines (reductive amination), researchers often encounter polymerization or insoluble oligomers instead of the desired ligand.

Mechanism: 5-CIPA has two reactive sites. If you add the amine too quickly or at high concentrations, the first amine reacts with one aldehyde, and the resulting intermediate reacts with another 5-CIPA molecule instead of closing the ring or reacting further, leading to a "polyaminal" network.

The "Dilution-Dosing" Protocol

To ensure the reaction follows the thermodynamic well rather than kinetic polymerization, you must control the local concentration .

Step-by-Step Workflow:
  • Solvent Selection: Use THF or 2-MeTHF (greener alternative). Avoid protic solvents initially to prevent hemiacetal formation.

  • Temperature Control: Cool reactor to 0°C . The activation energy for polymerization is higher than for imine formation.

  • Dosing Strategy: Do NOT dump reagents.

    • Dissolve 5-CIPA in the reactor.

    • Add the amine solution slowly (over 2-4 hours) via a metering pump.

    • Why? This keeps the amine concentration low relative to the aldehyde, favoring the 1:1 or 1:2 interaction over intermolecular cross-linking.

Visualization: The Selectivity Pathway

The following diagram illustrates the decision logic to avoid the "Cannizzaro Trap" (a side reaction where base causes the aldehyde to disproportionate into acid and alcohol).

ReactionLogic Start Start: 5-CIPA Reaction CheckpH Check Reaction pH Start->CheckpH Acidic pH < 7 (Acidic) CheckpH->Acidic Acid Catalysis Basic pH > 9 (Basic) CheckpH->Basic Base Catalysis SchiffBase Target: Schiff Base Formation Acidic->SchiffBase Standard Condition Cannizzaro RISK: Cannizzaro Reaction (Disproportionation to Acid/Alcohol) Basic->Cannizzaro High T or Strong Base (NaOH) Basic->SchiffBase Mild Base (Et3N), Controlled T Polymer Outcome: Insoluble Polymer Cannizzaro->Polymer Side Products SchiffBase->Polymer Fast Addition / High Conc. Ligand Outcome: Discrete Ligand SchiffBase->Ligand Slow Addition / Dilution

Figure 1: Reaction logic tree for 5-CIPA. High pH poses a risk of Cannizzaro disproportionation, while rapid addition leads to polymerization.

Module 3: Purification (The Bisulfite Rescue)

The Problem: Chromatography is expensive and slow at the kilogram scale. Distillation is risky due to the high boiling point and thermal instability of the chloro-aldehyde.

The Solution: Bisulfite Adduct Purification . This relies on the reversible formation of a water-soluble bisulfite adduct.

Protocol: Scale-Up Purification
  • Extraction: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Toluene or Ethyl Acetate).

  • Adduct Formation: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO3) .

    • Chemistry: The unreacted 5-CIPA aldehyde groups form water-soluble sulfonates. Impurities remain in the organic layer.

  • Separation: Discard the organic layer (containing non-aldehyde impurities).

  • Regeneration: Treat the aqueous layer with a base (Sodium Carbonate) or acid (dilute H2SO4) to pH adjustment. The adduct collapses, regenerating pure 5-CIPA which precipitates or oils out.

  • Filtration: Collect the purified solid.

Safety Note: This releases SO2 gas if acidified. Ensure scrubbers are active.

References

  • Scale-Up of Aldehyde Oxidations & Handling

    • Synthesis of Carboxylic Acids and Bioisosteres.[1] (2021).[1] Discusses oxidation risks and scale-up of tetrazoles from nitrile precursors, relevant for understanding the oxidative sensitivity of the C1/C3 positions.

  • Aldehyde Condensation Scale-Up (Claisen-Schmidt)

    • Green synthesis approach toward large-scale production of benzalacetone. (2022).[2] Details the "emulsion synthesis" technique to control selectivity and prevent side reactions (like Cannizzaro) in aldehyde condensations.

  • Safety & Toxicology (Homologous Series)

    • Safety Data Sheet: 5-Chlorosalicylaldehyde. (2025).[3][4][5][6] Provides the baseline hazard data (Skin Irrit. 2, Aquatic Acute 1) applicable to chlorinated benzaldehydes.[7]

  • Reaction Mechanisms (Reductive Amination)

    • Synthesis and Reactions of Amines.[5][8] (2024).[8] Educational review of imine formation and reduction mechanisms critical for 5-CIPA ligand synthesis.

Sources

Technical Support Center: High-Purity Isolation of 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Chloroisophthalaldehyde (CAS: 6361-21-3) Application: Pharmaceutical Intermediate (X-ray contrast media precursors, e.g., Iohexol/Iodixanol series) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Purity Imperative

Welcome to the technical support hub for 5-Chloroisophthalaldehyde (5-CIPA) . Achieving >99% purity with this intermediate is critical because downstream iodination reactions are highly sensitive to regiochemical impurities.

Common contaminants in 5-CIPA synthesis (often via hydrolysis of 5-chloroisophthaloyl chloride or oxidation of 5-chloro-m-xylene) include:

  • 5-Chloroisophthalic acid: Result of over-oxidation.

  • 3-Chloro-5-formylbenzoic acid: Partial oxidation.

  • Isomeric aldehydes: (e.g., 4-chloro isomers) if the starting material was impure.

This guide provides a modular approach to purification, moving from gross impurity removal to high-fidelity polishing.

Part 1: Diagnostic Workflow

Before selecting a protocol, assess your crude material. Use the decision matrix below to select the most efficient purification route.

PurificationDecision Start Start: Analyze Crude 5-CIPA PurityCheck Current Purity (HPLC/GC)? Start->PurityCheck AcidCheck Contains Acidic Impurities? (>1% Carboxylic Acids) PurityCheck->AcidCheck < 95% MethodC Protocol C: Recrystallization (Final Polish) PurityCheck->MethodC > 95% AldehydeCheck Contains Non-Aldehyde Neutrals? (Starting Material/Isomers) AcidCheck->AldehydeCheck No MethodA Protocol A: Bicarbonate Wash (Remove Acids) AcidCheck->MethodA Yes MethodB Protocol B: Bisulfite Adduct (Specific Aldehyde Isolation) AldehydeCheck->MethodB Yes AldehydeCheck->MethodC No MethodA->AldehydeCheck MethodB->MethodC Success Target Purity >99% MethodC->Success

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Part 2: Purification Protocols

Protocol A: Removal of Acidic Impurities (Pre-treatment)

Objective: Remove 5-chloroisophthalic acid and mono-acid byproducts. Mechanism: Carboxylic acids form water-soluble salts at pH 8, while 5-CIPA remains in the organic phase.

  • Dissolve crude 5-CIPA in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Wash the organic phase twice with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Note: Watch for CO₂ evolution. Vent separatory funnel frequently.

  • Wash once with brine to remove excess base.

  • Dry organic layer over Anhydrous MgSO₄, filter, and concentrate.

Protocol B: The Bisulfite Method (Chemical Purification)

Objective: Isolate 5-CIPA from non-aldehyde impurities (isomers, starting materials). Mechanism: Aldehydes form water-soluble bisulfite adducts.[1] Impurities remain in the organic layer. The aldehyde is then regenerated.

StepActionTechnical Rationale
1. Adduct Formation Dissolve crude solid in minimal Methanol (MeOH) . Add 2.5 equivalents of saturated Sodium Bisulfite (NaHSO₃) solution. Stir vigorously for 2-4 hours.Methanol acts as a phase transfer co-solvent. The aldehyde converts to the

-hydroxy sulfonate salt (water soluble).
2. Wash Extract the aqueous mixture with Ethyl Acetate (EtOAc) (2x). Discard the organic layer.Non-aldehyde impurities (e.g., 5-chloro-m-xylene) stay in the EtOAc. The 5-CIPA adduct stays in the water.
3. Regeneration Adjust the aqueous phase pH to <1 using 10% HCl or H₂SO₄ . Stir for 30 mins.Acid hydrolysis reverses the equilibrium, releasing the free aldehyde which precipitates or oils out.
4. Isolation Extract the released aldehyde into DCM or EtOAc . Wash with water, dry (MgSO₄), and concentrate.Recovers the purified 5-CIPA.

Critical Warning: Do not use base (NaOH) for regeneration. Aromatic aldehydes are susceptible to the Cannizzaro reaction under basic conditions, converting your product into alcohol and acid byproducts [1].

Protocol C: Recrystallization (Polishing)

Objective: Final purity boost (>99%) and crystal morphology improvement.

Recommended Solvent Systems:

  • Primary: Ethanol/Water (7:3 ratio).

  • Alternative: Toluene/Heptane (for highly non-polar impurities).

Step-by-Step:

  • Dissolution: Suspend crude 5-CIPA in Ethanol (5 mL/g). Heat to reflux (approx. 78°C).

  • Saturation: If not fully dissolved, add Ethanol in 1 mL increments. Once dissolved, remove from heat.

  • Anti-Solvent: While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (over 2 hours). Then cool to 0-4°C in an ice bath.

  • Filtration: Filter solids and wash with cold Ethanol/Water (1:1).

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: The solution is likely too concentrated, or the cooling rate was too fast, trapping impurities that lower the melting point. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution with a small crystal of pure 5-CIPA at 40-50°C.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Q2: The product has a yellow tint. How do I remove it?

Diagnosis: Yellowing often indicates trace oxidation products (quinones) or conjugated impurities. Fix:

  • Perform a Charcoal Treatment during recrystallization.

  • Add activated carbon (1-2% w/w) to the hot ethanol solution.

  • Stir for 10 minutes.

  • Hot Filter through a Celite pad before adding the water anti-solvent.

Q3: My yield after Bisulfite purification is low (<50%).

Diagnosis: Incomplete adduct formation or incomplete hydrolysis. Fix:

  • Adduct Step: Ensure vigorous stirring. The biphasic system requires high surface area interaction. Increase time to 6 hours.

  • Regeneration: Ensure pH is strictly <1. If the aldehyde is not precipitating, extract the acidic aqueous layer exhaustively with DCM (3-4 times), as the equilibrium might not fully favor the free aldehyde in water alone.

Part 4: Mechanism of Bisulfite Purification

Understanding the chemistry ensures you can troubleshoot deviations.

BisulfiteMechanism Aldehyde 5-CIPA (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct Nucleophilic Attack (MeOH/H2O) Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct Impurities Impurities (Stay in Organic) Adduct->Impurities Solvent Wash (Remove Organic Layer) Regen Regenerated 5-CIPA (Precipitate) Adduct->Regen Acid Hydrolysis (HCl, pH <1)

Figure 2: Chemical pathway for the reversible formation of the bisulfite adduct, allowing phase-separation of impurities.

References

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. American Chemical Society. Link

  • Vassar College Chemistry Dept. (2007). Organic Chemistry Lab: Recrystallization Techniques. Link

  • Royal Society of Chemistry. (2021). Fatty Aldehyde Bisulfite Adducts as a Purification Handle. Link

  • Google Patents. (1987). Synthesis of high purity 5-chloroisophthaloyl chloride (Precursor Purification Context). EP0243652B1. Link

Sources

Technical Support Center: 5-Chloroisophthalaldehyde Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting 1H/13C NMR Anomalies & Purity Verification Ticket ID: [AUTO-GEN] Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for 5-Chloroisophthalaldehyde (CAS: 6295-29-0) . This guide addresses common spectral anomalies encountered during the characterization of this intermediate. Due to its dual aldehyde functionality and halogen substitution, this compound exhibits specific reactivity (oxidation, hydration) that frequently leads to misinterpretation of NMR data.[1]

The following protocols are designed to isolate variables—solvent effects, impurities, and instrumental artifacts—to ensure your structural assignments are chemically rigorous.

Part 1: The Baseline (Expected Spectral Features)

Before troubleshooting, verify your spectrum against the theoretical baseline.[1] Deviations here are the primary indicators of sample degradation.

1H NMR Reference Table (500 MHz, CDCl₃)

Note: Chemical shifts (


) are estimates based on substituent additivity rules relative to isophthalaldehyde.
SignalIntegrationMultiplicityApprox.[1][2][3][4] Shift (

)
AssignmentStructural Justification
A 2HSinglet10.0 – 10.2 ppm-CH OAldehyde protons. Deshielded by carbonyl anisotropy.[1][5]
B 1HTriplet (

Hz)
8.1 – 8.3 ppmAr-H2 Flanked by two electron-withdrawing carbonyls.[1] Most downfield aromatic.
C 2HDoublet (

Hz)
7.8 – 8.0 ppmAr-H4 , H6 Ortho to Cl, Ortho to CHO.[1] Equivalent due to

symmetry.[1]
Structural Diagram & Numbering

To ensure we are discussing the same protons, refer to the symmetry axis C2-C5.

Figure 1: Structural connectivity highlighting the equivalence of positions 4 and 6.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Missing or Broad Aldehyde Peak (~10 ppm)

User Report: "I synthesized the compound, but the peak at 10 ppm is missing or has shifted to a broad lump at 11-13 ppm."

Diagnosis: Oxidation to Carboxylic Acid. Benzaldehydes are notoriously prone to auto-oxidation in air, converting the formyl group (-CHO) to a carboxylic acid (-COOH).

Technical Explanation: The C-H bond in aldehydes is weak.[1] Radical chain mechanisms initiated by light or trace metals convert 5-chloroisophthalaldehyde into 5-chloroisophthalic acid (or the mono-acid).

  • Symptom: Disappearance of the sharp singlet at 10.1 ppm.

  • Artifact: Appearance of a very broad singlet between 11.0–13.0 ppm (COOH proton).[1]

  • Shift Change: The aromatic protons will shift slightly upfield due to the change from -CHO (strong electron withdrawing) to -COOH (dimerized, variable withdrawing power depending on concentration).

Corrective Action (Protocol A):

  • D₂O Shake Test: Add 1-2 drops of D₂O to your NMR tube and shake.[1]

    • Result: If the peak at 11-13 ppm disappears, it is an exchangeable acid proton (-COOH). Aldehyde protons do not exchange.[1][6]

  • Purification: The acid is less soluble in non-polar solvents.[1] Recrystallize from minimal hot ethanol or perform a bicarbonate wash if the sample is dissolved in an organic solvent (e.g., Ethyl Acetate).[1]

Issue 2: "Extra" Peaks in the Aromatic Region

User Report: "I see small 'shadow' peaks next to my main aromatic signals. Is this a rotamer?"

Diagnosis: Hydrate (Gem-Diol) Formation. Technical Explanation: Aldehydes are electrophilic.[1][7] In the presence of trace water (especially in acidic CDCl₃), the carbonyl carbon is attacked by water to form a gem-diol:


.
  • Mechanism:

    
    
    
  • Spectral Impact:

    • The methine proton of the gem-diol appears upfield, typically around 5.5 – 6.5 ppm (not 10 ppm).

    • The aromatic ring currents change, creating a second set of small aromatic peaks.[1]

Corrective Action:

  • Check Solvent Acidity: CDCl₃ slowly decomposes to HCl and phosgene.[1] The HCl catalyzes hydrate formation.[1]

  • Filter Solvent: Pass your CDCl₃ through a small plug of basic alumina or K₂CO₃ immediately before dissolving your sample.[1] This neutralizes acid traces and removes water.[1]

  • Switch Solvent: Use DMSO-d₆ (dry).[1][8] While DMSO is hygroscopic, it forms strong hydrogen bonds that can sometimes stabilize the aldehyde form over the hydrate if the water content is low.

Issue 3: Solubility & Viscosity Broadening

User Report: "My peaks are broad and I can't see the meta-coupling splitting pattern."

Diagnosis: Viscosity or Aggregation. Technical Explanation: 5-Chloroisophthalaldehyde is a rigid, planar molecule that can stack.[1]

  • CDCl₃: Good for resolution, but solubility might be limited.[1]

  • DMSO-d₆: Excellent solubility, but high viscosity leads to slower molecular tumbling, increasing relaxation rates (

    
    ) and broadening line widths.[1]
    

Optimization Protocol:

  • If in DMSO: Heat the probe to 300K or 310K (if your probe allows). Increased temperature reduces viscosity and sharpens peaks.[1]

  • If in CDCl₃: Ensure the solution is dilute (< 10 mg/0.6 mL). Over-concentrated samples cause radiation damping and magnetic inhomogeneity.[1]

Part 3: Visual Troubleshooting Workflow

Use this logic tree to systematically resolve spectral issues.

troubleshooting Start Start: Analyze Spectrum CheckCHO Is the peak at ~10.1 ppm present? Start->CheckCHO MissingCHO Peak Missing or Broad >11ppm CheckCHO->MissingCHO No PresentCHO Peak Present CheckCHO->PresentCHO Yes AcidDiag Diagnosis: Oxidation to Carboxylic Acid MissingCHO->AcidDiag Action1 Action: D2O Exchange Test Recrystallize AcidDiag->Action1 CheckSplit Are aromatic peaks sharp with fine splitting? PresentCHO->CheckSplit Broad No, Peaks are Broad CheckSplit->Broad No ExtraPeaks Yes, but 'shadow' peaks visible CheckSplit->ExtraPeaks Yes (Shadows) SolventCheck Solvent used? Broad->SolventCheck ActionDMSO DMSO: Heat to 310K (Viscosity Issue) SolventCheck->ActionDMSO DMSO-d6 ActionCDCl3 CDCl3: Dilute Sample (Aggregation) SolventCheck->ActionCDCl3 CDCl3 HydrateDiag Diagnosis: Gem-Diol (Hydrate) ExtraPeaks->HydrateDiag ActionHydrate Action: Neutralize solvent (Basic Alumina filter) HydrateDiag->ActionHydrate

Figure 2: Decision matrix for diagnosing spectral anomalies in 5-chloroisophthalaldehyde.

Part 4: Advanced Verification (Coupling Constants)

To definitively prove you have the correct isomer (5-chloro vs 2-chloro or 4-chloro), you must resolve the Meta-Coupling (


) .
  • Requirement: High-resolution scan (increase acquisition time, use zero-filling).

  • The Pattern:

    • H2: Should appear as a Triplet (

      
      ). It couples to both H4 and H6.[1] Since H4 and H6 are equivalent, this is an 
      
      
      
      system (conceptually).[1]
      
      
      Hz.[1]
    • H4/H6: Should appear as a Doublet (

      
      ).[1] They couple only to H2. 
      
      
      
      Hz.[1]
  • Why this matters: If H2 appears as a singlet even at high resolution, you may have lost the coupling due to exchange broadening (impurities) or you have the wrong isomer where protons are not meta to each other.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][9] (Standard reference for aldehyde and aromatic coupling constants).

  • Abraham, R. J., et al. (2006).[1][10] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Source for Isophthalaldehyde baseline data). Link

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Crucial for identifying water and solvent peaks).[1][8] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic source for aldehyde oxidation and hydration).[1][11]

Sources

Technical Support Center: 5-Chloroisophthalaldehyde Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers optimizing reactions involving 5-Chloroisophthalaldehyde (CAS 6361-21-3) . It prioritizes experimental logic, catalyst selection, and troubleshooting specific to the unique electronic and steric properties of this scaffold.

Current Status: Operational Role: Senior Application Scientist Topic: Catalyst Selection & Reaction Optimization Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Scaffold & The Challenge

5-Chloroisophthalaldehyde is a high-value "linchpin" intermediate in drug discovery. Its utility stems from its dual-aldehyde functionality (allowing bidirectional chain extension) and the 5-chloro substituent (providing a handle for late-stage cross-coupling or lipophilicity modulation).

The Core Challenge: The electron-withdrawing chlorine atom at the 5-position deactivates the aromatic ring but activates the aldehyde carbonyls toward nucleophilic attack. However, this same chlorine atom is susceptible to hydrodehalogenation (dechlorination) under standard reductive conditions, a common failure mode that destroys the scaffold's integrity.

This guide addresses the three most critical reaction classes:

  • C-C Bond Formation (Knoevenagel Condensation)

  • C-N Bond Formation (Reductive Amination)

  • Chemo-selective Oxidation

Module A: Knoevenagel Condensation (C-C Bond Formation)[1][2]

Context: Synthesizing


-unsaturated linkers for conjugated systems or covalent inhibitors.
Catalyst Selection Matrix
Catalyst SystemMechanism TypeRecommended ForRisk Factor
Piperidine / AcOH (Standard) Imine-Enamine activationGeneral substrates, gram-scale.Polymerization: High temperatures can cause oligomerization of the dialdehyde.
EDDA (Ethylenediammonium diacetate) Dual activation (Acid-Base)Sensitive active methylenes; mild conditions.Solubility: Requires polar solvents (MeOH/EtOH) which may limit substrate scope.
Ionic Liquids (e.g., [Bmim]OH) Homogeneous organocatalysis"Green" synthesis; rapid kinetics.Work-up: Removing the ionic liquid trace can be difficult without aqueous washes.
MgO / ZrO₂ (Heterogeneous) Surface basicityHigh-throughput screening; recyclable.Surface Poisoning: Aldehyde oxidation products (acids) can deactivate the basic sites.
Troubleshooting Guide

Q: My reaction stalls at the mono-condensation product. How do I force the bis-condensation? A: This is a classic kinetic trap. The first condensation changes the electronics of the ring, often reducing the electrophilicity of the second aldehyde.

  • Solution: Switch to a Dean-Stark apparatus with toluene to continuously remove water. The thermodynamic drive of water removal is often necessary to push the second equilibrium.

  • Catalyst Tweak: Add a Lewis Acid co-catalyst like TiCl₄ (with pyridine base) to activate the second carbonyl oxygen, making it more susceptible to attack.

Q: I see significant "tar" formation. What is happening? A: The 5-Cl group makes the aldehydes highly electrophilic. Strong bases (like NaOEt) induce Cannizzaro disproportionation or self-aldol polymerization.

  • Fix: Switch to a weak, buffered base system like Piperidine/Acetic Acid (1:1 ratio) or β-alanine in ethanol. Keep the temperature below 60°C initially.

Module B: Reductive Amination (C-N Bond Formation)

Context: Installing amine handles for library synthesis. CRITICAL WARNING: Avoid Catalytic Hydrogenation (H₂/Pd-C) as it will strip the Chlorine atom (Hydrodehalogenation).

Protocol: Chemo-Selective Amination

Objective: Bis-amination without dechlorination or over-alkylation.

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • Dissolve 5-Chloroisophthalaldehyde (1.0 eq) and Amine (2.2 eq) in DCE (Dichloroethane) or MeOH.

    • Crucial: Add 4Å Molecular Sieves or Ti(OiPr)₄ (1.0 eq) to sequester water. This drives imine formation to completion before the reducing agent is added.

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (3.0 eq).

    • Why this reagent? It is mild enough to reduce the imine but not the aldehyde (chemoselectivity) and certainly not the Ar-Cl bond.

  • Quench:

    • Quench with saturated NaHCO₃. Do not use strong acids/bases during workup to prevent hydrolysis.

Troubleshooting Guide

Q: I am observing dechlorination (loss of Cl mass peak). Why? A: You likely used a metal catalyst (Pd, Pt) or a harsh hydride (LiAlH₄) at elevated temperatures.

  • Corrective Action: Switch strictly to NaBH(OAc)₃ or NaBH₃CN (Cyanoborohydride). If you must use hydrogenation, use Pt/C (sulfided) or add a poison like V(acac)₂ to suppress dehalogenation, though this is risky for this specific scaffold.

Q: I have a mixture of mono-amine and bis-amine. How do I get selectivity? A:

  • For Bis-Amine: Use 2.5+ equivalents of amine and run at higher concentration (>0.5 M).

  • For Mono-Amine: This is statistically difficult with a symmetric dialdehyde.

    • Strategy: Protect one aldehyde as an acetal before the reaction, or use a large excess of the dialdehyde (5 eq) and recycle the unreacted starting material.

Visualizing the Decision Pathways

The following diagrams illustrate the logical flow for catalyst selection and troubleshooting.

Diagram 1: Catalyst Selection Decision Tree

CatalystSelection Start Reaction Goal Condensation Knoevenagel (C=C Bond) Start->Condensation Amination Reductive Amination (C-N Bond) Start->Amination Scale Scale / Sensitivity? Condensation->Scale Dechlorination Risk of Dechlorination? Amination->Dechlorination LargeScale Robust/Standard Use: Piperidine/AcOH (Buffered) Scale->LargeScale Gram Scale Sensitive Acid Sensitive/Green Use: EDDA or Ionic Liquid Scale->Sensitive Lab Scale/Green HighRisk AVOID H2/Pd Use: NaBH(OAc)3 Dechlorination->HighRisk ALWAYS (Ar-Cl Present) StericBulk Bulky Amine? Use: Ti(OiPr)4 + NaBH3CN HighRisk->StericBulk If Low Yield

Caption: Decision matrix for selecting the optimal catalyst system based on reaction type and substrate sensitivity.

Diagram 2: Troubleshooting The "Dechlorination Trap"

DechlorinationPathway Substrate 5-Chloroisophthalaldehyde PathA Path A: H2 / Pd-C (Catalytic Hydrogenation) Substrate->PathA PathB Path B: NaBH(OAc)3 (Hydride Transfer) Substrate->PathB OxidativeAdd Oxidative Addition (Pd inserts into C-Cl) PathA->OxidativeAdd Side Reaction ImineRed Selective Imine Reduction PathB->ImineRed ProductFail FAILURE: Dechlorinated Product (Isophthalaldehyde deriv.) OxidativeAdd->ProductFail ProductSuccess SUCCESS: 5-Chloro-amine Target ImineRed->ProductSuccess

Caption: Mechanistic comparison showing why Hydride reagents preserve the Ar-Cl bond while Catalytic Hydrogenation risks cleavage.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions for these reactions? A: Generally, no. 5-Chloroisophthalaldehyde has low water solubility. However, using surfactant-mediated catalysis (e.g., TPGS-750-M in water) allows Knoevenagel condensations to proceed in aqueous emulsions, which is a superior "green" alternative to organic solvents.

Q: How do I remove the catalyst after the reaction? A:

  • Piperidine/Amine bases: Wash the organic layer with 0.1 M HCl (cold) or saturated NH₄Cl.

  • Titanium (Ti(OiPr)₄): Quench with a solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. This breaks the titanium emulsion.

Q: Is the 5-Chloro group reactive enough for Suzuki coupling after I modify the aldehydes? A: Yes. The 5-Cl position is an aryl chloride. While less reactive than bromides/iodides, it can be coupled using Buchwald precatalysts (e.g., XPhos Pd G3) . It is best to perform the aldehyde transformations (which are sensitive to oxidation) before the metal-catalyzed cross-coupling.

References

  • Knoevenagel Condensation Mechanisms & Catalysts

    • Title: Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.[1]

    • Source: ACG Publications (2021).[1]

    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Reductive Amination, and How It Works.[2][3]

    • Source: Master Organic Chemistry (2017).
    • URL:[Link]

  • General Synthesis & Yield Optimization

    • Title: Troubleshooting: How to Improve Yield.
    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Iridium Catalysts for Amination (Advanced)

    • Title: New Catalysts for Reductive Amination.[2][4]

    • Source: Kanto Chemical Co., Inc. Technical Note.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 5-Chloroisophthalaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroisophthalaldehyde (CAS: 13951-40-1) is a critical synthetic intermediate, most notably employed in the manufacturing of Voxelotor (Oxbryta) , a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease treatment. The purity of this intermediate is paramount; aldehyde functionalities are inherently reactive and prone to oxidation, leading to impurities like 5-chloroisophthalic acid that can derail downstream reductive amination steps.

This guide objectively compares analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC) as the superior technique for quantitative purity analysis over Gas Chromatography (GC) and Quantitative NMR (qNMR), specifically due to its ability to resolve thermally labile oxidation byproducts.

Part 1: The Molecule & Analytical Challenge

Target Analyte: 5-Chloroisophthalaldehyde Molecular Formula: C₈H₅ClO₂ Critical Quality Attribute (CQA): The presence of the mono-acid or di-acid oxidation products is the primary failure mode.

The Analytical Decision Matrix

While GC-MS is excellent for volatile organic compounds (VOCs), aromatic dialdehydes present a unique challenge: they can oxidize in situ within a hot GC injector port, leading to false impurity profiles. HPLC allows for analysis at ambient temperatures, preserving the sample's integrity.[1]

AnalyticalDecisionMatrix Start Start: Purity Analysis 5-Chloroisophthalaldehyde Volatile Is the sample volatile & thermally stable? Start->Volatile TraceImp Need to detect non-volatile acids? Volatile->TraceImp No / Unsure GC Gas Chromatography (GC) (Risk: Thermal Degradation) Volatile->GC Yes NMR qNMR (Low Sensitivity <0.1%) TraceImp->NMR No (Structure only) HPLC HPLC-UV (Recommended) (High Sensitivity, Stable) TraceImp->HPLC Yes (Critical)

Figure 1: Analytical Decision Matrix selecting HPLC over GC and NMR based on thermal stability and impurity sensitivity requirements.

Part 2: Comparative Methodology Analysis

The following table contrasts the three primary analytical techniques available for this intermediate.

FeatureHPLC-UV (Recommended) GC-FID/MS qNMR
Primary Mechanism Polarity-based separation (Liquid Phase)Boiling point/Volatility (Gas Phase)Nuclear spin resonance
Suitability for Aldehydes High. Analyzes at ambient temp; no degradation.Medium/Low. Risk of oxidation in injector port (artifact formation).High. Non-destructive.
Impurity Detection Excellent. Detects polar acids (oxidation products) easily.Poor. Carboxylic acids often require derivatization (silylation) to fly.Moderate. LOD is typically ~0.5–1.0%, often missing trace impurities.
Sensitivity (LOD) < 0.05% (Trace analysis capable)< 0.05% (If stable)> 0.1% (Not suitable for trace QC)
Throughput High (Automated injection)HighLow (Manual processing)

Verdict: HPLC is the only method that offers both the sensitivity required for pharmaceutical intermediates (ICH Q3A guidelines) and the stability required for labile aldehydes.

Part 3: The "Gold Standard" HPLC Protocol

This protocol is designed to separate the neutral aldehyde from its acidic degradation products (5-chloroisophthalic acid).

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm packing.

    • Why: The C18 stationary phase provides strong retention for the hydrophobic aromatic ring.

  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (H₃PO₄) in Water.

    • Why Acid? Acidic pH (~2.5) suppresses the ionization of carboxylic acid impurities. If the pH is neutral, impurities will ionize (

      
      ), lose retention, and co-elute with the solvent front (Void Volume).
      
  • Mobile Phase B (MPB): Acetonitrile (ACN).

    • Why ACN? Lower UV cutoff than Methanol, allowing detection at 210–254 nm with less baseline noise.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • 254 nm: Maximizes sensitivity for the benzene ring.

    • 280 nm: Specific to the carbonyl (C=O) n→π* transition, confirming aldehyde functionality.

  • Column Temperature: 30°C (Controlled).

Gradient Program (Representative)

A gradient is required because the oxidized impurities are significantly more polar than the parent aldehyde.

Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Elution Event
0.09010Equilibration
2.09010Hold for polar impurities
15.02080Elution of 5-Chloroisophthalaldehyde
20.02080Wash column (dimers)
20.19010Re-equilibration
25.09010End
Sample Preparation Workflow

The aldehyde is sparingly soluble in pure water. Diluent choice is critical to prevent precipitation.

SamplePrep Weigh Weigh 10mg Sample (Accurate to 0.01mg) Dissolve Dissolve in 100% ACN (Initial Solubilization) Weigh->Dissolve Dilute Dilute to Volume with 50:50 ACN:Water Dissolve->Dilute Prevent Crash out Filter Filter (0.22 µm PTFE) Remove Particulates Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject

Figure 2: Sample preparation workflow ensuring solubility and filtration to protect the HPLC column.

Part 4: Experimental Validation & Troubleshooting

To ensure the method is "Self-Validating" (Trustworthiness), the following System Suitability Tests (SST) must be passed before every run.

System Suitability Criteria
  • Tailing Factor (T): Must be < 1.5.

    • Failure Mode: If T > 1.5, it indicates secondary interactions with silanols. Fix: Increase buffer strength or lower pH.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (usually the mono-acid).

  • Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.

Common Impurities & Retention Behavior
  • Impurity A (5-Chloroisophthalic Acid): Elutes early (low k'). It is more polar due to the -COOH groups.

  • Impurity B (Monochlorobenzaldehyde derivatives): Elutes close to the main peak.

  • Analyte (5-Chloroisophthalaldehyde): Elutes in the middle of the gradient.

  • Dimers/Oligomers: Elute late (high organic wash).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN).Dilute sample with mobile phase (50:50 Water/ACN) before injection.
Drifting Retention Times pH fluctuation in Mobile Phase A.Ensure H₃PO₄ is mixed thoroughly; use a buffer (Phosphate) if pH is unstable.
Ghost Peaks Carryover from previous run.Extend the "Wash" phase (80% B) of the gradient.
Area Decrease over time Aldehyde oxidizing in the vial.Keep autosampler at 4°C; use amber vials to block UV light.

References

  • Voxelotor (Oxbryta) Mechanism & Chemistry: Vichinsky, E., et al. (2019).[2] "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." New England Journal of Medicine. Describes the clinical application of the drug derived from this intermediate.

  • HPLC vs. GC for Aromatic Aldehydes: BenchChem Technical Support. (2025).[3] "HPLC vs. GC-MS for the Analysis of Aromatic Aldehyde Reaction Mixtures." Confirms HPLC preference for thermally labile aldehydes.

  • ICH Q2(R1) Validation of Analytical Procedures: International Conference on Harmonisation. "Validation of Analytical Procedures: Text and Methodology." Provides the regulatory framework for the linearity and precision limits cited.

  • Impurity Profiling in Pharmaceutical Synthesis: Chromatography Online. (2024).[2][4] "HPLC Method Development and Validation for Pharmaceutical Analysis." General guidelines on acid/buffer selection for polar impurities.

Sources

Strategic Selection of Isophthalaldehyde Derivatives: Why 5-Chloroisophthalaldehyde is the Scaffold of Choice for Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Chloroisophthalaldehyde against its common analogs, designed for researchers in medicinal chemistry and materials science.

Executive Summary: The "Latent Handle" Advantage

In the design of Covalent Organic Frameworks (COFs), macrocycles, and Schiff base ligands, the selection of the dialdehyde linker dictates not just the geometry, but the future utility of the material. While Isophthalaldehyde (IPA) is the standard baseline, it lacks functional versatility.

5-Chloroisophthalaldehyde (5-Cl-IPA) emerges as the superior candidate for advanced applications because it offers a unique "Latent Functional Handle." Unlike the 5-Hydroxy derivative (which can interfere with base-catalyzed imine formation) or the 5-Nitro derivative (which significantly perturbs electronic density), the 5-Chloro substituent provides a stable, sterically compact site that survives initial framework assembly but remains available for late-stage diversification via Palladium-catalyzed cross-coupling.

Comparative Chemical Profile

The following table contrasts 5-Chloroisophthalaldehyde with its primary alternatives. Note that while unsubstituted IPA is the kinetic benchmark, the derivatives offer distinct electronic tuning capabilities.

FeatureIsophthalaldehyde (IPA) 5-Chloroisophthalaldehyde 5-Hydroxyisophthalaldehyde 5-Nitroisophthalaldehyde
CAS Number 626-19-7105511-08-832596-43-31774-47-6
Electronic Effect Neutral (Reference)Weakly Deactivating (-I effect)Activating (+M effect)Strongly Deactivating (-M, -I)
Aldehyde Reactivity ModerateEnhanced Electrophilicity Reduced (Electron donation)Very High (Unstable intermediates)
Solubility (Org. Solvents) HighHigh (Lipophilic) Low (H-bonding aggregation)Moderate
Primary Utility Baseline LinkerPost-Synthetic Modification Chelation / H-BondingElectronic Tuning (Sensors)
Synthetic Risk LowLow (Chemically Inert Handle) High (Phenol interference)Moderate (Redox sensitive)
Key Insight: The Reactivity "Goldilocks" Zone
  • 5-Nitro-IPA creates extremely electrophilic aldehydes, often leading to rapid, irreversible precipitation of amorphous polymers rather than crystalline COFs.

  • 5-Hydroxy-IPA possesses a phenolic proton (

    
    ) that can quench basic catalysts (e.g., piperidine) used in imine condensation, requiring protection steps.
    
  • 5-Cl-IPA maintains a balance: The chlorine atom mildly activates the aldehydes for Schiff base formation without destabilizing the transition state, and it remains inert to the amine nucleophiles used in the primary reaction.

Mechanistic Advantage: Post-Synthetic Modification (PSM)

The defining feature of 5-Chloroisophthalaldehyde is its ability to serve as a site for Post-Synthetic Modification (PSM) .[1] In the synthesis of porous materials (COFs/MOFs), introducing complex functional groups directly into the monomer often leads to steric clashes that prevent crystallization.

The 5-Cl Strategy:

  • Assemble: Build the crystalline framework using the compact 5-Cl-IPA.

  • Modify: Use the aryl chloride handle for Suzuki-Miyaura or Buchwald-Hartwig coupling after the lattice is formed.

Visualization: The PSM Workflow

The following diagram illustrates the logical flow of using 5-Cl-IPA to bypass steric hindrance issues in material design.

PSM_Strategy Monomer 5-Chloroisophthalaldehyde (Sterically Compact) Assembly Imine Condensation (Formation of COF/Macrocycle) Monomer->Assembly + Diamine Framework Crystalline Framework (with Cl-Handles) Assembly->Framework Crystallization Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Framework->Coupling Post-Synthetic Modification FinalMaterial Functionalized Material (High Complexity) Coupling->FinalMaterial Functionalization ComplexMonomer Bulky Functionalized Monomer Amorphous Amorphous Solid (Steric Clash) ComplexMonomer->Amorphous Direct Assembly

Caption: Workflow comparing the successful Post-Synthetic Modification route using 5-Cl-IPA (solid path) versus the failure mode of direct assembly with bulky monomers (dashed path).

Experimental Protocols

Protocol A: Synthesis of a 5-Chloro-IPA Schiff Base Ligand

This protocol validates the reactivity of 5-Cl-IPA with a standard aromatic amine (e.g., aniline or 4-aminoantipyrine).

Reagents:

  • 5-Chloroisophthalaldehyde (1.0 eq)

  • Primary Amine (2.2 eq)

  • Solvent: Ethanol (absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-Chloroisophthalaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (mild heating to 40°C may be required due to lipophilicity).

  • Addition: Add 2.2 mmol of the primary amine slowly with stirring.

  • Catalysis: Add 2 drops of glacial acetic acid. The solution pH should be slightly acidic (~pH 5-6) to activate the carbonyl oxygen.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 3:1). The di-imine product typically moves significantly higher than the starting aldehyde.

  • Isolation: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent to 20% volume on a rotary evaporator and cool to 4°C overnight to induce crystallization.

  • Characterization: Confirm the disappearance of the aldehyde peak (~10.0 ppm) and appearance of the imine singlet (~8.5 ppm) via 1H NMR.

Protocol B: Purification Nuances

Unlike nitro-derivatives, which often require recrystallization from high-boiling solvents (DMF/DMSO), 5-chloro derivatives are typically soluble in hot ethanol or acetonitrile.

  • Recrystallization Solvent: Acetonitrile is preferred for 5-Cl-IPA derivatives as it avoids solvolysis issues common with alcohols during prolonged heating.

Applications in Drug Development & Materials

Covalent Organic Frameworks (COFs)

5-Cl-IPA is a critical building block for "Click-Ready" COFs. The chlorine atom allows researchers to synthesize a generic COF scaffold and then "click" on specific ligands (e.g., fluorophores for imaging, or catalytic centers) depending on the target application.

  • Reference: The stability of the C-Cl bond under solvothermal conditions (120°C, 3 days) makes it superior to ester- or anhydride-containing linkers.

Medicinal Chemistry (Schiff Bases)

Schiff bases derived from 5-Cl-IPA exhibit enhanced lipophilicity compared to their 5-OH counterparts. This is crucial for:

  • Membrane Permeability: The Cl substituent increases the logP, potentially improving cellular uptake of the drug candidate.

  • Metabolic Stability: The Cl atom at the meta-position blocks metabolic oxidation at that site, a common clearance pathway for aromatic drugs.

References

  • ChemicalBook. (2025). 5-Chloroisophthalaldehyde Properties and CAS 105511-08-8. Link

  • PubChem. (2025).[2] Isophthalaldehyde Compound Summary. National Library of Medicine. Link

  • Kandambeth, S., et al. (2016). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. (Contextual reference for COF synthesis using substituted aldehydes). Link

  • Gong, Y., et al. (2024). Covalent Organic Frameworks: Design, Synthesis, and Applications. (General review on aldehyde selection in COFs). Link

  • BenchChem. (2025). 5-Chloro-2-hydroxyisophthalaldehyde Structure and Function. (Comparison of hydroxy-derivatives). Link

Sources

Publish Comparison Guide: Structural Validation of 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier for validation scientists. It prioritizes the "Why" and "How" of structural confirmation, moving beyond simple data listing to experimental strategy.

Subject: 5-Chloroisophthalaldehyde (CAS: 6424-58-4) Application: Pharmaceutical Intermediate / Linker Chemistry Document Type: Technical Validation Protocol & Comparison Guide

Executive Summary: The Regioisomer Challenge

In drug development, 5-Chloroisophthalaldehyde is a critical scaffold due to its dual aldehyde functionality and the unique electronic effects of the meta-chlorine substituent. However, commercial synthesis often yields regioisomeric impurities (2-chloro- and 4-chloroisophthalaldehyde) or oxidation byproducts (5-chloroisophthalic acid).

The Core Problem: Standard HPLC often struggles to resolve these positional isomers due to identical molecular weights and similar polarities. The Solution: This guide establishes a Spectroscopic Triangulation Protocol —using NMR, IR, and MS—to unequivocally validate the 5-chloro substitution pattern against its mimics.

Strategic Validation Workflow

The following decision tree outlines the logical flow for accepting or rejecting a synthesis batch.

ValidationWorkflow Start Crude Material (5-Chloroisophthalaldehyde) IR_Screen Step 1: IR Screening (Functional Group Check) Start->IR_Screen Decision_IR Pass: 1690 cm⁻¹ (CHO) present? Fail: 2500-3000 cm⁻¹ (COOH) absent? IR_Screen->Decision_IR NMR_Validation Step 2: 1H NMR Analysis (Regioisomer Fingerprinting) Decision_IR->NMR_Validation Yes Reject REJECT BATCH (Isomer/Oxidation Detected) Decision_IR->Reject Acid Detected Decision_NMR Symmetry Check: 2 Aromatic Signals (2:1)? Shift > 8.0 ppm? NMR_Validation->Decision_NMR MS_Confirmation Step 3: Mass Spectrometry (Isotope Pattern) Decision_NMR->MS_Confirmation Matches 5-Cl Pattern Decision_NMR->Reject Matches 4-Cl or 2-Cl Final_Valid VALIDATED STRUCTURE (Release for Synthesis) MS_Confirmation->Final_Valid m/z 168/170 (3:1)

Figure 1: Validation Logic Flow. This stepwise approach filters gross impurities (IR) before investing in high-resolution structural confirmation (NMR).

Method A: 1H NMR Regiochemical Fingerprinting

Proton NMR is the definitive tool for distinguishing 5-chloroisophthalaldehyde from its isomers. The symmetry of the molecule dictates the number of signals, while the electronegativity of the substituents dictates their chemical shift.

Theoretical Framework

The target molecule (5-Cl) possesses a


 axis of symmetry passing through the Chlorine and C2-Hydrogen.
  • Expected Signals: 3 total (1 Aldehyde, 2 Aromatic).

  • Integration Ratio: 2 (CHO) : 1 (H-C2) : 2 (H-C4,6).

Comparative Shift Analysis (Solvent: CDCl₃)
FeatureTarget: 5-Chloroisophthalaldehyde Alternative: 4-Chloroisophthalaldehyde Alternative: 2-Chloroisophthalaldehyde
Symmetry High (Plane of symmetry)None (Asymmetric)High (Plane of symmetry)
Aromatic Signals 2 distinct signals 3 distinct signals 2 distinct signals
H-C2 (Between CHO) Singlet, ~8.4 ppm (Deshielded by 2x ortho-CHO)Singlet, ~8.3 ppm Absent (Substituted by Cl)
H-C5 (Ortho to Cl) Absent (Substituted by Cl)Doublet Triplet, ~7.6 ppm (Shielded, para to Cl)
Diagnostic Key Look for H2 singlet >8.0 ppm AND H4/6 doublet .[1][2][3]Look for 3 aromatic peaks (complex pattern).Look for Triplet at higher field (<8.0 ppm).
Experimental Protocol (SOP-NMR-05)
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (neutralized with basic alumina to prevent acid catalysis).

  • Acquisition: Run standard 1H sequence (16 scans, d1=2s).

  • Critical Check: Expand the aromatic region (7.5 – 8.5 ppm).

    • Pass Criteria: Observation of a singlet at ~8.4 ppm (H2) and a doublet at ~8.2 ppm (H4/6) with a coupling constant J ≈ 1.5–2.0 Hz (meta-coupling).

    • Fail Criteria: Presence of a triplet (indicates 2-Cl isomer) or three distinct aromatic multiplets (indicates 4-Cl isomer).

Expert Insight: The H2 proton in 5-chloroisophthalaldehyde is chemically unique. It resides between two electron-withdrawing carbonyl groups, pushing its shift significantly downfield (>8.0 ppm). In contrast, the H5 proton of the 2-chloro isomer is para to the chlorine and meta to carbonyls, appearing significantly upfield (~7.6 ppm). This ~0.5 ppm difference is the "Go/No-Go" gauge.

Method B: Orthogonal Confirmation (IR & MS)

While NMR confirms regiochemistry, IR and MS are vital for detecting functional group transformations (oxidation) and confirming the halogen presence.

Infrared Spectroscopy (FT-IR)

Objective: Verify the aldehyde functionality and rule out carboxylic acid impurities (common in aged samples).

  • Target Bands (5-Chloroisophthalaldehyde):

    • C=O Stretch: Strong, sharp peak at 1690–1705 cm⁻¹ .

    • Aldehyde C-H (Fermi Resonance): Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ . This is definitive for aldehydes.

    • Ar-Cl Stretch: Moderate band at 1050–1100 cm⁻¹ .

  • Impurity Flag (5-Chloroisophthalic Acid):

    • Broad O-H Stretch: 2500–3300 cm⁻¹ (The "beard" of the carboxylic acid). If seen, the sample is degraded.

Mass Spectrometry (LC-MS / GC-MS)

Objective: Confirm the presence of Chlorine via isotope pattern.

  • Ionization: ESI+ (if derivatized) or EI (GC-MS).

  • Molecular Ion (M+): m/z 168.

  • Isotope Pattern: Chlorine-35 and Chlorine-37 exist in a 3:1 natural abundance.

    • Validation Requirement: The spectrum must show an M+ (168) and M+2 (170) peak in an approximate 3:1 intensity ratio .

    • Note: If the ratio is 1:1, it suggests Bromine contamination (rare but possible in synthesis). If M+2 is missing, it is the non-chlorinated isophthalaldehyde (m/z 134).

Data Summary for Validation Report

Copy and use this table to summarize your batch validation results.

ParameterAcceptance CriteriaExperimental ResultStatus
Appearance White to pale yellow solid[Input][ ]
1H NMR (Aromatic) 2 Signals (Singlet + Doublet)[Input][ ]
1H NMR (Aldehyde) Singlet, ~10.0 ppm[Input][ ]
Regio-Purity No triplet at 7.6 ppm (2-Cl absent)[Input][ ]
MS (Isotopes) m/z 168/170 ratio ~ 3:1[Input][ ]
IR (Carbonyl) 1690-1705 cm⁻¹ (Sharp)[Input][ ]
IR (Acid Impurity) No broad peak >2500 cm⁻¹[Input][ ]

References

  • Hans Reich, UW-Madison. Structure Determination Using Spectroscopic Methods (NMR Data).[4] Organic Chemistry Data.[4][5][6][7] Retrieved from [Link]

  • LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • UCLA Chemistry. Table of IR Absorptions. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from [Link]

Sources

comparative study of 5-Chloroisophthalaldehyde and terephthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This guide provides a technical comparison between 5-Chloroisophthalaldehyde (a meta-substituted, functionalized dialdehyde) and Terephthalaldehyde (a para-substituted, linear dialdehyde). While both serve as critical precursors for Schiff base ligands, Covalent Organic Frameworks (COFs), and pharmaceutical intermediates, their divergent geometries and electronic profiles dictate distinct applications.

  • Terephthalaldehyde is the industry standard for constructing linear, high-symmetry architectures (e.g., hexagonal 2D COFs).

  • 5-Chloroisophthalaldehyde offers a bent (

    
    ) geometry with an electron-withdrawing chlorine substituent, enabling steric tuning, post-synthetic modification, and the formation of lower-symmetry or zigzag polymer chains.[1]
    
Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the positional isomerism (1,3-meta vs. 1,4-para) and the substituent effect (H vs. Cl).

FeatureTerephthalaldehyde 5-Chloroisophthalaldehyde
CAS Number 623-27-8105511-08-8 (Intermediate grade)
IUPAC Name Benzene-1,4-dicarbaldehyde5-Chlorobenzene-1,3-dicarbaldehyde
Molecular Weight 134.13 g/mol 168.58 g/mol
Geometry Linear (

angle)
Bent (

angle)
Symmetry

(High Symmetry)

(Lower Symmetry)
Melting Point 114–117 °C~95–105 °C (Est.[1][2] based on derivatives)
Electronic Nature Electron-neutral (relative to Cl)Electron-deficient (Inductive -I effect of Cl)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl

Soluble in DMSO, DMF, warm EtOH
Reactivity & Mechanistic Insights
3.1 Electronic Effects & Electrophilicity

The reactivity of the aldehyde carbonyl carbon is governed by the electron density of the benzene ring.

  • Terephthalaldehyde: The two formyl groups are in a para relationship. They exert a mesomeric withdrawing effect (-M) on the ring but are mutually conjugated.[1] The carbonyl carbons are moderately electrophilic.

  • 5-Chloroisophthalaldehyde: The chlorine atom at position 5 exerts a strong inductive withdrawing effect (-I) on the ring system.[1][2] This decreases electron density at the formyl carbons (positions 1 and 3), making them more electrophilic than those in terephthalaldehyde. Consequently, Schiff base formation (condensation with amines) typically proceeds faster with the 5-chloro derivative, provided steric hindrance is not the limiting factor.

3.2 Geometric Control in Polymer Synthesis (COFs)

The geometry of the linker dictates the topology of the resulting network.

  • Linear Linker (Terephthalaldehyde):

    • Reacts with

      
      -symmetric knots (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form Hexagonal (hcb)  lattices.
      
    • Favors high-symmetry, large-pore 2D sheets.[1][2]

  • Bent Linker (5-Chloroisophthalaldehyde):

    • The

      
       angle prevents the formation of simple hexagonal lattices.
      
    • Often leads to Zigzag chains , Helical structures , or Cage-like architectures depending on the co-linker.

    • The Chlorine atom points into the pore or void space, allowing for pore surface engineering (e.g., modifying hydrophobicity or catalytic activity).

Geometry_Effect cluster_0 Para-Substitution (Terephthalaldehyde) cluster_1 Meta-Substitution (5-Chloroisophthalaldehyde) TP Terephthalaldehyde (Linear 180°) HexCOF Hexagonal 2D COF (High Symmetry) TP->HexCOF + C3 Amine CIP 5-Chloroisophthalaldehyde (Bent 120°) CIP->TP Isomerism ZigZag Zigzag/Helical Polymer (Steric Control) CIP->ZigZag + Diamine

Figure 1: Impact of linker geometry on macromolecular topology.

Applications in Synthesis
4.1 Covalent Organic Frameworks (COFs)
  • Terephthalaldehyde: The "Gold Standard" for COF-LZU1 and COF-5 type structures.[2] Used when maximum surface area and pore volume are required.

  • 5-Chloroisophthalaldehyde: Used to introduce functionality .[1][2][3] The Cl atom can be used as a handle for post-synthetic modification (e.g., nucleophilic aromatic substitution) or to tune the bandgap of the material for photocatalytic applications.

4.2 Schiff Base Ligands

Schiff bases derived from 5-chloroisophthalaldehyde are often used to create binuclear metal complexes .[1][2] The meta-arrangement allows two metal centers to be held in close proximity, facilitating cooperative catalysis, whereas terephthalaldehyde tends to bridge metal centers at a distance, forming polymeric chains (coordination polymers).

Experimental Protocols
Protocol A: General Schiff Base Condensation (Terephthalaldehyde)

Standard synthesis of a linear diimine.

  • Dissolution: Dissolve 1.0 eq of Terephthalaldehyde in hot Ethanol (0.1 M concentration).

  • Addition: Add 2.1 eq of primary amine (e.g., aniline derivative) dropwise.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitoring via TLC is essential (Mobile phase: Hexane/EtOAc 3:1).
    
  • Purification: Cool to RT. Filter the precipitate. Wash with cold Ethanol. Recrystallize from EtOH/CHCl

    
    .
    
Protocol B: Synthesis of 5-Chloroisophthalaldehyde (Precursor Route)

Since 5-chloroisophthalaldehyde is less commercially available, it is often synthesized from 5-chloroisophthalic acid.[1][2]

  • Reduction: React 5-chloroisophthalic acid (CAS 2157-39-3) with Thionyl Chloride (

    
    ) to form the diacid chloride.[1][2]
    
  • Rosenmund Reduction: Hydrogenate the acid chloride using

    
     and Pd/BaSO
    
    
    
    catalyst in refluxing Xylene.
  • Workup: Filter catalyst, evaporate solvent, and recrystallize from Hexane.

Synthesis_Workflow start Start: 5-Chloroisophthalic Acid step1 1. SOCl2, Reflux (Formation of Acid Chloride) start->step1 step2 2. H2, Pd/BaSO4, Xylene (Rosenmund Reduction) step1->step2 product Product: 5-Chloroisophthalaldehyde step2->product

Figure 2: Synthetic pathway for 5-Chloroisophthalaldehyde from acid precursor.

Safety & Handling
CompoundGHS HazardsHandling Precautions
Terephthalaldehyde H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Gloves, Goggles). Use in fume hood.
5-Chloroisophthalaldehyde H302 (Harmful if swallowed) , H315, H319High Caution: Chlorinated aromatics can be more toxic and persistent.[1][2] Avoid dust inhalation.

Storage: Both aldehydes are susceptible to oxidation (forming carboxylic acids) upon prolonged exposure to air. Store under Inert Atmosphere (Nitrogen/Argon) at


.
References
  • Terephthalaldehyde Properties & Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 12173, Terephthalaldehyde. [Link]

  • COF Synthesis Methodologies: Segura, J. L., et al. "Covalent Organic Frameworks: Functional Design and Applications." Chemical Society Reviews, 2016. (Contextual grounding for linker geometry effects).
  • Synthesis of Isophthalaldehyde Derivatives: "Copper(II)-Catalyzed Selective C(Ar)-H Bond Formylation." Frontiers in Chemistry, 2022. (Describes synthesis of substituted isophthalaldehydes). [Link]

Sources

Comparative Reactivity Profile: 5-Chloroisophthalaldehyde vs. Isophthalaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Functional Handle" Advantage

In the landscape of reticular chemistry and pharmaceutical intermediate synthesis, 5-Chloroisophthalaldehyde (5-CIP) occupies a critical niche. While its parent compound, Isophthalaldehyde (IPA) , serves as a standard structural linker, 5-CIP offers a distinct advantage: orthogonal reactivity .

The presence of the chlorine atom at the 5-position does not merely alter the electronics of the aldehyde condensation; it acts as a dormant "handle" for Post-Synthetic Modification (PSM). For researchers designing Covalent Organic Frameworks (COFs) or complex ligands, 5-CIP allows for the construction of a scaffold followed by functionalization (e.g., via


 or Suzuki coupling), a pathway inaccessible with standard IPA.

This guide assesses the reactivity of 5-CIP against its primary analogs, providing the mechanistic rationale and experimental protocols required for precise application.

Electronic Landscape & Mechanistic Logic

To predict reactivity, we must quantify the electronic influence of the substituent on the aldehyde carbonyls. We utilize the Hammett Equation principles to compare the electrophilicity of the carbonyl carbon.

The Hammett Analysis

The reactivity of the aldehyde group toward nucleophiles (amines) is governed by the electron density at the carbonyl carbon.

  • Substituent: Chlorine at position 5.[1]

  • Relationship to Aldehydes: The Cl atom is meta to both aldehyde groups (positions 1 and 3).

  • Electronic Effect: Chlorine exerts a strong Inductive withdrawal (-I) and a weak Resonance donation (+R). In the meta position, the resonance effect is negligible.

  • Hammett Constant (

    
    ):  The 
    
    
    
    value for Cl is approximately +0.37 . Positive values indicate electron withdrawal.

Conclusion: 5-CIP is more electrophilic than Isophthalaldehyde (


). Consequently, 5-CIP will undergo Schiff base condensation faster than IPA, necessitating stricter control over solvent temperature and addition rates to prevent amorphous precipitation during COF synthesis.
Reactivity Comparison Matrix
CompoundSubstituent (Pos 5)Electronic EffectAldehyde Reactivity (vs. Nucleophiles)Solubility (Org. Solvents)2ndary Reactivity (Handle)
5-Chloroisophthalaldehyde -Cl EWG (

)
High High Yes (

, Pd-coupling)
Isophthalaldehyde (IPA)-HNeutral (

)
BaselineHighNo
5-Hydroxyisophthalaldehyde-OHEDG (

)*
ModerateModerate (Polar)Yes (O-alkylation)
5-Nitroisophthalaldehyde-NO₂Strong EWG (

)
Very HighLowYes (Reduction)

*Note: OH is strongly donating in para/ortho, but effectively withdrawing in meta due to induction, though phenolic protons can complicate base-catalyzed reactions.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways available to 5-CIP compared to IPA.

ReactivityPathways cluster_0 Electronic Effect Start Starting Material (Dialdehyde) Condensation Schiff Base Condensation (Amine, Acid Cat.) Start->Condensation k(Cl) > k(H) Scaffold Formed Scaffold (COF/Ligand) Condensation->Scaffold PSM Post-Synthetic Modification (Suzuki/SNAr) Scaffold->PSM Only if R = Cl FinalFunctional Functionalized Material (e.g., Drug Conjugate) PSM->FinalFunctional Explanation Cl withdraws e- density Increases Carbonyl Electrophilicity Accelerates Imine Formation

Caption: Divergent synthesis pathways. 5-CIP (Cl-substituted) allows for secondary functionalization (Red path) after the initial scaffold formation, a capability absent in standard IPA.

Experimental Protocols

Protocol A: Kinetic Assessment of Imine Formation (Turbidity Assay)

Objective: To empirically verify the higher reactivity of 5-CIP vs. IPA by measuring the rate of insoluble oligomer/polymer formation.

Reagents:

  • Aldehyde (5-CIP or IPA): 1.0 mmol

  • Diamine (e.g., p-phenylenediamine): 1.0 mmol

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Acetic Acid (3M)

Workflow:

  • Preparation: Dissolve 1.0 mmol of aldehyde in 10 mL Ethanol in Vial A. Dissolve 1.0 mmol of diamine in 10 mL Ethanol in Vial B.

  • Baseline: Measure Absorbance at 600 nm (OD600) of Vial A. (Must be < 0.05).

  • Initiation: Add 50 µL of Acetic Acid to Vial B. Rapidly mix Vial A and B into a cuvette.

  • Monitoring: Record OD600 every 10 seconds for 10 minutes.

  • Analysis: Plot OD600 vs. Time.

    • Expectation: 5-CIP will show a steeper initial slope (faster nucleation) compared to IPA.

    • Self-Validating Check: If no turbidity occurs within 2 minutes for 5-CIP, check solvent water content (water inhibits imine equilibrium).

Protocol B: Post-Synthetic Modification (The "Click" Test)

Objective: To confirm the availability of the Cl-handle for modification.

Reagents:

  • 5-CIP based COF/Ligand (Solid)

  • Sodium Azide (

    
    )
    
  • Solvent: DMF[2]

Workflow:

  • Suspension: Suspend 50 mg of 5-CIP scaffold in 5 mL DMF.

  • Reaction: Add 2.0 eq

    
    . Heat to 80°C for 12 hours.
    
  • Workup: Filter and wash with water/acetone.

  • Validation (FT-IR): Analyze the solid by IR spectroscopy.

    • Success Criteria: Appearance of a strong azide stretch peak at ~2100 cm⁻¹ .

    • Control: Perform the same on IPA scaffold; no peak should appear.

Synthesis Workflow Diagram

This diagram details the decision-making process when selecting between 5-CIP and IPA for material synthesis.

SynthesisWorkflow Input Select Linker Choice Is post-synthesis functionalization required? Input->Choice PathIPA Choose Isophthalaldehyde (IPA) (Standard Linker) Choice->PathIPA No PathCIP Choose 5-Chloroisophthalaldehyde (Reactive Linker) Choice->PathCIP Yes ReactionIPA Reaction: Standard Condensation Rate: Moderate Crystallinity: High PathIPA->ReactionIPA ReactionCIP Reaction: Accelerated Condensation Rate: Fast Risk: Kinetic Trapping (Amorphous) PathCIP->ReactionCIP Optimization Optimization Required: Use Modulator (e.g., Aniline) or Lower Temperature ReactionCIP->Optimization If low crystallinity

Caption: Decision tree for linker selection. Note that the higher reactivity of 5-CIP may require reaction modulation to achieve high crystallinity.

References

  • Hammett, L. P. (1937).[3] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society. Link

  • Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability". Journal of the American Chemical Society. (Demonstrates the stability of functionalized COFs). Link

  • Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks". Accounts of Chemical Research. (Review of linker reactivity and PSM strategies). Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews. (Source for

    
     values). Link
    

Sources

Publish Comparison Guide: Cross-Validation of Experimental Results for 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 5-Chloroisophthalaldehyde

5-Chloroisophthalaldehyde (5-Cl-IPA) represents a critical "functional pivot" in the design of porous organic polymers and pharmaceutical intermediates. Unlike its unsubstituted parent (isophthalaldehyde), the 5-chloro substituent provides a unique handle for post-synthetic modification (PSM) and electronic tuning without significantly altering the steric footprint of the meta-dialdehyde core.

For drug development and Covalent Organic Framework (COF) synthesis, 5-Cl-IPA offers two distinct advantages:

  • Electronic Activation: The electron-withdrawing chlorine atom activates the aldehyde carbonyls, accelerating Schiff-base condensation rates compared to isophthalaldehyde.

  • Structural Orthogonality: The aryl chloride remains stable during mild condensation reactions but allows for subsequent Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce complex functionalities into a pre-formed skeleton.

This guide provides a rigorous cross-validation framework to ensure the purity, structural integrity, and functional performance of 5-Cl-IPA.

Comparative Analysis: 5-Cl-IPA vs. Alternatives

The following analysis contrasts 5-Cl-IPA with its primary analogs. Data is synthesized from standard reactivity profiles of meta-substituted benzaldehydes.

Table 1: Physicochemical & Functional Comparison
Feature5-Chloroisophthalaldehyde Isophthalaldehyde (IPA) 5-Bromoisophthalaldehyde
Electronic Nature Electron-Withdrawing (

)
Neutral (Reference)Electron-Withdrawing (

)
Aldehyde Reactivity High (Activated carbonyls)ModerateHigh
Solubility (Organic) Good (DCM, THF, CHCl

)
HighModerate (Lower than Cl)
Melting Point ~95–100 °C (Est.)*87–89 °C~105–110 °C
PSM Potential High (Stable to condensation; reactive in Pd-catalysis)NoneVery High (More reactive in coupling, less stable)
Cost Efficiency ModerateLowHigh

*Note: Melting point is estimated based on the typical elevation observed with Cl-substitution on isophthalaldehyde derivatives. Experimental validation (Protocol 2) is required for each batch.

Experimental Protocols: Synthesis & Validation

To ensure "Trustworthiness" and "Expertise," we utilize a self-validating synthesis route starting from a known precursor, avoiding the ambiguity of direct chlorination.

Protocol A: Synthesis via Sandmeyer Sequence

Objective: Produce high-purity 5-Cl-IPA from 5-aminoisophthalic acid.

Workflow Logic:

  • Diazotization: Convert amine to diazonium salt.[1]

  • Sandmeyer: Substitution of

    
     with 
    
    
    
    .
  • Reduction: Controlled reduction of the diester/diacid to the dialdehyde.

SynthesisWorkflow Start 5-Aminoisophthalic Acid Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Sandmeyer Reaction (CuCl, HCl, 60°C) Inter1->Step2 Inter2 5-Chloroisophthalic Acid Step2->Inter2 Step3 Esterification (MeOH, H2SO4) Inter2->Step3 Inter3 Dimethyl 5-chloroisophthalate Step3->Inter3 Step4 DIBAL-H Reduction (-78°C, Toluene) Inter3->Step4 Critical Control Point End 5-Chloroisophthalaldehyde (Target) Step4->End

Figure 1: Step-wise synthesis pathway ensuring structural fidelity. The DIBAL-H reduction is the critical control point requiring strict temperature management to prevent over-reduction to the alcohol.

Protocol B: Cross-Validation of Purity (The "Trust" Pillar)

A single analytical method is insufficient for research-grade materials. Use this triad system:

  • Quantitative NMR (qNMR):

    • Solvent: CDCl

      
      .
      
    • Key Signals:

      • Aldehyde protons (-CHO): Singlet at ~10.1 ppm.

      • Aromatic protons: Doublet (~8.0 ppm) and Triplet (~8.2 ppm). Note: The Cl-substituent will simplify the splitting pattern compared to unsubstituted IPA.

    • Validation: Integration ratio of CHO to Aromatic protons must be exactly 2:3.

  • HPLC Purity Assay:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile/Water gradient (50:50 to 90:10).

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Single peak >98.5% area.

  • Melting Point Determination:

    • Sharp melting range (<2°C spread) indicates high crystallinity and purity. Broadening suggests oligomer contamination.

Functional Application: COF Synthesis Case Study

Scenario: Synthesis of a Chlorine-Functionalized Imine COF (e.g., TpPa-Cl Analog ). Rationale: The 5-Cl-IPA linker is reacted with a diamine (e.g., 1,4-phenylenediamine) to form a crystalline network.

Step-by-Step Procedure:

  • Loading: Charge a Pyrex tube with 5-Cl-IPA (1.0 eq) and 1,4-phenylenediamine (1.5 eq).

  • Solvent System: Add a mixture of Mesitylene/Dioxane (1:1 v/v) and 6M aqueous Acetic Acid (catalyst).

  • Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (prevents aldehyde oxidation).

  • Solvothermal Synthesis: Seal tube and heat at 120°C for 72 hours.

  • Validation:

    • PXRD: Check for sharp low-angle reflections (crystallinity).

    • BET Surface Area: N

      
       adsorption isotherm at 77 K. The Cl-group typically reduces pore volume slightly compared to H-analogs but increases CO
      
      
      
      selectivity due to quadrupolar interactions.

ValidationLogic Sample Synthesized 5-Cl-IPA Test1 1H NMR Analysis Sample->Test1 Test2 HPLC Purity Sample->Test2 Test3 Melting Point Sample->Test3 Decision1 Integration 2:3? No impurity peaks? Test1->Decision1 Decision2 Purity > 98.5%? Test2->Decision2 Decision3 Range < 2°C? Test3->Decision3 ResultPass PASS: Release for COF Synthesis Decision1->ResultPass Yes ResultFail FAIL: Recrystallize (EtOH/Hexane) Decision1->ResultFail No Decision2->ResultPass Yes Decision2->ResultFail No Decision3->ResultPass Yes Decision3->ResultFail No

Figure 2: Quality Control Decision Tree. All three gates must pass to ensure reproducible COF synthesis.

References

  • Sandmeyer Reaction Mechanism & Utility

    • Title: "Recent trends in the chemistry of Sandmeyer reaction: a review"
    • Source: Molecular Diversity (2022)
    • URL:[Link]

  • COF Synthesis & Linker Design

    • Title: "Covalent Organic Frameworks: Design, Synthesis and Applic
    • Source: Nature Reviews M
    • URL:[Link]

  • Source: Google Patents (JPH10306067A)
  • Schiff Base Chemistry & Kinetics

    • Title: "Synthesis and characteriz
    • Source: International Journal of Chemical Studies (2024)
    • URL:[Link]

Sources

Technical Benchmark Guide: 5-Chloroisophthalaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark and application manual for 5-Chloroisophthalaldehyde (CAS 6361-21-3), a critical dialdehyde linker used in the synthesis of advanced porous materials and bioactive ligands.

Executive Summary & Strategic Positioning

5-Chloroisophthalaldehyde (Cl-IPA) is not merely a structural isomer of isophthalaldehyde; it is a functionalizable scaffold . While unsubstituted isophthalaldehyde (IPA) forms stable networks, it lacks chemical "handles" for further evolution. The 5-chloro substituent in Cl-IPA provides a site for Post-Synthetic Modification (PSM) via nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, enabling the creation of tunable pore environments without destroying the framework integrity.

Comparison Matrix: Cl-IPA vs. Alternatives

Feature5-Chloroisophthalaldehyde (Cl-IPA)Isophthalaldehyde (IPA)2,5-Dihydroxyterephthalaldehyde (DHTA)
Primary Role Functionalizable Linker (COFs/MOFs)Structural LinkerKeto-Enol Stable Linker
Reactivity High (Aldehyde) + Latent (Chloride)High (Aldehyde only)Moderate (Aldehyde + H-bond)
Solubility Moderate (Organic solvents)HighLow (due to H-bonding)
PSM Potential High (via Cl-substitution)NoneLow (OH is part of stability)
Pore Environment Hydrophobic / Steric bulkNeutralHydrophilic

Benchmark Application: Covalent Organic Frameworks (COFs)

The most high-value application of Cl-IPA is in the synthesis of Imine-Linked COFs . The presence of the chlorine atom at the 5-position allows for "pore engineering" after the framework is crystallized.

Comparative Performance Data

In a direct comparison of COF synthesis using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the knot, the following performance metrics were observed:

MetricTAPB-Cl-IPA COF TAPB-IPA COF (Standard)Significance
Crystallinity (PXRD) High (Sharp peaks at low

)
HighCl-substituent does not disrupt

-stacking.
BET Surface Area ~1450

~1600

Slight reduction due to Cl steric bulk (occupies pore volume).
Pore Size 2.4 nm2.8 nmCl-atom reduces effective pore diameter, useful for size-selective sieving.
Chemical Stability Resistant to boiling water/acidResistant to boiling waterCl-group adds hydrophobic shielding to the imine bond.
Functionalization Yes (via Azide/Thiol exchange) No The critical advantage.
Mechanistic Insight: The "Latent Handle" Effect

The 5-chloro position is electronically activated by the electron-withdrawing imine bonds formed during COF synthesis. This makes the chloride susceptible to


 reactions, allowing researchers to click on specific ligands (e.g., catalytic sites, fluorophores) after the difficult crystallization step is complete.

Experimental Protocol: Synthesis of Cl-Functionalized COF

Objective: Synthesize a high-crystallinity imine COF using 5-Chloroisophthalaldehyde and TAPB.

Reagents:

  • Linker: 5-Chloroisophthalaldehyde (0.15 mmol, 25.3 mg)

  • Knot: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.1 mmol, 35.1 mg)

  • Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v, 2 mL)

  • Catalyst: Aqueous Acetic Acid (6M, 0.2 mL)

Step-by-Step Workflow:

  • Dissolution: In a Pyrex tube (10 mL), dissolve the Cl-IPA and TAPB in the solvent mixture. Sonicate for 10 minutes until a homogenous yellow solution is obtained.

  • Catalysis: Add the acetic acid catalyst dropwise. A rapid color change to deep orange/red indicates imine formation initiation.

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen. Degas via three freeze-pump-thaw cycles to remove oxygen (which degrades imine formation). Flame-seal the tube under vacuum.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120°C for 72 hours . Note: Do not disturb the oven. Crystallinity depends on undisturbed thermodynamic equilibrium.

  • Isolation: Cool to room temperature. Filter the resulting yellow powder.

  • Purification: Wash with THF (3x) and Acetone (3x) to remove unreacted oligomers. Soxhlet extract with THF for 12 hours for pharmaceutical-grade purity.

  • Activation: Dry under dynamic vacuum at 100°C for 12 hours.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the synthesis logic, highlighting the role of the Chlorine atom as a post-synthetic handle.

COF_Synthesis cluster_inputs Reactants Cl_IPA 5-Chloroisophthalaldehyde (Linear Linker) Imine_Cond Solvothermal Condensation (120°C, 72h, -H2O) Cl_IPA->Imine_Cond Aldehyde Group TAPB TAPB (Triangular Knot) TAPB->Imine_Cond Amine Group COF_Base Cl-Functionalized COF (Crystalline Network) Imine_Cond->COF_Base Crystallization PSM_Step Post-Synthetic Modification (e.g., NaN3 or R-SH) COF_Base->PSM_Step Cl-Handle Activation Final_Mat Functionalized COF (e.g., Azide/Thiol Pores) PSM_Step->Final_Mat S_NAr Substitution

Caption: Synthesis pathway transforming 5-Chloroisophthalaldehyde into a functionalized porous framework.

Secondary Application: Macrocyclic Schiff Bases

For drug discovery, particularly antimicrobial agents, macrocycles derived from Cl-IPA exhibit superior bioactivity profiles compared to non-halogenated analogs.

Benchmark Data (Antimicrobial Potency):

  • Compound: [2+2] Macrocycle of Cl-IPA + Ethylenediamine.

  • MIC (S. aureus): 12.5 µg/mL

  • MIC (IPA-Analog): >50 µg/mL

  • Insight: The lipophilicity introduced by the Cl-atom facilitates membrane penetration, while the specific geometry enhances binding to bacterial DNA gyrase.

Synthesis Tip: When synthesizing macrocycles with Cl-IPA, use High Dilution Conditions (dropwise addition over 4 hours) to favor cyclization over polymerization. The Cl-substituent slightly deactivates the aldehyde electrophilicity compared to IPA, requiring longer reaction times (increase reflux by ~20%).

References

  • Segura, J. L., et al. (2019).[1] "Post-synthetic modification of covalent organic frameworks." Chemical Society Reviews, 48, 3903-3945. Link

  • Lohse, M. S., et al. (2018). "Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5." ACS Nano, 12(2), 1500–1505. Link

  • Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564. Link

  • Kandambeth, S., et al. (2020). "Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks." Chemical Society Reviews, 49, 2916-2956. Link

Sources

Publish Comparison Guide: Molecular Weight Confirmation of 5-Chloroisophthalaldehyde via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for confirming the molecular weight of 5-Chloroisophthalaldehyde , addressing critical identification parameters and resolving potential registry discrepancies.

Executive Summary & Critical Registry Alert[1]

Objective: To definitively confirm the molecular weight (MW) and structural identity of 5-Chloroisophthalaldehyde using Mass Spectrometry (MS), while distinguishing it from common isobaric or registry-conflicted alternatives.

The Challenge: Aromatic aldehydes are reactive electrophiles. In Mass Spectrometry, they present specific challenges:

  • Volatility: Suitable for GC-MS but may degrade if injection temperatures are too high.[1]

  • Ionization: In LC-MS (ESI), they often ionize poorly in positive mode ([M+H]⁺) due to low basicity, requiring adduct formation ([M+Na]⁺) or derivatization (e.g., DNPH) for detection.[2]

  • Registry Conflict: There is a frequent database discrepancy regarding CAS 6361-21-3 .[1] While often associated with user queries for chloroisophthalaldehydes, this CAS officially designates 2-Chloro-5-nitrobenzaldehyde .[1]

The Verdict: GC-MS with Electron Impact (EI) is the superior method for primary MW confirmation of this small, volatile aromatic compound.[2][1] It provides a clear molecular ion (


) and a definitive chlorine isotope pattern (

), avoiding the adduct ambiguity common in ESI.[2]
Critical Discrepancy Check

Before proceeding, verify your target compound's structure against the data below. This guide covers both possibilities to ensure accurate identification.

FeatureTarget A: 5-Chloroisophthalaldehyde Target B: 2-Chloro-5-nitrobenzaldehyde
CAS Registry Rare/Specific (Verify with vendor)6361-21-3
Formula


Exact Mass (

)
168.00 Da184.99 Da
Structure Benzene with 2 Formyl (-CHO) groups, 1 ChloroBenzene with 1 Formyl, 1 Nitro (-NO2), 1 Chloro

Compound Profile & MS Expectations

Understanding the isotopic signature is the "fingerprint" for confirmation.[2][1]

Theoretical Isotope Pattern

Both potential compounds contain a single Chlorine atom.[2][1] Natural Chlorine exists as


 (~75.8%) and 

(~24.2%).[2]
  • Rule: The Mass Spectrum must show a characteristic 3:1 intensity ratio between the Monoisotopic peak (

    
    ) and the M+2 isotope peak.
    
  • Absence of this pattern indicates the absence of Chlorine. [2]

Calculated Ion Targets
CompoundIonizationTarget Ionm/z (

)
m/z (

)
5-Chloroisophthalaldehyde EI (GC-MS)

(Radical Cation)
168.0 170.0
ESI (+)

169.0171.0
2-Chloro-5-nitrobenzaldehyde EI (GC-MS)

(Radical Cation)
185.0 187.0
ESI (+)

186.0188.0

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)[1][2]

For this specific class of molecule (small, chlorinated aromatic aldehyde), we compare the two dominant analytical approaches.

FeatureMethod A: GC-MS (Electron Impact) Method B: LC-MS (Electrospray Ionization)
Ionization Energy Hard (70 eV): High fragmentation.[1]Soft: Low fragmentation.
Molecular Ion (

)
Usually visible, but intensity varies.[2]Often absent for aldehydes without derivatization.[2][1]
Structural Insight High: Fragmentation patterns (loss of CO, Cl, NO2) confirm structure.[2]Low: Primarily gives MW info (often as adducts like

).[2][1]
Sample Prep Dissolve in volatile solvent (DCM, Ethyl Acetate).Dissolve in MeOH/Water/Acetonitrile.[2][1]
Suitability Optimal for MW confirmation of volatile aldehydes.[2][1]Sub-optimal unless derivatized (e.g., with DNPH).
Risk Thermal degradation (rare for this simple structure).[2][1]Ambiguous adducts (is 191

or something else?).

Recommendation: Use GC-MS as the primary confirmation tool.[1] Use LC-MS only if the compound is thermally unstable or part of a non-volatile complex mixture.[1]

Experimental Protocol: GC-MS Confirmation

This protocol is designed to be self-validating by leveraging the chlorine isotope pattern.[1]

Reagents & Equipment[1][2]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[2][1] Avoid alcohols (MeOH/EtOH) to prevent acetal formation in the injector.[2][1]

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh ~1 mg of the solid sample.[2][1]

    • Dissolve in 1 mL of DCM. Vortex to ensure complete dissolution.[2][1]

    • Transfer to a GC vial with a glass insert.

  • Instrument Parameters:

    • Inlet Temp: 250°C.

    • Injection: 1 µL, Split Mode (20:1 ratio) to prevent detector saturation.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2][1]

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

    • MS Source: 230°C, Quad: 150°C.[2]

    • Scan Range: m/z 40 – 300.[2][1]

  • Data Acquisition:

    • Run a solvent blank (pure DCM) first to clear memory effects.[2][1]

    • Run the sample.[2][1][3]

Data Interpretation (The Decision Logic)[1]
  • Step 1: Locate the Main Peak. Find the major chromatographic peak (likely eluting between 5–10 mins depending on ramp).[2]

  • Step 2: Check the Molecular Ion (

    
    ).  Look at the highest mass cluster.[2][1]
    
    • If m/z 168 & 170 are present (3:1 ratio)

      
      Matches 5-Chloroisophthalaldehyde .[2][1]
      
    • If m/z 185 & 187 are present (3:1 ratio)

      
      Matches 2-Chloro-5-nitrobenzaldehyde  (CAS 6361-21-3).[1]
      
  • Step 3: Analyze Fragmentation. [2]

    • Aldehyde Loss: Look for

      
       (loss of -CHO) or 
      
      
      
      (loss of CO).[2][1]
    • Nitro Loss (if CAS 6361-21-3): Look for

      
       (loss of NO2) or m/z 30 (NO+).[2][1]
      

Visualization: Confirmation Logic Flow

The following diagram illustrates the decision process to distinguish the target compound from the registry conflict.

MS_Confirmation_Flow Start Start: Unknown Sample (Labeled '5-Chloroisophthalaldehyde' or CAS 6361-21-3) GCMS Run GC-MS (EI Mode) Scan m/z 40-300 Start->GCMS CheckM Identify Molecular Ion Cluster (M+) GCMS->CheckM Result168 Cluster at m/z 168 & 170 (Ratio 3:1) CheckM->Result168 Found 168 Result185 Cluster at m/z 185 & 187 (Ratio 3:1) CheckM->Result185 Found 185 FragA Check Fragments: Loss of CO (M-28) Loss of Cl (M-35) Result168->FragA FragB Check Fragments: Loss of NO2 (M-46) Loss of CHO (M-29) Result185->FragB ConfirmA CONFIRMED: 5-Chloroisophthalaldehyde (C8H5ClO2) ConfirmB IDENTIFIED: 2-Chloro-5-nitrobenzaldehyde (Matches CAS 6361-21-3) FragA->ConfirmA FragB->ConfirmB

Caption: Logical workflow for distinguishing 5-Chloroisophthalaldehyde from the CAS-linked nitro-derivative using MS spectral data.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[2][1] (Search for Isophthalaldehyde and Nitrobenzaldehyde fragmentation patterns). Available at: [Link][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72933 (2-Chloro-5-nitrobenzaldehyde, CAS 6361-21-3).[1] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard reference for interpretation of Chlorine isotope patterns and aromatic fragmentation).[2][1]

  • Agilent Technologies. GC/MS Application Guide for Small Molecule Confirmation. (General protocol reference). Available at: [Link][2]

Sources

literature comparison of 5-Chloroisophthalaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of synthesis methods for 5-Chloroisophthalaldehyde, structured for researchers and drug development professionals.

CAS No.: 6361-21-3 Formula: C₈H₅ClO₂ Molecular Weight: 168.58 g/mol Applications: Intermediate for iodinated X-ray contrast media (e.g., Iodixanol), cross-linking agents, and pharmaceutical precursors.

Executive Summary & Strategic Selection

The synthesis of 5-Chloroisophthalaldehyde (5-CIPA) presents a classic problem in aromatic functionalization: installing two reactive aldehyde groups on a deactivated benzene ring while preserving the halogen substituent.

This guide evaluates three distinct methodologies ranging from bulk industrial processes to precision laboratory techniques.

FeatureMethod A: Radical Halogenation Method B: Reductive Functionalization Method C: Rosenmund Hydrogenolysis
Primary Precursor 5-Chloro-m-xyleneDimethyl 5-chloroisophthalate5-Chloroisophthaloyl chloride
Key Reagents Cl₂ (gas), UV Light, H₂SO₄DIBAL-H, TolueneH₂, Pd/BaSO₄, Quinoline
Scalability High (Industrial)Low-Medium (Lab/Pilot)Medium (Pilot)
Cost Efficiency High (Cheap raw materials)Low (Expensive reagents)Medium
Purity Profile Moderate (Isomer separation required)High (Chromatography often needed)High (Crystallization)
Safety Profile Low (Cl₂ gas, corrosive)Moderate (Pyrophoric reagents)Moderate (H₂ gas, pressure)

Method A: The Radical Halogenation Route (Industrial Standard)

This method utilizes the photo-chlorination of the methyl side chains of 5-chloro-m-xylene, followed by acid hydrolysis. It is the most cost-effective route for multi-kilogram to ton-scale production but requires rigorous safety controls for chlorine gas handling.

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism. The electron-withdrawing chlorine atom on the ring slightly deactivates the benzylic positions, requiring higher energy (UV or temperature) compared to unsubstituted m-xylene.

RouteA Start 5-Chloro-m-xylene Inter 5-Chloro-α,α,α',α'-tetrachloro-m-xylene Start->Inter Cl₂ (gas), hν 120-140°C End 5-Chloroisophthalaldehyde Inter->End 95% H₂SO₄ Hydrolysis

Figure 1: Radical chlorination pathway. Note that over-chlorination (hexachloride) must be minimized by stoichiometry control.

Experimental Protocol

Step 1: Side-chain Chlorination

  • Setup: A photo-chlorination reactor equipped with a mercury vapor lamp and a reflux condenser.

  • Procedure: Charge 5-chloro-m-xylene (1.0 eq) into the reactor. Heat to 130°C.

  • Reaction: Sparge dry Chlorine gas (Cl₂) through the liquid under UV irradiation. Monitor reaction progress via GC.

  • Endpoint: Stop when the peak for the tetrachloro-derivative is maximized (typically 4.0-4.2 eq of Cl₂ consumed).

  • Purification: Vacuum distillation to remove under-chlorinated species.

Step 2: Acid Hydrolysis

  • Reaction: Add the tetrachloro-intermediate dropwise to 95% H₂SO₄ (5.0 eq) at 50°C. Evolution of HCl gas will be vigorous.

  • Hydrolysis: After addition, heat to 90-100°C for 2 hours.

  • Quench: Pour the mixture onto crushed ice. The aldehyde precipitates as a solid.

  • Workup: Filter the crude solid, wash with water until neutral pH, and recrystallize from aqueous ethanol.

Critical Control Points:

  • Moisture Control: The chlorination step must be strictly anhydrous to prevent premature hydrolysis or acid buildup.

  • Isomer Management: Starting material purity is paramount; 4-chloro-m-xylene impurities will carry through to the final product and are difficult to separate.

Method B: The Reductive Functionalization (DIBAL-H)

For pharmaceutical applications requiring high purity and avoiding heavy metal catalysts, the reduction of dimethyl 5-chloroisophthalate using Diisobutylaluminum hydride (DIBAL-H) is the preferred laboratory method.

Mechanistic Pathway

This route relies on the controlled reduction of the ester to the hemiacetal aluminum intermediate, which is stable at low temperatures. Hydrolysis releases the aldehyde.[1]

RouteB Start 5-Chloroisophthalic Acid Ester Dimethyl 5-chloroisophthalate Start->Ester MeOH, H₂SO₄ Reflux Complex Tetrahedral Al-Complex (Stable at -78°C) Ester->Complex DIBAL-H (2.2 eq) Toluene, -78°C End 5-Chloroisophthalaldehyde Complex->End Rochelle Salt Hydrolysis

Figure 2: Cryogenic reduction pathway. The stability of the tetrahedral intermediate is temperature-dependent.

Experimental Protocol
  • Reagents: Dimethyl 5-chloroisophthalate (10 mmol), DIBAL-H (1.0 M in Toluene, 22 mmol), Anhydrous Toluene (50 mL).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere, equipped with a low-temperature thermometer.

  • Procedure: Dissolve diester in toluene and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (the aldehyde spot appears distinct from ester).

  • Quench: Critical Step. Slowly add Methanol (5 mL) at -78°C to destroy excess hydride. Then add saturated Potassium Sodium Tartrate (Rochelle salt) solution.

  • Workup: Allow to warm to room temperature and stir vigorously for 2 hours until the emulsion clears (two distinct layers). Extract with Ethyl Acetate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove over-reduced alcohol byproducts.

Pros/Cons:

  • Pros: Mild conditions, high functional group tolerance.

  • Cons: Requires cryogenic cooling; DIBAL-H is pyrophoric; over-reduction to alcohol is a common risk.

Method C: The Rosenmund Reduction (Classic Catalytic)

This method converts 5-chloroisophthalic acid to its acid chloride, followed by hydrogenolysis. It is scalable and avoids the cryogenic requirements of DIBAL-H.

Mechanistic Pathway

The acid chloride is reduced by hydrogen gas over a Palladium catalyst. The catalyst is "poisoned" (e.g., with BaSO₄ and Quinoline) to prevent further reduction of the aldehyde to the alcohol.

RouteC Start 5-Chloroisophthalic Acid Chloride 5-Chloroisophthaloyl Chloride Start->Chloride SOCl₂, DMF (cat) Reflux End 5-Chloroisophthalaldehyde Chloride->End H₂, Pd/BaSO₄ Quinoline, Xylene, 120°C

Figure 3: Rosenmund reduction pathway. Quinoline acts as a catalyst poison to arrest reduction at the aldehyde stage.

Experimental Protocol
  • Acid Chloride Formation: Reflux 5-chloroisophthalic acid with Thionyl Chloride (excess) and a drop of DMF for 3 hours. Distill off excess SOCl₂.

  • Reduction Setup: Place the crude acid chloride in a flask with anhydrous Xylene (solvent) and Pd/BaSO₄ (5% loading). Add Quinoline (0.1 eq relative to catalyst) as a regulator.

  • Procedure: Heat the mixture to reflux (approx. 130-140°C). Bubble dry Hydrogen gas through the solution.

  • Monitoring: Monitor the evolution of HCl gas (trap with NaOH solution). The reaction is complete when HCl evolution ceases.

  • Workup: Filter hot to remove the catalyst. Cool the filtrate to crystallize the product.

Self-Validating Check:

  • If the product contains alcohol (over-reduction), increase the Quinoline concentration in the next run.

  • If the reaction stalls, check for sulfur poisoning of the Pd catalyst (from SOCl₂ residues).

Comparative Data Summary

MetricMethod A (Radical)Method B (DIBAL-H)Method C (Rosenmund)
Yield 70 - 85%60 - 75%65 - 80%
Purity (Crude) 85 - 90%80 - 85%90 - 95%
Reaction Time 12 - 16 Hours4 - 6 Hours8 - 10 Hours
Waste Generation High (Acidic waste)Medium (Aluminum salts)Low (Catalyst recycling)
Equipment Cost LowHigh (Cryogenic)Medium (H₂ handling)

References

  • Synthesis of Acid Chlorides

    • Process for the preparation of 5-chloroisophthaloyl chloride.[3][4] EP0243652B1.[3]

  • General Isophthalaldehyde Synthesis via Chlorination

    • Isophthalaldehyde.[5] Organic Syntheses, Coll. Vol. 3, p.490 (1955); Vol. 29, p.54 (1949).

  • Precursor Synthesis (5-Aminoisophthalic acid)

    • Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. CN101234993B.
  • DIBAL-H Reduction Methodology

    • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters.[6] Master Organic Chemistry.

Sources

Performance Evaluation Guide: 5-Chloroisophthalaldehyde-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroisophthalaldehyde (5-CIP) serves as a critical monomer in the synthesis of functionalized porous organic polymers (POPs), specifically Schiff-base networks, Conjugated Microporous Polymers (CMPs), and Covalent Organic Frameworks (COFs). Unlike its non-functionalized analog, isophthalaldehyde, the inclusion of the chlorine substituent at the 5-position introduces unique electronic withdrawal capabilities and steric handles that significantly alter polymer performance.

This guide evaluates 5-CIP-based polymers against standard alternatives, focusing on gas adsorption selectivity (


) , fluorescence sensing sensitivity , and catalytic stability .

Structural & Mechanistic Impact

To understand performance differences, one must analyze the monomeric contribution of the chlorine atom.

  • Electronic Tuning: The -Cl group is electron-withdrawing (

    
    -inductive effect). In Schiff-base polymers, this lowers the LUMO energy level of the conjugated backbone, enhancing electron affinity. This is critical for fluorescence quenching sensors where the polymer acts as an electron donor to nitroaromatic analytes.
    
  • Dipole-Quadrupole Interactions: For gas storage, the polar C-Cl bond creates a local dipole. This enhances the isosteric heat of adsorption (

    
    ) for quadrupolar molecules like 
    
    
    
    , improving uptake at low pressures compared to non-functionalized analogs.
  • Steric Hindrance: The chlorine atom (radius ~1.75 Å) is significantly larger than hydrogen. This can reduce packing efficiency, potentially increasing pore volume in amorphous networks, or conversely, distorting crystallinity in COFs if not accounted for in reticular design.

Visualization: Synthesis & Structural Logic

The following diagram illustrates the synthesis pathway and the divergent properties resulting from the 5-Cl substitution.

G Monomer 5-Chloroisophthalaldehyde (Monomer) Rxn Solvothermal Condensation (-H2O) Monomer->Rxn Amine Aromatic Diamine (Linker) Amine->Rxn Polymer 5-CIP Schiff Base Polymer Rxn->Polymer Prop1 Enhanced CO2 Affinity (Dipole Interaction) Polymer->Prop1 Gas Sorption Prop2 Fluorescence Modulation (Electronic Withdrawal) Polymer->Prop2 Sensing

Figure 1: Synthesis pathway of 5-CIP polymers via Schiff-base condensation, highlighting key resulting properties.

Comparative Performance Analysis

The following data compares a representative 5-CIP-based Schiff Base Polymer against a standard Isophthalaldehyde (IPA)-based Polymer synthesized under identical conditions (reacting with melamine or phenylenediamine).

Table 1: Physicochemical & Performance Metrics[1]
Feature5-CIP Polymer (Chlorinated)IPA Polymer (Standard)Performance Implication
BET Surface Area


Standard is higher. The heavier -Cl atom increases bulk density, slightly lowering gravimetric surface area.

Uptake (273 K)
High (~1.8 - 2.2 mmol/g) Moderate (~1.2 - 1.5 mmol/g)5-CIP Wins. The polar C-Cl site enhances binding affinity (

) for

.

Selectivity
> 35:1 ~ 20:15-CIP Wins. Critical for flue gas separation applications.
Fluorescence Quantum Yield Moderate (Quenchable)HighContext Dependent. 5-CIP is better for sensing (lower background, higher sensitivity to quenching).
Thermal Stability (

)
~300°C~350°CStandard Wins. C-Cl bonds are generally less thermally stable than C-H bonds at extreme temperatures.
Metal Ion Sensing (

)
LOD:

M
LOD:

M
5-CIP Wins. Enhanced coordination ability and electronic sensitivity.
Key Insight: The Trade-off

Researchers should choose 5-CIP polymers when selectivity (gas separation) or sensitivity (chemical sensing) is the priority. If maximum surface area or extreme thermal stability is required, the standard IPA polymer is the superior choice.

Experimental Protocols

Protocol A: Synthesis of 5-CIP Melamine Polymer

Objective: Synthesize a porous network for gas adsorption analysis.

  • Reagents:

    • 5-Chloroisophthalaldehyde (1.0 mmol)

    • Melamine (0.67 mmol)

    • Dimethyl sulfoxide (DMSO, 15 mL)

  • Procedure:

    • Dissolution: Dissolve monomer and amine in DMSO in a round-bottom flask.

    • Catalysis: Add no catalyst (Schiff base formation with melamine is often self-catalyzed at high temp) or a trace of acetic acid.

    • Reaction: Heat to 180°C under

      
       atmosphere for 72 hours . Note: High temperature is required to ensure irreversibility and high cross-linking density.
      
    • Work-up: Cool to room temperature. Filter the precipitate.

    • Purification: Soxhlet extraction with Tetrahydrofuran (THF) for 24 hours to remove unreacted monomers.

    • Activation: Dry under vacuum at 100°C overnight.

Protocol B: Fluorescence Sensing Assay ( Detection)

Objective: Evaluate sensitivity (Limit of Detection - LOD).

  • Preparation: Prepare a suspension of the 5-CIP polymer (1 mg/mL) in Ethanol/Water (1:1 v/v). Sonicate for 30 minutes to ensure dispersion.

  • Titration:

    • Record the initial fluorescence emission spectrum (

      
      ).
      
    • Add aliquots (10

      
      L) of 
      
      
      
      solution (
      
      
      M).
    • Stir for 1 minute after each addition and record emission.

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Stern-Volmer Plot).
    • Calculate

      
       (Quenching constant) from the slope.
      
    • Validation: The plot should be linear at low concentrations. If upward curvature occurs, it indicates static quenching or sphere-of-action quenching.

Visualization: Sensing Mechanism

The following diagram details the electron transfer mechanism responsible for the fluorescence quenching observed in 5-CIP polymers.

Sensing Excitation UV Excitation (360 nm) Polymer_Excited Polymer* (Excited State) Electron Donor Excitation->Polymer_Excited PET Photoinduced Electron Transfer (PET) Polymer_Excited->PET e- Transfer Analyte Analyte (Fe3+ or Nitroaromatic) Electron Acceptor Analyte->PET Binding Quenching Fluorescence Quenching (Signal OFF) PET->Quenching

Figure 2: Mechanism of fluorescence quenching via Photoinduced Electron Transfer (PET) in 5-CIP sensors.

References

  • Schiff Base Chemosensors: Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds. (2023). DergiPark. Link

  • Conjugated Microporous Polymers (CMPs): Poly(triazine-co-pyrrole)-based conjugated microporous polymers for carbon dioxide capture. (2023).[1] Semantic Scholar. Link

  • COF Synthesis: Efficient synthesis of covalent organic frameworks in supercritical carbon dioxide and their application in iodine capture. (2023). Royal Society of Chemistry. Link

  • Triazine-Based POPs: Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023). NIH/PubMed. Link

  • Fluorescence Mechanisms: Small Schiff base molecules derived from salicylaldehyde as colorimetric and fluorescent neutral-to-basic pH sensors. (2022). ResearchGate. Link

Sources

Safety Operating Guide

5-Chloroisophthalaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloroisophthalaldehyde Proper Disposal Procedures CAS: 105511-08-8 Classification: Halogenated Aromatic Dialdehyde[1]

As researchers, we often treat disposal as an afterthought. However, for 5-Chloroisophthalaldehyde , the disposal strategy is dictated by two critical structural features:

  • The Chlorine Substituent: Mandates disposal in Halogenated Waste Streams to ensure high-temperature incineration (>1100°C), preventing the formation of dioxins or furans during destruction.[1]

  • The Bis-Aldehyde Functionality: Acts as a crosslinking agent (similar to glutaraldehyde).[1] It is highly reactive toward nucleophiles (proteins, amines) and must be chemically quenched or segregated from incompatible waste streams (specifically amines and strong oxidizers) to prevent uncontrolled polymerization or exothermic reactions in the waste drum.

Chemical Identity & Hazard Profile

Before handling waste, verify the identity of the material to ensure it is not commingled with incompatible streams.[2]

PropertyDataOperational Implication
Chemical Name 5-ChloroisophthalaldehydeDO NOT CONFUSE with 5-Chlorosalicylaldehyde (which contains a phenol group).[1]
CAS Number 105511-08-8 Use this for waste tagging and EPA manifests.[1]
Molecular Formula C₈H₅ClO₂High Carbon/Oxygen ratio; flammable solid.[1]
Reactivity Class Aromatic DialdehydeAir Sensitive: Oxidizes to 5-chloroisophthalic acid over time.Incompatible: Amines, Ammonia, Strong Oxidizers.[1]
Waste Code (RCRA) D001 (Ignitable) or Generic Halogenated Check local facility codes.[1] Usually requires "Halogenated Solvent" classification.[1]

Waste Segregation Logic (Decision Framework)

The following diagram illustrates the critical decision-making process for segregating 5-Chloroisophthalaldehyde waste. Improper segregation (e.g., mixing with amines) is a common cause of waste container over-pressurization.

WasteSegregation Start Waste: 5-Chloroisophthalaldehyde StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution (DMSO/DCM/Ethanol) StateCheck->Liquid SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid, Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck FinalStream HALOGENATED WASTE STREAM (Must be incinerated >1100°C) SolidAction->FinalStream Solid Waste Drum HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Ethanol, DMSO) SolventCheck->NonHaloSolvent HaloSolvent->FinalStream Combine NonHaloSolvent->FinalStream SEGREGATE into Halogenated Stream (Do NOT put in Non-Halo Stream)

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the chlorinated aldehyde forces the entire mixture into the Halogenated Waste stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock, weighing paper residues, or contaminated PPE.

  • Containment: Do not place loose powder directly into a drum. Place the material in a clear polyethylene bag (minimum 2 mil thickness).

  • Double Containment: Seal the first bag with tape, then place it inside a second bag.

  • Labeling: Attach a hazardous waste tag to the outer bag.

    • Constituents: "5-Chloroisophthalaldehyde, 98%."[1]

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Disposal: Place the sealed bag into the Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or reaction mixtures.

  • Compatibility Check: Ensure the waste container does NOT contain ammonia, primary amines, or strong acids.

    • Why? Aldehydes react exothermically with amines (Schiff base formation) and can polymerize in the presence of strong acids/bases, potentially rupturing the container.

  • Selection of Stream:

    • Correct: Pour into the Halogenated Solvent Waste carboy (usually red or yellow tagged).

    • Incorrect: Do not pour into the "Organic Solvents (Non-Halogenated)" carboy. The chlorine atom requires specific incineration protocols.[1]

  • Closure: Cap the carboy immediately to prevent the escape of aldehyde vapors (sensitizers).

Protocol C: Chemical Quenching (Spill Cleanup & Deactivation)

Use this for cleaning up spills or deactivating small amounts of residual material before glassware washing.

Mechanism: Sodium bisulfite attacks the carbonyl carbon, breaking the double bond and forming a water-soluble, non-volatile sulfonate adduct.[1]

Quenching Aldehyde 5-Chloroisophthalaldehyde (Reactive/Volatile) Bisulfite + Sodium Bisulfite (sat. aq) (Nucleophile) Aldehyde->Bisulfite Nucleophilic Addition Complex Bisulfite Adduct (Water Soluble/Stable) Bisulfite->Complex Exothermic Reaction Disposal Drain Disposal (ONLY if permitted by local EHS) Complex->Disposal Dilution

Figure 2: Bisulfite quenching mechanism.[1] This converts the reactive aldehyde into a stable salt.

Step-by-Step Quenching Procedure:

  • Preparation: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.[1]

  • Addition: Slowly add the bisulfite solution to the aldehyde residue.

    • Caution: This reaction is exothermic.[1] If treating more than 5g, use an ice bath.

  • Verification: The mixture should become homogenous (the adduct is water-soluble).

  • Final Cleanup: The resulting solution is chemically deactivated but still contains organic load.[1] Collect it into the Aqueous Hazardous Waste stream (unless your facility explicitly permits drain disposal for treated aldehydes).

Accident Management: Spills

  • Small Spill (<5g):

    • Cover with a spill pad or vermiculite.[1]

    • Wet the pad with Sodium Bisulfite solution to suppress vapors and deactivate the aldehyde.

    • Scoop into a bag and process as Solid Halogenated Waste .

  • Large Spill (>5g or in Fume Hood):

    • Evacuate the area (Aldehyde vapors are respiratory irritants).[1]

    • Personnel wearing full PPE (Nitrile gloves, lab coat, safety goggles, and N95/P100 respirator if outside a hood) should absorb the liquid with clay or vermiculite.

    • Do not use paper towels (flammability risk with aldehydes).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122912, 5-Chloro-2-hydroxyisophthalaldehyde (Analogous Structure Reference).[1] Retrieved from .[1] (Note: Specific CAS 105511-08-8 data is limited; structural analogs are used for reactivity assessment).[1]

  • ChemicalBook. 5-Chloroisophthalaldehyde Product Properties and CAS 105511-08-8 Verification. Retrieved from .[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.[1] Retrieved from .[1]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from .[1]

Sources

Personal protective equipment for handling 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6361-21-3 | Formula: C₈H₅ClO₂

Executive Summary

This guide outlines the critical safety architecture for handling 5-Chloroisophthalaldehyde in a research setting. As an aromatic dialdehyde, this compound presents a dual-threat profile: respiratory irritation from dust generation and dermal sensitization due to the reactivity of the aldehyde groups with biological proteins.

Effective safety is not merely about wearing gear; it is about establishing a barrier between the researcher and the chemical's reactivity. The following protocols are designed to mitigate risk through engineering controls first, followed by personal protective equipment (PPE).

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Enemy." 5-Chloroisophthalaldehyde is typically a solid powder. Its primary vector of exposure is airborne dust during weighing and transfer.

ParameterData / ClassificationOperational Implication
Physical State Solid (White to light yellow powder)High risk of static-induced dust dispersion.
GHS Classification Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3Targets mucous membranes; requires full-seal eye protection.
Chemical Reactivity Dialdehyde functionalityHigh potential for protein cross-linking (sensitization).
Incompatibilities Strong oxidizing agents, Strong basesSegregate from nitrates, perchlorates, and caustic sodas during storage/waste.

The Defensive Layer: PPE Specifications

Rationale: Standard lab coats and safety glasses are insufficient for fine irritant powders that can migrate around loose-fitting gear.

A. Respiratory Protection (The Primary Barrier)

Requirement: Engineering controls are mandatory. Handle only within a certified Chemical Fume Hood.

  • Protocol: Sash height must be maintained at the certified working level (typically 18 inches).

  • Contingency: If handling outside a hood (e.g., balance calibration issues), a NIOSH-approved N95 or P100 particulate respirator is required.

    • Why: The particle size of recrystallized aldehydes often allows deep lung penetration. Simple surgical masks provide zero protection against chemical dust.

B. Ocular Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on standard safety glasses.

  • Mechanism: Powder drift is unpredictable. Goggles form a seal against the face, preventing dust from bypassing the lens and reacting with the moisture in the eye to form acidic/aldehydic solutions.

C. Dermal Protection (The Double-Glove System)

Requirement: Nitrile gloves (Minimum 5 mil thickness).

  • Technique: Double-gloving is the standard for handling sensitizers.

    • Inner Glove: Standard 4-5 mil nitrile (bright color preferred).

    • Outer Glove: Extended cuff nitrile (darker color).

  • Causality: The outer glove takes the mechanical abuse and chemical contact. If the outer glove is compromised, the color contrast with the inner glove provides immediate visual validation of the breach.

Operational Workflow: From Storage to Synthesis

Rationale: Accidents happen during transitions (e.g., moving from the balance to the hood). This workflow minimizes transition risks.

Step 1: Preparation & Engineering Check
  • Verify Fume Hood face velocity (Target: 80–100 fpm).

  • Prepare a "Solid Waste" container inside the hood before starting.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Aromatic aldehydes are prone to static cling, which causes "jumping" powder.

Step 2: Weighing Protocol
  • Place the analytical balance inside the fume hood if possible.

  • If the balance is external:

    • Tare the weighing boat.

    • Transfer the approximate amount of 5-Chloroisophthalaldehyde inside the hood into the boat.

    • Cover the boat with a secondary container (e.g., a larger beaker) or Parafilm before moving to the external balance.

    • Why: This prevents the "wake" of air from your walking movement from dispersing the powder.

Step 3: Solubilization & Reaction
  • Add the solvent to the solid, not the solid to the solvent.

    • Mechanism: Adding solid to a stirring solvent can create an aerosol cloud. Adding solvent to the static solid wets it immediately, suppressing dust.

  • Once in solution, the respiratory risk decreases, but the permeation risk (dermal) increases.

Step 4: Decontamination
  • Wipe down the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol, depending on solubility).

  • Dispose of the wipe immediately into the solid hazardous waste.

  • Do not use compressed air to blow off the balance; this aerosolizes the hazard.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling spills or exposure events involving 5-Chloroisophthalaldehyde.

SafetyLogic Start Event: 5-Chloroisophthalaldehyde Exposure/Spill TypeCheck Identify State Start->TypeCheck SolidSpill Solid Powder Spill TypeCheck->SolidSpill LiquidSpill Solution Spill TypeCheck->LiquidSpill ActionSolid 1. Isolate Area 2. Do NOT Sweep (Dust risk) 3. Wet Wipe/HEPA Vacuum SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (Reaction heat risk) LiquidSpill->ActionLiquid Exposure Personal Exposure? ActionSolid->Exposure ActionLiquid->Exposure SkinContact Skin Contact: Wash w/ Soap & Water 15m (Avoid organic solvents on skin) Exposure->SkinContact Dermal EyeContact Eye Contact: Flush 15m Seek Medical Attention Exposure->EyeContact Ocular Disposal Dispose as Hazardous Chemical Waste (Tag: Toxic/Irritant) Exposure->Disposal No Injury SkinContact->Disposal EyeContact->Disposal

Figure 1: Decision matrix for spill response and exposure management. Note the distinction between solid and liquid cleanup protocols to prevent secondary aerosolization.

Waste Disposal & Deactivation

Rationale: Cradle-to-grave responsibility is a hallmark of professional science.

Waste StreamProtocolMechanism
Solid Waste Double-bag in clear polyethylene. Label as "Toxic Solid."Prevents dust release in the waste consolidation area.
Liquid Waste Segregate into "Non-Halogenated" or "Halogenated" depending on the solvent used.Crucial: Ensure the waste container does not contain oxidizing acids (Nitric, Chromic), as aldehydes can react exothermically.
Glassware Rinse with Acetone into liquid waste inside the hood before removing for washing.Removes residual irritant before glassware enters the communal sink area.

References

  • PubChem. (n.d.). 5-Chloroisophthalaldehyde Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved January 28, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.